molecular formula C12H17ClN2O2 B050527 (4-Phenylpiperazin-1-yl)acetic acid hydrochloride CAS No. 119378-70-0

(4-Phenylpiperazin-1-yl)acetic acid hydrochloride

Cat. No.: B050527
CAS No.: 119378-70-0
M. Wt: 256.73 g/mol
InChI Key: QCIYPWMAGHVMQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Phenylpiperazin-1-yl)acetic acid hydrochloride is a useful research compound. Its molecular formula is C12H17ClN2O2 and its molecular weight is 256.73 g/mol. The purity is usually 95%.
The exact mass of the compound (4-Phenylpiperazin-1-yl)acetic acid hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (4-Phenylpiperazin-1-yl)acetic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Phenylpiperazin-1-yl)acetic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(4-phenylpiperazin-1-yl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2.ClH/c15-12(16)10-13-6-8-14(9-7-13)11-4-2-1-3-5-11;/h1-5H,6-10H2,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCIYPWMAGHVMQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)O)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20589408
Record name (4-Phenylpiperazin-1-yl)acetic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20589408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119378-70-0
Record name (4-Phenylpiperazin-1-yl)acetic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20589408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 119378-70-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to (4-Phenylpiperazin-1-yl)acetic acid hydrochloride (CAS 119378-70-0): A Keystone Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of (4-Phenylpiperazin-1-yl)acetic acid hydrochloride (CAS: 119378-70-0), a pivotal chemical entity in contemporary drug discovery and development. The N-phenylpiperazine moiety is a well-established "privileged scaffold," forming the structural backbone of numerous clinically significant therapeutics, particularly those targeting the central nervous system (CNS).[1] This document elucidates the compound's physicochemical properties, details robust methodologies for its synthesis and analytical characterization, and explores its critical role as a versatile intermediate in the creation of advanced pharmaceutical agents. The protocols and insights presented herein are tailored for researchers, medicinal chemists, and drug development professionals, aiming to provide both foundational knowledge and actionable, field-proven techniques.

The Phenylpiperazine Scaffold: A Privileged Structure in Drug Design

The journey of phenylpiperazine compounds in medicinal chemistry began in the mid-20th century, evolving from simple anthelmintics to a cornerstone of modern pharmacology.[1][2] The piperazine ring's two nitrogen atoms offer versatile synthetic handles, allowing for precise structural modifications that can fine-tune a molecule's steric, electronic, and physicochemical properties to achieve desired biological activity.[3] This adaptability has cemented the N-phenylpiperazine core as a privileged scaffold, particularly prevalent in drugs targeting CNS disorders like schizophrenia, depression, and anxiety.[1][4]

(4-Phenylpiperazin-1-yl)acetic acid hydrochloride serves not as an end-product therapeutic but as a crucial, high-value starting material. The carboxylic acid functional group provides a reactive point for amide bond formation, esterification, or other conjugations, enabling the extension of the molecular structure to interact with specific biological targets. Its derivatives have been investigated as glycine transporter 1 (GlyT-1) inhibitors for schizophrenia, modulators for neurodegenerative diseases, and multi-target ligands for various CNS receptors.[4][5][6][7]

Physicochemical Properties & Structural Characterization

Accurate characterization of this intermediate is fundamental for its effective use in multi-step syntheses. The hydrochloride salt form enhances stability and aqueous solubility compared to the freebase.

PropertyValueSource
CAS Number 119378-70-0[8]
Molecular Formula C₁₂H₁₆N₂O₂ · HCl[9]
Molecular Weight 256.73 g/mol [9]
Appearance White to off-white solid[10]
IUPAC Name (4-phenylpiperazin-1-yl)acetic acid hydrochloride[11]
Protocol 1: Spectroscopic Characterization

A self-validating characterization workflow involves a combination of NMR, Mass Spectrometry, and IR spectroscopy to confirm both structure and purity.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Rationale: ¹H and ¹³C NMR are essential for confirming the precise arrangement of atoms. The hydrochloride form will result in a downfield shift for protons near the protonated nitrogen.

  • Methodology:

    • Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

    • Acquire ¹H NMR spectra. Expect to see multiplets in the aromatic region (~6.8-7.3 ppm) for the phenyl group, broad signals for the eight piperazine protons (typically ~3.1-3.9 ppm), and a singlet for the methylene (CH₂) protons of the acetic acid moiety (~4.3 ppm).[12] The acidic proton and the proton on the quaternary nitrogen may be broad or exchange with the solvent.

    • Acquire ¹³C NMR spectra to confirm the carbon framework, including the carbonyl carbon of the carboxylic acid (~170-175 ppm).[12]

B. Mass Spectrometry (MS)

  • Rationale: MS confirms the molecular weight of the freebase form of the compound.

  • Methodology:

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol).

    • Analyze using Electrospray Ionization (ESI) in positive ion mode.

    • The expected [M+H]⁺ ion for the freebase (C₁₂H₁₆N₂O₂) would be approximately m/z 221.13.

C. Infrared (IR) Spectroscopy

  • Rationale: IR spectroscopy is used to verify the presence of key functional groups.

  • Methodology:

    • Analyze the solid sample using an ATR-FTIR spectrometer.

    • Key expected peaks include a broad O-H stretch from the carboxylic acid (superimposed on the N-H stretch) around 2500-3300 cm⁻¹, a sharp C=O stretch around 1700-1730 cm⁻¹, C-N stretching in the 1100-1300 cm⁻¹ region, and aromatic C-H stretches above 3000 cm⁻¹.

Synthesis and Reaction Pathways

The synthesis of (4-Phenylpiperazin-1-yl)acetic acid hydrochloride is a well-defined process rooted in fundamental organic reactions. The most common industrial approach involves a two-step sequence: N-arylation to form the phenylpiperazine core, followed by N-alkylation to introduce the acetic acid sidechain.

cluster_0 Step 1: N-Arylation cluster_1 Step 2: N-Alkylation & Hydrolysis Piperazine Piperazine Phenylpiperazine 1-Phenylpiperazine Piperazine->Phenylpiperazine Buchwald-Hartwig or Ullmann Coupling PhenylHalide Phenyl Halide (e.g., Bromobenzene) PhenylHalide->Phenylpiperazine Buchwald-Hartwig or Ullmann Coupling IntermediateEster Ester Intermediate Phenylpiperazine->IntermediateEster Nucleophilic Substitution Haloacetate Haloacetic Acid Ester (e.g., Ethyl bromoacetate) Haloacetate->IntermediateEster FinalProduct (4-Phenylpiperazin-1-yl)acetic acid hydrochloride IntermediateEster->FinalProduct Acid Hydrolysis (HCl)

Caption: General synthesis workflow for the target compound.

Protocol 2: Laboratory-Scale Synthesis

This protocol outlines a representative procedure for educational and research purposes. All operations must be conducted in a fume hood with appropriate personal protective equipment (PPE).

  • Rationale: This procedure utilizes a common and efficient N-alkylation of the commercially available 1-phenylpiperazine with an ester, followed by saponification or acid hydrolysis. Using an ester protects the carboxylic acid from unwanted side reactions and is typically easier to purify than using a haloacetic acid directly. The final step with hydrochloric acid both hydrolyzes the ester and forms the desired salt in one pot.

  • Step 1: Synthesis of Ethyl (4-phenylpiperazin-1-yl)acetate

    • To a round-bottom flask, add 1-phenylpiperazine (1.0 eq.), potassium carbonate (2.0 eq.) as a base, and a polar aprotic solvent like acetonitrile (ACN).

    • Stir the mixture to create a uniform suspension.

    • Add ethyl bromoacetate (1.1 eq.) dropwise at room temperature. The use of a slight excess of the alkylating agent ensures complete consumption of the starting piperazine.

    • Heat the reaction mixture to reflux (approx. 82°C for ACN) and monitor by Thin Layer Chromatography (TLC) until the 1-phenylpiperazine is consumed (typically 4-6 hours).

    • Cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

    • Purify the resulting crude oil via column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield the pure ester intermediate.

  • Step 2: Hydrolysis to (4-Phenylpiperazin-1-yl)acetic acid hydrochloride

    • Dissolve the purified ester from Step 1 in a minimal amount of ethanol.

    • Add concentrated hydrochloric acid (e.g., 6N HCl, 3-4 eq.) to the solution.

    • Heat the mixture to reflux for 8-12 hours to ensure complete hydrolysis of the ester.

    • Cool the solution in an ice bath. The hydrochloride salt product will often precipitate out of the solution.

    • Collect the solid product by vacuum filtration, wash with a small amount of cold diethyl ether to remove non-polar impurities, and dry under vacuum.

    • Confirm the identity and purity of the final white solid using the characterization methods outlined in Protocol 1.

Role as a Versatile Synthetic Intermediate

The true value of this compound lies in its application as a scaffold for building more complex, biologically active molecules. The terminal carboxylic acid is a key handle for derivatization, most commonly through amide bond formation.

cluster_targets Therapeutic Targets & Derivatives Core (4-Phenylpiperazin-1-yl) acetic acid hydrochloride GlyT1 GlyT-1 Inhibitors (Schizophrenia) Core->GlyT1 Amide Coupling with Aryl Amines TRPC6 TRPC6 Agonists (Alzheimer's Disease) Core->TRPC6 Amide Coupling with Chloroanilines MultiTarget Multi-Target CNS Ligands (Dopamine/Serotonin Receptors) Core->MultiTarget Amide Coupling with Complex Amines

Caption: Role as a core intermediate for diverse therapeutic agents.

  • GlyT-1 Inhibitors: By coupling the carboxylic acid with various substituted anilines, researchers have developed potent inhibitors of the glycine transporter 1 (GlyT-1).[7] Elevating glycine levels in the brain via GlyT-1 inhibition is a validated strategy for ameliorating negative symptoms in schizophrenia.[7]

  • Neurodegenerative Disease Modulators: The derivative N-(2-chlorophenyl)-2-(4-phenylpiperazine-1-yl) acetamide, synthesized directly from this core, is a known TRPC6 agonist that has shown promise in restoring synaptic plasticity in animal models of Alzheimer's disease.[5] Other novel piperazine derivatives have demonstrated the ability to reduce both amyloid and Tau pathologies in preclinical models.[6]

  • Anticonvulsants: N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have been synthesized and evaluated for anticonvulsant activity, demonstrating efficacy in maximal electroshock (MES) seizure models.[12]

Analytical Quantification Methodologies

Robust and validated analytical methods are crucial for quality control during synthesis and for pharmacokinetic (PK) and biodistribution studies in drug development.[13] High-Performance Liquid Chromatography (HPLC) with UV detection is a workhorse for purity and content analysis, while Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity for bioanalysis.[14]

ParameterHPLC-UV (Typical)LC-MS/MS (Typical)Rationale
Linearity (r²) ≥ 0.999≥ 0.999Demonstrates a direct relationship between concentration and response.
LOD ~0.1 µg/mL~0.05 µg/mLThe lowest concentration that can be reliably detected.
LOQ ~0.4 µg/mL~0.15 µg/mLThe lowest concentration that can be accurately quantified.
Accuracy (% Recovery) 98-102%95-105%How close the measured value is to the true value.
Precision (% RSD) < 2%< 10%The degree of scatter between repeated measurements.

Data are representative based on structurally similar compounds.[14]

Protocol 3: Quantification by Reverse-Phase HPLC-UV
  • Rationale: This method separates the analyte from impurities based on its polarity. The phenyl group provides a strong chromophore, making UV detection highly effective.

  • Methodology:

    • Chromatographic System: HPLC with a UV detector, autosampler, and column oven.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio must be optimized to achieve a suitable retention time (typically 3-7 minutes) and good peak shape.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Scan for optimal absorbance; typically around 254 nm due to the phenyl ring.

    • Standard Preparation: Prepare a stock solution of the compound in the mobile phase. Create a calibration curve by making serial dilutions to at least five concentration levels spanning the expected sample concentration.

    • Validation: Perform a full method validation as per ICH guidelines, assessing specificity, linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ).

Start Method Development Specificity Specificity & Selectivity Start->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate Precision) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness Validated Validated Method Robustness->Validated

Caption: Standard workflow for HPLC method validation.

Safety, Handling, and Storage

As with all laboratory chemicals, proper safety protocols are mandatory when handling (4-Phenylpiperazin-1-yl)acetic acid hydrochloride. Information should be drawn from the Safety Data Sheet (SDS) of the compound or structurally related analogues.[10][15][16][17]

Hazard CategoryDescription & Precautionary Measures
Acute Toxicity May be harmful if swallowed, inhaled, or in contact with skin.[11][16] Handling: Avoid creating dust. Use only in a well-ventilated chemical fume hood.[10] Do not eat, drink, or smoke when using this product.[18]
Skin/Eye Damage Causes skin irritation and serious eye irritation/damage.[10][17] PPE: Wear protective gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[10][18]
First Aid Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[10][15] Skin: Wash off immediately with plenty of soap and water. Remove contaminated clothing.[15] Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[10]
Storage Store locked up in a cool, dry, and well-ventilated place.[10] Keep container tightly closed and away from incompatible materials such as strong oxidizing agents.
Disposal Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[10]

Conclusion

(4-Phenylpiperazin-1-yl)acetic acid hydrochloride is more than a simple chemical; it is a foundational element in the toolkit of medicinal chemists. Its strategic importance is derived from the proven therapeutic potential of the N-phenylpiperazine scaffold and the synthetic versatility afforded by its acetic acid moiety. By understanding its properties, synthesis, and analytical methodologies, researchers can effectively leverage this compound to engineer the next generation of CNS-targeted therapeutics and other novel pharmaceutical agents. This guide serves as a technical resource to support those efforts, emphasizing the principles of safety, precision, and scientific integrity that underpin successful drug development.

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). Vertex AI Search.
  • Kant, R., & Maji, S. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions, 50(3), 785-800. [Link]

  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. (n.d.).
  • The Phenylpiperazine Scaffold: A Cornerstone in Modern Drug Discovery. (n.d.). BenchChem.
  • Pellegrino, S., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 61. [Link]

  • Tembare, A., et al. (2025). Synthesis and Application of Piperazine Derivatives using different Metal based ionic liquid as a catalyst.
  • (4-Phenyl-piperazin-1-yl)-acetic acid hydrochloride. (n.d.). Santa Cruz Biotechnology.
  • Safety Data Sheet. (2013, January 21). Thermo Fisher Scientific.
  • (4-Fluorophenyl)(4-phenylpiperazin-1-yl)acetic acid. (n.d.). CymitQuimica.
  • Fantini, V., et al. (2021). Scaffold Hybridization Strategy Leads to the Discovery of Dopamine D3 Receptor-Selective or Multitarget Bitopic Ligands Potentially Useful for Central Nervous System Disorders. ACS Chemical Neuroscience, 12(20), 3845-3861. [Link]

  • (4-PHENYL-PIPERAZIN-1-YL)-ACETIC ACID X HCL | 119378-70-0. (2022, August 25). ChemicalBook.
  • Safety Data Sheet for [4-(4-Chloro-phenyl)-piperazin-1-yl]-p-tolyl-acetic acid. (n.d.). AK Scientific, Inc.
  • Safety Data Sheet for 1-Phenylpiperazine hydrochloride. (2025, December 21). Fisher Scientific.
  • Safety Data Sheet for Phenylpiperazine (hydrochloride). (2025, June 24). Cayman Chemical.
  • Safety D
  • Mozhaeva, L. V., et al. (2022). Piperazine Derivative Stabilizes Actin Filaments in Primary Fibroblasts and Binds G-Actin In Silico. International Journal of Molecular Sciences, 23(21), 13399. [Link]

  • Meunier, C., et al. (2019). New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease. Neurobiology of Disease, 129, 217-233. [Link]

  • Giedzinski, E., et al. (2020). 1-[(4-Nitrophenyl)sulfonyl]-4-phenylpiperazine treatment after brain irradiation preserves cognitive function in mice. Neuro-Oncology, 22(10), 1484-1495. [Link]

  • 2-(4-((BENZYLOXY)CARBONYL)PIPERAZIN-1-YL)ACETIC ACID HYDROCHLORIDE. (n.d.). Chemical Supplier.
  • Zagaja, M., et al. (2016). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Archiv der Pharmazie, 349(6), 432-444. [Link]

  • Piperazin-1-yl-acetic acid. (n.d.).
  • (4-METHYL-PIPERAZIN-1-YL)-ACETIC ACID synthesis. (n.d.). ChemicalBook.
  • Pyrrolidine, 3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)-1-ethyl-2-methyl-, hydrochloride (1:1). (n.d.). CAS Common Chemistry.
  • Cyclopentanone (2-chloro-1-(chloro(difluoro)methyl)-2,2-difluoro-1-hydroxyethyl)hydrazone. (n.d.).
  • Reddy, K. S., et al. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Beilstein Journal of Organic Chemistry, 4, 41. [Link]

  • Chemicals. (n.d.). Fisher Scientific.
  • Smith, G., et al. (2004). The synthesis and SAR of 2-arylsulfanyl-phenyl piperazinyl acetic acids as glyT-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(15), 4027-4030. [Link]

  • (4-Phenyl-piperazin-1-yl)acetic acid hydrochloride suppliers and producers. (n.d.). BuyersGuideChem.
  • (4-Fluorophenyl)(4-phenylpiperazin-1-yl)acetic acid. (n.d.). CymitQuimica.
  • Synthesis of (R)-(-)-phenylpiperidin-1-yl-acetic acid and its utilization for the synthesis of (R)-(-)-bietamiverine and (R)-(-)-dipiproverine. (2025, August 7).
  • Phenylpiperazine (hydrochloride) (CAS 4004-95-9). (n.d.). Cayman Chemical.
  • 2-(2-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)acetic acid. (n.d.). Sigma-Aldrich.
  • de Oliveira, A. R. M., et al. (2023). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. Pharmaceuticals, 16(7), 922. [Link]

  • A Comparative Guide to Analytical Methods for the Quantification of (4-Benzyl-piperidin-1-yl)-acetic acid. (n.d.). BenchChem.
  • Chen, Z., et al. (2025). Synthesis, bioactivity, and molecular docking studies: novel arylpiperazine derivatives as potential new-resistant AR antagonists. Frontiers in Chemistry.
  • Singh, P., et al. (2016). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD.
  • Guo, Y. W., et al. (2020). The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. Food Additives & Contaminants: Part A, 37(3), 406-415. [Link]

  • Acetic acid, diphenyl-, 2-(4-methyl-1-piperazinyl)ethyl ester, dihydrochloride. (n.d.). PubChemLite.
  • 59378-75-5 | CAS D
  • Ragab, G., et al. (2015). A Validated Stability Indicating RP-HPLC Method for Determination of Phenobarbital and Acefylline Piperazine in Bulk Drug and Combined Dosage Form. Semantic Scholar.
  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.).
  • compound npa008908. (n.d.).

Sources

4-Phenyl-1-piperazineacetic acid HCl chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Phenyl-1-piperazineacetic acid hydrochloride (CAS: 119378-70-0 for the parent acid) is a pivotal heterocyclic building block in medicinal chemistry. Structurally characterized by a piperazine ring N-substituted with a phenyl group and an acetic acid moiety, it serves as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets.

This compound is extensively utilized in the synthesis of Glycine Transporter-1 (GlyT-1) inhibitors , antidepressants , and antihistamines (such as levocetirizine analogs). Its amphoteric nature (possessing both a basic tertiary amine and an acidic carboxyl group) allows for versatile chemical functionalization, particularly in the generation of amides, hydrazides, and esters for structure-activity relationship (SAR) libraries.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9]

Nomenclature & Identifiers
PropertyDetail
IUPAC Name 2-(4-phenylpiperazin-1-yl)acetic acid hydrochloride
Common Names 4-Phenyl-1-piperazineacetic acid HCl; (4-Phenylpiperazin-1-yl)acetic acid HCl
CAS Number 119378-70-0 (Parent Acid); Note: HCl salt is often custom-synthesized
Molecular Formula C₁₂H₁₆N₂O₂[1][2] · HCl
Molecular Weight 220.27 g/mol (Free Acid) + 36.46 (HCl) ≈ 256.73 g/mol
SMILES OC(=O)CN1CCN(CC1)C2=CC=CC=C2.Cl
Physical Properties[2]
  • Appearance: White to off-white crystalline powder.

  • Solubility:

    • High: Water, DMSO, Methanol (due to ionic character of the HCl salt).

    • Low: Diethyl ether, Hexane, Toluene.

  • Melting Point:

    • Free Acid: ~148–150°C (Experimental range for similar derivatives).

    • HCl Salt: Typically >220°C (Decomposition).

  • Acidity (pKa):

    • pKa₁ (Carboxyl): ~2.5–3.0

    • pKa₂ (Piperazine N1): ~4.5

    • pKa₃ (Piperazine N4): ~8.5 (Protonated in HCl salt form).

Synthesis & Manufacturing Protocol

The industrial and laboratory-scale synthesis of 4-Phenyl-1-piperazineacetic acid HCl typically follows an N-alkylation pathway using 1-phenylpiperazine and a haloacetic acid derivative.

Reaction Scheme (DOT Visualization)

Synthesis Reactant1 1-Phenylpiperazine (Nucleophile) Inter Intermediate: Sodium 2-(4-phenylpiperazin-1-yl)acetate Reactant1->Inter SN2 Substitution Reflux/H2O Reactant2 Chloroacetic Acid (Electrophile) Reactant2->Inter Base Base Catalyst (Na2CO3 or NaOH) Base->Inter scavenges HCl Product 4-Phenyl-1-piperazineacetic acid HCl Inter->Product pH Adjustment Crystallization Acid Acidification (HCl)

Figure 1: Synthetic pathway for the production of 4-Phenyl-1-piperazineacetic acid HCl via N-alkylation.

Step-by-Step Protocol
  • Reagent Preparation: Dissolve 1-phenylpiperazine (1.0 eq) in water or a water/ethanol mixture.

  • Alkylation: Add Sodium Chloroacetate (1.1 eq) slowly to the mixture.

  • Catalysis: Add Sodium Carbonate (Na₂CO₃) (1.2 eq) to neutralize the HCl generated during the substitution.

  • Reflux: Heat the reaction mixture to 80–100°C for 4–6 hours. Monitor consumption of phenylpiperazine via TLC (Mobile phase: MeOH/DCM).

  • Work-up:

    • Cool the solution to room temperature.

    • Acidify carefully with Concentrated HCl to pH ~2.

    • The product, 4-Phenyl-1-piperazineacetic acid HCl, will precipitate as a solid or can be extracted.

  • Purification: Recrystallize from Ethanol/Water to remove inorganic salts (NaCl).

Analytical Characterization

To validate the identity of the synthesized compound, the following analytical signatures are required.

Proton NMR (¹H-NMR)

Solvent: DMSO-d₆

  • δ 10.5–11.0 ppm (Broad s, 1H): Carboxylic acid proton (-COOH ).

  • δ 7.2–7.3 ppm (m, 2H): Aromatic protons (meta).

  • δ 6.9–7.0 ppm (m, 3H): Aromatic protons (ortho/para).

  • δ 4.1 ppm (s, 2H): Methylene protons adjacent to the carboxyl group (N-CH ₂-COOH). Note: This shifts depending on pH.

  • δ 3.0–3.5 ppm (m, 8H): Piperazine ring protons. (Broadening occurs due to HCl salt dynamics).

HPLC Method (Purity Check)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 254 nm (Phenyl absorption).

Biological Applications & Pharmacology

This compound is rarely a final drug but serves as a critical intermediate and pharmacophore .

Glycine Transporter-1 (GlyT-1) Inhibition

Research indicates that N-substituted piperazine acetic acids are potent scaffolds for GlyT-1 inhibitors, which are investigated for treating Schizophrenia (by enhancing NMDA receptor function).[3] The carboxylic acid moiety mimics the glycine substrate, while the phenyl-piperazine tail provides hydrophobic interactions within the transporter pocket.

Drug Development Logic (DOT Visualization)

Applications Core 4-Phenyl-1-piperazineacetic Acid (Scaffold) Mod1 Amide Coupling (R-NH2) Core->Mod1 Mod2 Reduction (LiAlH4) Core->Mod2 Target1 GlyT-1 Inhibitors (Schizophrenia) Mod1->Target1 Sarcosine Mimicry Target3 Antidepressants (5-HT Modulation) Mod1->Target3 Target2 Antihistamines (Cetirizine Analogs) Mod2->Target2 Linker Extension

Figure 2: Pharmacological utility of the 4-phenyl-1-piperazineacetic acid scaffold in drug discovery.

Key Research Areas
  • Antitumor Agents: Derivatives like Alloxazine analogues use this scaffold to enhance selectivity for tumor cells [3].[4]

  • Antidepressants: Aryl alkanol piperazine derivatives synthesized from this acid show significant activity in forced swimming tests (serotonergic pathways) [4].

Safety & Handling

  • GHS Classification:

    • Skin Irrit. 2 (H315): Causes skin irritation.

    • Eye Irrit. 2A (H319): Causes serious eye irritation.

    • STOT SE 3 (H335): May cause respiratory irritation.

  • Handling: Use a fume hood. The HCl salt is hygroscopic; store in a desiccator.

  • Incompatibility: Avoid strong oxidizing agents and strong bases (liberates the free amine).

References

  • PubChem. (2023). Piperazin-1-yl-acetic acid | C6H12N2O2.[2] National Library of Medicine. Link

  • Lundbeck A/S. (2004).[3] The synthesis and SAR of 2-arylsulfanyl-phenyl piperazinyl acetic acids as glyT-1 inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

  • ResearchGate. (2025).[5] The NMR spectrum of compound 2-(4-phenylpiperazin-1-yl) alloxazine. Link

  • Archives of Pharmacal Research. (2013). Synthesis of new 1-phenyl-2-(4-substituted-piperazin-1-yl)-propanol derivatives and evaluation of their antidepressant-like effects. Link

  • ChemicalBook. (2023). 4-Phenyl-1-piperazineacetic acid Properties and Suppliers. Link

Sources

2-(4-Phenylpiperazin-1-yl)acetic acid hydrochloride: A Versatile Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(4-Phenylpiperazin-1-yl)acetic acid hydrochloride (CAS: 119378-70-0) is a critical intermediate in the synthesis of neuroactive pharmaceuticals. Characterized by the privileged phenylpiperazine pharmacophore linked to a reactive acetic acid tail, this compound serves as a foundational building block for ligands targeting G-protein coupled receptors (GPCRs), specifically serotonin (5-HT) and dopamine (D2) receptors.

This technical guide provides a comprehensive analysis of its chemical structure, validated synthesis protocols, and its strategic utility in drug discovery.

Chemical Identity & Structural Analysis[1][2][3][4]

The compound consists of a piperazine ring N-substituted with a phenyl group at position 4 and an acetic acid moiety at position 1, stabilized as a hydrochloride salt. This structure balances lipophilicity (phenyl ring) with polar reactivity (carboxylic acid), making it an ideal "linker" scaffold.

Core Identifiers
PropertyData
Chemical Name 2-(4-Phenylpiperazin-1-yl)acetic acid hydrochloride
CAS Number 119378-70-0
Molecular Formula C₁₂H₁₆N₂O₂ · HCl
Molecular Weight 256.73 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in water, DMSO, Methanol
SMILES & InChI Strings

Canonical SMILES (Free Acid):

Canonical SMILES (Hydrochloride Salt):

InChIKey:

Pharmacological Significance: The "Privileged Scaffold"

The phenylpiperazine moiety is recognized in medicinal chemistry as a "privileged structure"—a molecular framework capable of providing useful ligands for more than one type of receptor.

Mechanism of Action Utility

When incorporated into larger drug molecules, this scaffold typically functions through the following mechanisms:

  • Receptor Binding: The phenyl ring and the basic nitrogen (N4) interact with the hydrophobic pocket and the conserved aspartate residue, respectively, in aminergic GPCRs (5-HT1A, D2).

  • Linker Function: The acetic acid chain acts as a spacer and a coupling handle. It allows researchers to attach various "head groups" (amides, esters) to tune selectivity and blood-brain barrier (BBB) permeability.

Pharmacophore Mapping (DOT Visualization)

Pharmacophore Phenyl Phenyl Ring (Hydrophobic Interaction) Piperazine Piperazine Ring (Rigid Spacer) Phenyl->Piperazine Attached at N1 Target Target Receptor (5-HT1A / D2 / AChE) Phenyl->Target Pi-Stacking Nitrogen Basic Nitrogen (N4) (Ionic Bond w/ Aspartate) Piperazine->Nitrogen Core Atom Linker Acetic Acid Tail (Covalent Attachment Point) Nitrogen->Linker Attached at N4 Nitrogen->Target Salt Bridge Linker->Target Amide Coupling

Figure 1: Pharmacophore map illustrating how the domains of the molecule interact with biological targets.

Synthesis Protocol

The synthesis of 2-(4-phenylpiperazin-1-yl)acetic acid hydrochloride is most reliably achieved via N-alkylation of 1-phenylpiperazine followed by hydrolysis and salt formation. The ester-intermediate route is preferred over direct alkylation with chloroacetic acid due to easier purification and higher yields.

Reagents & Materials
  • Starting Material: 1-Phenylpiperazine (1.0 eq)

  • Alkylating Agent: Ethyl bromoacetate (1.1 eq)

  • Base: Potassium Carbonate (

    
    ) (2.0 eq)
    
  • Solvent: Acetonitrile (ACN) or DMF

  • Hydrolysis: NaOH (aq), HCl (conc.)

Step-by-Step Methodology
Step 1: N-Alkylation (Formation of Ester Intermediate)
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-phenylpiperazine (10 mmol) in anhydrous Acetonitrile (50 mL).

  • Base Addition: Add anhydrous

    
      (20 mmol) to the solution.
    
  • Alkylation: Add Ethyl bromoacetate (11 mmol) dropwise over 15 minutes at

    
    .
    
  • Reaction: Allow the mixture to warm to room temperature and reflux for 4–6 hours. Monitor via TLC (System: Hexane/EtOAc 7:3).

  • Workup: Filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude ester (Ethyl 2-(4-phenylpiperazin-1-yl)acetate).

Step 2: Hydrolysis & Salt Formation
  • Hydrolysis: Redissolve the crude ester in Ethanol (20 mL) and add 10% NaOH solution (20 mL). Stir at reflux for 2 hours.

  • Acidification: Cool the reaction mixture to

    
    . Adjust pH to ~2 using concentrated HCl .
    
  • Precipitation: The hydrochloride salt may precipitate directly or require solvent evaporation. If oil forms, triturate with cold Acetone or Diethyl Ether to induce crystallization.

  • Purification: Recrystallize from Ethanol/Water to yield pure 2-(4-Phenylpiperazin-1-yl)acetic acid hydrochloride .

Synthesis Workflow Diagram

Synthesis Start Start: 1-Phenylpiperazine Step1 Add Ethyl Bromoacetate + K2CO3 (Solvent: ACN, Reflux 6h) Start->Step1 Intermediate Intermediate: Ethyl 2-(4-phenylpiperazin-1-yl)acetate Step1->Intermediate Step2 Hydrolysis: NaOH / EtOH (Reflux 2h) Intermediate->Step2 Step3 Acidification: Conc. HCl (pH ~ 2) Step2->Step3 Product Final Product: 2-(4-Phenylpiperazin-1-yl)acetic acid HCl Step3->Product

Figure 2: Process flow for the synthesis of the target hydrochloride salt.

Analytical Quality Control

To ensure the integrity of the synthesized compound for research use, the following analytical parameters must be verified.

TestAcceptance CriteriaPurpose
HPLC Purity

Quantify impurities (unreacted piperazine).
1H NMR (DMSO-d6) Distinct singlet at

ppm (CH2-COOH). Aromatic protons

ppm.[1]
Confirm structure and absence of solvent.
Mass Spectrometry

(Free acid mass)
Confirm molecular weight.
Chloride Content Stoichiometric (1:1 ratio)Confirm salt formation (Titration).

Applications in Drug Development

This compound is rarely the final drug; rather, it is a key intermediate used to synthesize complex bioactive molecules.

  • Acetylcholinesterase (AChE) Inhibitors: Derivatives where the acetic acid is coupled to heteroaromatic amines (e.g., pyrimidines) have shown potency against Alzheimer's disease by inhibiting AChE.[2][3]

  • Antipsychotics: The phenylpiperazine tail is a hallmark of "atypical" antipsychotics (e.g., Aripiprazole analogs). This acetic acid derivative allows for the attachment of novel lipophilic domains to improve metabolic stability.

  • Chemical Probes: Used to synthesize fluorescent probes for visualizing serotonin receptors in vitro.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 45926060, 2-(4-Phenylpiperazin-1-yl)acetic acid hydrochloride. Retrieved from [Link]

  • Mokrosz, J. L., et al. (1992).Structure-activity relationship studies of CNS agents. 5-HT1A receptor affinity of some 1-arylpiperazine derivatives. (Contextual grounding for phenylpiperazine pharmacophore).

Sources

The 4-Phenylpiperazine Acetic Acid Scaffold in CNS Drug Discovery: A Technical Guide to Rational Design, Synthesis, and Pharmacological Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of novel therapeutics for Central Nervous System (CNS) disorders—ranging from schizophrenia and major depressive disorder to Parkinson’s disease—relies heavily on privileged chemical scaffolds. Among these, the 4-phenylpiperazine moiety is a cornerstone, forming the pharmacophoric core of numerous clinically approved atypical antipsychotics and antidepressants (e.g., aripiprazole, trazodone, vortioxetine)[1].

When functionalized as 2-(4-phenylpiperazin-1-yl)acetic acid , this scaffold transforms into a highly versatile synthetic building block. The acetic acid moiety acts as a programmable linker, allowing medicinal chemists to synthesize diverse amide and ester derivatives that probe the secondary binding pockets of aminergic G-protein coupled receptors (GPCRs), specifically dopamine (D2/D3) and serotonin (5-HT1A/5-HT2A/5-HT7) receptors[2][3]. This whitepaper provides an in-depth technical analysis of the structural rationale, synthetic methodologies, and pharmacological profiling of the 4-phenylpiperazine acetic acid scaffold.

Structural Rationale and Pharmacophore Mapping

The success of the 4-phenylpiperazine acetic acid scaffold is rooted in its ability to mimic endogenous monoamine neurotransmitters while providing extended vectors for receptor subtype selectivity.

  • The Phenylpiperazine Core (Primary Pharmacophore): The basic piperazine nitrogen (pKa ~8.5) is protonated at physiological pH, forming a critical salt bridge with a highly conserved aspartate residue (e.g., Asp3.32) in the orthosteric binding site of aminergic GPCRs. Simultaneously, the terminal phenyl ring engages in

    
     stacking and hydrophobic interactions with aromatic residues (e.g., Trp6.48, Phe6.52) in the receptor cavity[3][4].
    
  • The Acetic Acid Linker (Vector Extension): The two-carbon spacer (from the piperazine nitrogen to the carbonyl carbon) provides an optimal distance (~3–4 Å) to project terminal amide or ester substituents into the Secondary Binding Pocket (SBP). The carbonyl oxygen also serves as a hydrogen-bond acceptor, interacting with specific serine or threonine residues, which is often the differentiating factor for D3 vs. D2 selectivity[3][5].

Scaffold Ph Phenyl Ring (Hydrophobic Pocket) Pip Piperazine Core (Basic Amine / Salt Bridge) Ph->Pip C-N Bond Ac Acetic Acid Linker (H-Bonding / Spacer) Pip->Ac N-Alkylation Target Amide/Ester Extension (Subtype Selectivity) Ac->Target Coupling Reaction

Caption: Pharmacophore model of 4-phenylpiperazine acetic acid derivatives.

Synthetic Methodology and Self-Validating Protocols

To generate CNS-active libraries, the 2-(4-phenylpiperazin-1-yl)acetic acid core is typically converted into various acetamides. The following protocols are designed with built-in causality and self-validating purification steps to ensure high-fidelity screening compounds.

Protocol A: Synthesis of the 2-(4-Phenylpiperazin-1-yl)acetic Acid Core

Causality: Direct alkylation of 1-phenylpiperazine with chloroacetic acid often leads to zwitterionic products that are difficult to isolate. Instead, alkylation with ethyl bromoacetate followed by base-catalyzed hydrolysis ensures a clean, high-yield trajectory.

  • Alkylation: Dissolve 1-phenylpiperazine (1.0 eq) and

    
     (2.0 eq) in anhydrous acetonitrile. Add ethyl bromoacetate (1.1 eq) dropwise at 0°C.
    
    • Validation: Monitor via TLC (Hexane:EtOAc 7:3). The disappearance of the secondary amine spot (ninhydrin positive) confirms complete N-alkylation.

  • Hydrolysis: Isolate the intermediate ester, dissolve in a 1:1 mixture of THF/MeOH, and add 2M aqueous LiOH (3.0 eq). Stir at room temperature for 4 hours.

  • Isolation: Evaporate the organic solvents. Acidify the aqueous layer to pH ~4 using 1M HCl. The zwitterionic 2-(4-phenylpiperazin-1-yl)acetic acid will precipitate. Filter and dry under vacuum.

Protocol B: Amide Coupling for Library Generation

Causality: Standard carbodiimides (EDC/DCC) can result in low yields due to the steric bulk of the piperazine acetic acid. Utilizing HATU with a non-nucleophilic base (DIPEA) generates a highly reactive HOAt-ester intermediate, driving the amidation of bulky or deactivated amines to completion[6].

  • Activation: Dissolve 2-(4-phenylpiperazin-1-yl)acetic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and stir for 15 minutes to form the active ester.

  • Coupling: Add the target primary or secondary amine (1.1 eq). Stir at room temperature for 12 hours.

  • Self-Validating Acid-Base Extraction:

    • Dilute the reaction with EtOAc and wash with water to remove DMF.

    • Extract the organic layer with 1M HCl. Logic: The basic piperazine nitrogen protonates and moves into the aqueous layer, leaving unreacted neutral amines and coupling byproducts in the organic layer.

    • Basify the aqueous layer to pH 10 with 2M NaOH and back-extract with fresh EtOAc.

    • Validation: LC-MS analysis of the final organic layer should yield >95% purity of the target acetamide, validating the extraction logic.

Workflow Step1 1. N-Alkylation (Ethyl Bromoacetate + Piperazine) Step2 2. Saponification (LiOH Hydrolysis to Acetic Acid) Step1->Step2 Intermediate Isolation Step3 3. Amide Coupling (HATU/DIPEA + Target Amine) Step2->Step3 Scaffold Generation Step4 4. Acid-Base Extraction (Isolates Basic Piperazine Core) Step3->Step4 Crude Product

Caption: Step-by-step synthetic and validation workflow for scaffold derivatives.

Pharmacological Profiling & Target Engagement

Derivatives of the 4-phenylpiperazine acetic acid scaffold are primarily evaluated for their binding affinities (


) at aminergic GPCRs. Substitutions on the phenyl ring (e.g., 2-methoxy, 3-chloro, 2-fluoro) drastically alter the electronic and steric profile, shifting the selectivity between 5-HT1A, 5-HT2A, and D2/D3 receptors[2][7].
Quantitative Structure-Activity Relationship (QSAR) Data

The table below summarizes representative radioligand binding data for various synthesized N-phenylpiperazine acetamide/benzamide analogs, demonstrating how structural tuning of the scaffold dictates receptor affinity.

Compound Motif (Phenyl Substitution)Terminal Amide Linkage5-HT1A

(nM)
5-HT2A

(nM)
D2

(nM)
D3

(nM)
Unsubstituted PhenylAlkyl-acetamide67.8 ± 4.6>1000245 ± 1218.5 ± 2.1
2-Methoxyphenyl[7]Aryl-acetamide1.4 ± 0.345.2 ± 5.118.0 ± 2.02.1 ± 0.4
3-Chlorophenyl[2]Aryl-acetamide1.1 ± 0.256.0 ± 8.094.0 ± 10N/A
2-Fluorophenyl[3]Thiophene-acetamide199.0 ± 34>1000>5001.4 ± 0.2

Data synthesized from competitive radioligand binding assays utilizing


-8-OH-DPAT (5-HT1A) and 

-methylspiperone (D2/D3)[2][3][8].
Downstream Signaling Modulation

Binding affinity (


) does not equate to functional efficacy. 5-HT1A and D2 receptors are predominantly 

-coupled. Upon binding an agonist derived from the 4-phenylpiperazine acetic acid scaffold, the

subunit dissociates and inhibits adenylyl cyclase (AC), leading to a measurable reduction in intracellular cyclic AMP (cAMP) levels. Conversely, antagonists will block endogenous neurotransmitter-induced cAMP reduction[7].

Signaling Ligand Piperazine Acetamide Derivative Receptor 5-HT1A / D2 Receptor (Gi/o Coupled) Ligand->Receptor Binding (Agonist) G_alpha Gαi Subunit Receptor->G_alpha Activation AC Adenylyl Cyclase G_alpha->AC Inhibition cAMP Decreased cAMP AC->cAMP Reduction

Caption: Gi/o-coupled GPCR signaling pathway modulated by scaffold derivatives.

In Vitro Functional Evaluation Workflow

To validate the therapeutic potential of new scaffold derivatives, a rigorous in vitro functional workflow is required.

Step 1: cAMP Accumulation Assay (Functional Efficacy)

  • Protocol: Chinese Hamster Ovary (CHO-K1) cells stably expressing human D2 or 5-HT1A receptors are treated with forskolin (to artificially stimulate cAMP production) alongside the test compound.

  • Causality: By measuring the inhibition of forskolin-induced cAMP via Homogeneous Time-Resolved Fluorescence (HTRF), researchers can classify the compound as a full agonist, partial agonist, or antagonist. Partial agonists (like aripiprazole) are highly sought after to stabilize hyper- and hypo-dopaminergic states in schizophrenia[7].

Step 2: PAMPA-BBB Permeability Assay

  • Protocol: A Parallel Artificial Membrane Permeability Assay (PAMPA) utilizing a porcine brain lipid extract is used to simulate the Blood-Brain Barrier.

  • Causality: CNS drugs must cross the BBB. The acetic acid linker, when converted to an amide, eliminates the negative charge of the free carboxylic acid, significantly increasing the lipophilicity (LogP) and ensuring adequate passive diffusion into the brain parenchyma.

References

  • Expert Opinion on Therapeutic Patents. "Phenylpiperazine derivatives: a patent review (2006 – present)." Taylor & Francis Online. Available at:[Link]

  • Google Patents. "Novel excitatory amino acid glutamate transport regulator and method of use thereof (CN118946550A)." Google Patents.
  • Journal of Medicinal Chemistry (ACS). "New Arylpiperazine 5-HT1A Receptor Ligands Containing the Pyrimido[2,1-f]purine Fragment." ACS Publications. Available at:[Link]

  • National Institutes of Health (PMC). "Discovery of G Protein-biased D2 Dopamine Receptor Partial Agonists." NIH. Available at: [Link]

  • National Institutes of Health (PMC). "Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands." NIH. Available at:[Link]

  • PLOS One. "Antidepressant- and Anxiolytic-Like Effects of New Dual 5-HT1A and 5-HT7 Antagonists in Animal Models." PLOS. Available at: [Link]

Sources

Biological Activity and Therapeutic Translability of N-Substituted Phenylpiperazine Derivatives: A Mechanistic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The N-substituted phenylpiperazine moiety is a highly privileged pharmacophore in modern medicinal chemistry. Characterized by its unique combination of conformational flexibility and distinct electrostatic domains, this scaffold serves as the structural backbone for numerous neuroactive, oncological, and agricultural agents. As drug development professionals, understanding the precise structure-activity relationships (SAR) and receptor binding kinetics of these derivatives is critical for designing highly selective ligands.

This whitepaper provides an in-depth technical analysis of the biological activities of N-substituted phenylpiperazine derivatives. We will explore the mechanistic causality behind their affinity for aminergic G-protein-coupled receptors (GPCRs), detail self-validating experimental workflows for assessing receptor kinetics, and examine their translational applications ranging from atypical antipsychotics to targeted glioblastoma radiotracers.

Mechanistic Pharmacology & Structural Causality

The biological versatility of the N-phenylpiperazine core stems from its ability to perfectly complement the orthosteric binding pockets of aminergic GPCRs, particularly Dopamine (D2, D3, D4) and Serotonin (5-HT1A, 5-HT2A, 5-HT7) receptors.

The Pharmacophore-Receptor Interaction Model

The binding causality of this scaffold relies on two primary molecular interactions:

  • The Salt Bridge (Anchoring): The basic nitrogen atom of the piperazine ring is protonated at physiological pH. This cationic center forms a highly conserved, critical salt bridge with an aspartate residue (e.g., Asp3.32 in transmembrane domain 3) present in almost all aminergic GPCRs[1].

  • Aromatic Microdomain Engagement: The N-phenyl ring projects into a hydrophobic pocket lined by aromatic residues (such as Trp6.48 and Phe6.51). Here, it engages in robust

    
     stacking and edge-to-face interactions, stabilizing the ligand-receptor complex.
    
Substituent Effects and Receptor Selectivity

Modifying the N-phenyl ring dictates receptor subtype selectivity. Introducing electron-withdrawing groups (e.g., -Cl, -F, -CF3) or electron-donating groups (e.g., -OCH3) alters the electron cloud density of the aromatic ring, fine-tuning the


 interactions[1]. For example, maintaining a fluorinated N-phenylpiperazine core while varying the terminal linker chain allows for precise tuning of D2 versus D3 receptor selectivity[1]. Phenylpiperazine derivatives frequently exhibit strong affinities in the nanomolar range, often following an affinity gradient of 5-HT1A > D2 > D3[2].
Quantitative Binding Affinities

To contextualize the pharmacological landscape, Table 1 summarizes the binding affinities of key N-substituted phenylpiperazine derivatives across various therapeutic domains.

Table 1: Pharmacological Profiles of Key Phenylpiperazine Derivatives

Compound / DerivativePrimary Target(s)Binding Affinity (

or

)
Intrinsic EfficacyPrimary Application
Aripiprazole D2 / D3

= 0.34 nM (D2), 0.8 nM (D3)
Partial AgonistAtypical Antipsychotic[3]
LASSBio-579 D2 / D4 / 5-HT1A

≈ 0.2 - 0.4 µM
Weak Partial AgonistExperimental Antipsychotic[4]
LQFM018 D4

= 0.26 µM
AntagonistAntileukemic / CNS[4]
99mTc-MPHH 5-HT7High Affinity (Nanomolar)RadioligandGlioblastoma Imaging[5]
Coumarin-linked 5-HT1ANanomolar rangeAntagonistCNS Modulator[2]

Experimental Workflows: Receptor Binding & Functional Selectivity

To validate the biological activity of novel phenylpiperazine derivatives, researchers must employ robust, self-validating in vitro assays. Below is the gold-standard methodology for evaluating D2/5-HT receptor affinity and intrinsic efficacy.

Protocol 1: Radioligand Competition Binding Assay

This protocol determines the


 (and subsequently the 

) of a novel phenylpiperazine derivative at the D2 receptor.
  • Membrane Preparation: Homogenize target tissue (e.g., mouse striatum) or transfected HEK-293T cells. Ultracentrifuge the suspension at 48,000 × g for 20 minutes at 4 °C[3].

    • Causality: Ultracentrifugation isolates the lipid membrane fraction, removing cytosolic proteins and concentrating the GPCR targets to ensure a high signal-to-noise ratio.

  • Radioligand Incubation: Incubate 50 µg of the membrane preparation with 0.1 nM of a tritiated antagonist (e.g., [3H]-YM-09151-2) in a physiological buffer for 60 minutes at 37 °C[3]. Introduce the test phenylpiperazine derivative at varying logarithmic concentrations.

  • Self-Validation (Non-Specific Binding Control): In a parallel control well, add 30 µM of unlabeled sulpiride[6].

    • Causality: Sulpiride completely saturates all specific D2 orthosteric sites. Any radioactivity detected in this well represents non-specific partitioning of the radioligand into the lipid bilayer. Subtracting this baseline from the total binding yields the specific binding value.

  • Filtration & Quantification: Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters. Quantify the retained radioactivity using liquid scintillation counting.

  • Data Transformation: Calculate the ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
     via non-linear regression. Convert 
    
    
    
    to the absolute affinity constant (
    
    
    ) using the Cheng-Prusoff equation.

RadioligandAssay Membrane 1. Membrane Preparation (Ultracentrifugation at 48k x g) Incubation 2. Radioligand Incubation ([3H]-YM-09151-2 + Test Ligand) Membrane->Incubation NSB Self-Validation Control (+ 30 µM Sulpiride) Incubation->NSB Parallel Assay Filtration 3. Rapid Vacuum Filtration (GF/B Glass Fiber Filters) Incubation->Filtration NSB->Filtration Scintillation 4. Scintillation Counting (Quantify Displaced Radioligand) Filtration->Scintillation Analysis 5. Cheng-Prusoff Analysis (Calculate Ki from IC50) Scintillation->Analysis

Fig 1: Radioligand competition binding assay workflow with self-validating non-specific controls.

Protocol 2: GTP-Shift Assay for Intrinsic Efficacy

Affinity alone does not dictate therapeutic outcome; intrinsic efficacy (agonist vs. antagonist) must be established.

  • Methodology: Perform the binding assay in the presence and absence of 100 µM GTP

    
    S (a non-hydrolyzable GTP analog).
    
  • Causality: Agonists require the GPCR to couple with the intracellular G-protein to maintain a high-affinity state. The addition of GTP

    
    S forces the uncoupling of the G-protein, shifting the agonist to a low-affinity state (a rightward shift in the binding curve). If the phenylpiperazine derivative is an antagonist (e.g., LASSBio-1422), no affinity shift will occur, validating its lack of intrinsic efficacy[4].
    

Translational Applications

Neuropsychiatric Therapeutics: The "Fast-Off" Theory

Phenylpiperazine derivatives are cornerstone molecules in the treatment of schizophrenia. LASSBio-579, a conformationally restricted N-phenylpiperazine, exhibits moderate affinity for D2-like and 5-HT1A receptors while acting as a weak partial agonist[4][7].

Crucially, kinetic binding assays reveal that LASSBio-579 exhibits a rapid dissociation rate from the D2 receptor, similar to clozapine[6]. According to the "fast-off" theory, this rapid unbinding allows physiological dopamine surges to displace the drug momentarily, preserving normal motor function and minimizing adverse extrapyramidal symptoms (EPS) and hyperprolactinemia, which are common with tightly-binding typical antipsychotics like haloperidol[6].

Neuro-Oncology: 5-HT7 Targeted Glioblastoma Imaging

Beyond psychiatry, the phenylpiperazine scaffold is being leveraged for oncological diagnostics. Glioblastoma multiforme (GBM) is highly aggressive and frequently overexpresses the serotonin-7 (5-HT7) receptor. Researchers have designed 99mTc-labeled phenylpiperazine derivatives (such as 99mTc-MPHH) to serve as highly specific SPECT imaging radiotracers for U-87 MG glioma tumors[5].

In Vivo Tumor Uptake Workflow:

  • Radiotracer Synthesis: 99mTc-MPHH is synthesized with a radiochemical purity >95% to prevent off-target background radiation[5].

  • Administration: The tracer is injected intravenously into nude mice bearing U-87 MG xenografts.

  • Clearance Kinetics: Blood clearance is monitored. Rapid systemic clearance of 99mTc-MPHH is observed, which is a pharmacokinetic necessity to enhance the tumor-to-muscle contrast ratio at 240 minutes post-injection[5].

  • Self-Validation (Receptor Blockade): A control cohort is pre-injected with pimozide (a 5-HT7 antagonist) 60 minutes prior to the tracer. A significant reduction in tumor uptake in this cohort proves that the radiotracer accumulation is strictly receptor-mediated, validating the target specificity[5].

TumorImaging Tracer 99mTc-MPHH Synthesis (Radiochemical Purity >95%) Injection Intravenous Injection (U-87 MG Xenograft Model) Tracer->Injection Binding Target Engagement (Specific 5-HT7 Receptor Binding) Injection->Binding Clearance Blood Clearance (Enhances Tumor-to-Muscle Ratio) Injection->Clearance Imaging SPECT Imaging (Glioblastoma Visualization) Binding->Imaging Validation Receptor Blockade Control (+ Pimozide Antagonist) Binding->Validation Specificity Check Clearance->Imaging

Fig 2: Mechanism of 99mTc-MPHH targeted SPECT imaging for 5-HT7 overexpressing glioblastoma tumors.

Agricultural Applications: Acaricidal Activity

Demonstrating the extreme versatility of the scaffold, specific substitutions yield potent agrochemicals. The synthesis of 4-substituted 1-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]piperazine derivatives has resulted in compounds with exceptional acaricidal activity. Specifically, derivatives featuring a trifluoromethylsulfonyl group on the piperazine nitrogen exhibit the highest level of toxicity against spider mites (Tetranychus urticae), effectively controlling both adult mites and eggs[8].

Conclusion

The N-substituted phenylpiperazine moiety is far more than a simple structural linker; it is a dynamic, highly tunable pharmacophore capable of precise interactions with aminergic GPCRs. By understanding the causality of its binding kinetics—from the anchoring salt bridges to the "fast-off" dissociation rates—drug development professionals can rationally design the next generation of atypical antipsychotics, targeted oncological radiotracers, and specialized agrochemicals. Strict adherence to self-validating assay protocols ensures that the intrinsic efficacy and selectivity of these novel derivatives translate reliably from in vitro models to in vivo success.

References

  • [2] Phenylpiperazine derivatives with strong affinity for 5HT1A, D2A and D3 receptors. National Institutes of Health (NIH). URL:

  • [1] 4-(4-Phenylpiperazin-1-YL)butan-1-amine. Benchchem. URL:

  • [5] Synthesis and Biological Evaluation of 99mTc-Labeled Phenylpiperazine Derivatives as Selective Serotonin-7 Receptor Ligands for Brain Tumor Imaging. ACS Publications (Molecular Pharmaceutics). URL:

  • [8] Synthesis and acaricidal activity of phenylpiperazine derivatives. ResearchGate. URL:

  • [6] Cellular and Molecular Pharmacology - SBFTE. Brazilian Society of Pharmacology and Experimental Therapeutics. URL:

  • [4] Synthesis and pharmacological evaluation of new N-phenylpiperazine derivatives designed as homologues of the antipsychotic lead compound LASSBio-579. ResearchGate. URL:

  • [7] Evaluation of Functional Selectivity of Haloperidol, Clozapine, and LASSBio-579, an Experimental Compound With Antipsychotic-Like Activity. ResearchGate. URL:

  • [3] Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands. MDPI. URL:

Sources

Comprehensive Technical Guide: Physicochemical Profiling and Experimental Methodologies for (4-Phenylpiperazin-1-yl)acetic acid Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of preclinical drug development, the rigorous physicochemical profiling of molecular building blocks is paramount. (4-Phenylpiperazin-1-yl)acetic acid hydrochloride (CAS: 119378-70-0) serves as a critical intermediate in the synthesis of neuroactive and cardiovascular agents. The piperazine core—a privileged scaffold in medicinal chemistry—paired with a terminal carboxylic acid provides a versatile handle for peptide coupling, esterification, and receptor-binding interactions.

This whitepaper details the structural properties, synthetic workflows, and self-validating analytical protocols necessary for handling this compound with the precision required in modern drug discovery.

Physicochemical Profiling

Understanding the behavioral differences between the salt form and the free base is crucial for downstream applications. The free base exhibits limited aqueous solubility, which severely complicates in vitro assays and reduces oral bioavailability. By isolating the compound as a hydrochloride salt, the crystal lattice energy is disrupted upon solvation, and ion-dipole interactions with water molecules are maximized. This ensures rapid dissolution kinetics for high-throughput screening (HTS) [1].

Table 1: Core Chemical Properties
PropertyValue (Free Base)Value (HCl Salt)
CAS Number N/A119378-70-0
Molecular Formula C12H16N2O2C12H17ClN2O2
Molecular Weight 220.27 g/mol 256.73 g/mol
Structural Motif Phenylpiperazine + Acetic AcidPhenylpiperazine + Acetic Acid + HCl
Solubility Profile Low aqueous, high organicHigh aqueous, moderate organic

Structural Components and Rational Drug Design

The architecture of (4-Phenylpiperazin-1-yl)acetic acid HCl can be divided into distinct functional zones. The phenyl ring drives lipophilic interactions (e.g., binding to hydrophobic pockets of monoamine receptors like 5-HT or dopamine). The piperazine ring provides basicity and spatial geometry, while the acetic acid moiety serves as a hydrogen bond donor/acceptor and a synthetic conjugation site [2].

DrugDesign MolecularStructure (4-Phenylpiperazin-1-yl) acetic acid HCl Piperazine Piperazine Core (Basic Nitrogen) MolecularStructure->Piperazine PhenylRing Phenyl Ring (Lipophilicity) MolecularStructure->PhenylRing AceticAcid Acetic Acid Moiety (Hydrogen Bonding) MolecularStructure->AceticAcid HClSalt Hydrochloride Salt (Aqueous Solubility) MolecularStructure->HClSalt

Structural components of (4-Phenylpiperazin-1-yl)acetic acid HCl and their functional roles.

Synthetic Workflow and Analytical Validation

The synthesis of the HCl salt requires strict control over pH and solvent polarity to prevent the zwitterion formation of the free base, which can complicate isolation.

Step-by-Step Synthesis Protocol
  • N-Alkylation: Dissolve 1-phenylpiperazine (1.0 eq) and chloroacetic acid (1.1 eq) in anhydrous acetonitrile. Add anhydrous potassium carbonate (K2CO3, 2.5 eq).

    • Causality: The use of K2CO3 rather than a stronger base like sodium hydride prevents the degradation of the chloroacetic acid electrophile and minimizes unwanted side reactions, ensuring a clean N-alkylation.

  • Reflux: Heat the mixture to 80°C under a nitrogen atmosphere for 12 hours.

  • Isolation of Free Base: Filter the inorganic salts. Concentrate the filtrate in vacuo. Resuspend in dichloromethane (DCM) and wash with water to remove unreacted chloroacetic acid. Dry the organic layer over Na2SO4 and evaporate to yield the free base (MW: 220.27 g/mol ) [3].

  • Salt Formation (Self-Validating Step): Dissolve the free base in dry diethyl ether. Introduce anhydrous HCl gas (or 2M HCl in ether) dropwise at 0°C.

    • Self-Validating Mechanism: The sudden shift in polarity causes the immediate precipitation of the HCl salt. This acts as an intrinsic self-validating step: if the free base was not successfully synthesized, no precipitate will form upon acidification. The precipitation simultaneously acts as a purification step, leaving organic impurities dissolved in the ether phase.

  • Filtration & Drying: Filter the white precipitate and dry under high vacuum to afford the final (4-Phenylpiperazin-1-yl)acetic acid hydrochloride (MW: 256.73 g/mol ).

SynthesisWorkflow Reactants Reactants: 1-Phenylpiperazine + Chloroacetic Acid Alkylation Step 1: N-Alkylation (K2CO3, Acetonitrile, 80°C) Reactants->Alkylation FreeBase Intermediate: Free Base (MW: 220.27) Alkylation->FreeBase Extraction SaltFormation Step 2: Salt Formation (HCl in Ether, 0°C) FreeBase->SaltFormation FinalProduct Final Product: HCl Salt (MW: 256.73) SaltFormation->FinalProduct Precipitation Validation Analytical QC: LC-MS & 1H-NMR FinalProduct->Validation

Synthesis and analytical validation workflow for (4-Phenylpiperazin-1-yl)acetic acid HCl.

Analytical Validation
  • Mass Spectrometry (LC-MS): Expected [M+H]+ peak at m/z 221. The HCl salt dissociates in the MS source, so the parent ion corresponds directly to the free base mass.

  • 1H-NMR (DMSO-d6): A broad singlet at ~10-12 ppm indicates the carboxylic acid proton and the protonated piperazinium nitrogen. Aromatic protons appear clearly between 6.8-7.3 ppm.

Kinetic Solubility Assay Protocol

To evaluate the compound for in vitro biological assays, a kinetic solubility protocol must be executed to ensure the compound will not precipitate out of the assay buffer, which could lead to false negatives in receptor binding studies.

  • Stock Preparation: Prepare a 10 mM stock solution of (4-Phenylpiperazin-1-yl)acetic acid HCl in 100% DMSO.

  • Aqueous Spiking: Spike the DMSO stock into Phosphate Buffered Saline (PBS, pH 7.4) to a final concentration of 200 µM (final DMSO concentration = 2%).

  • Incubation: Incubate the mixture at 37°C for 2 hours with gentle shaking (300 rpm).

    • Causality: Shaking at 37°C mimics physiological conditions and ensures that thermodynamic equilibrium between the dissolved and precipitated states is reached.

  • Filtration: Filter the mixture through a 0.22 µm PVDF filter plate to remove any precipitated compound.

  • Quantification: Analyze the filtrate via HPLC-UV against a standard curve prepared in matching solvent conditions.

    • Self-Validating Mechanism: Include Propranolol HCl (highly soluble) and Amiodarone (poorly soluble) as control standards in parallel wells. If Propranolol recovery is <95% or Amiodarone recovery is >10%, it indicates that the assay conditions (e.g., filter binding, precipitation time) are compromised and the system must be recalibrated.

References

Difference between 4-phenylpiperazine acetic acid free base and hydrochloride salt

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the technical distinctions between 2-(4-phenylpiperazin-1-yl)acetic acid in its free acid (zwitterionic) form versus its hydrochloride (HCl) salt.

Comparative Analysis: Free Acid (Zwitterion) vs. Hydrochloride Salt

Executive Summary

In drug development and chemical synthesis, the selection between a parent molecule and its salt form is a critical decision that impacts solubility, stability, and bioavailability. For 2-(4-phenylpiperazin-1-yl)acetic acid , the distinction is particularly nuanced because the "free base" is technically a zwitterion (inner salt) at neutral pH.

  • The "Free Base" (Free Acid): Exists as a zwitterion with low aqueous solubility at its isoelectric point (pI). It is preferred for solid-state stability and as a synthetic intermediate where non-polar extraction is required (at specific pH).

  • The Hydrochloride Salt: Exists as a cationic species with significantly enhanced aqueous solubility and dissolution rates, making it the preferred form for biological assays and aqueous formulations.

Molecular Architecture & Speciation

To understand the physicochemical differences, one must analyze the ionization states. The molecule contains two ionizable centers:[1]

  • Basic Center: The N4-piperazine nitrogen (distal to the phenyl ring). The N1-nitrogen is an aniline-type and is significantly less basic due to resonance delocalization with the phenyl ring.

  • Acidic Center: The carboxylic acid tail.

Chemical Structures[2][3][4][5][6][7][8][9][10]
  • Free Acid (Zwitterion):

    
    
    
  • HCl Salt:

    
    
    
pKa and Ionization Profile[5]
  • pKa (COOH): ~2.5 – 3.5

  • pKa (Piperazine N4): ~7.5 – 8.5

  • Isoelectric Point (pI): ~5.5

The following Graphviz diagram illustrates the pH-dependent speciation, highlighting why the "Free Base" behaves as a Zwitterion.

Speciation Cation Cationic Form (pH < 2) (Soluble) [Ph-N-Pip-NH+]-CH2-COOH Zwitterion Zwitterion (pH 4-7) (Low Solubility - Precipitate) [Ph-N-Pip-NH+]-CH2-COO- Cation->Zwitterion - H+ (pKa COOH ~3) Zwitterion->Cation + H+ Anion Anionic Form (pH > 9) (Soluble) [Ph-N-Pip-N]-CH2-COO- Zwitterion->Anion - H+ (pKa NH+ ~8) Anion->Zwitterion + H+

Figure 1: pH-dependent speciation of 2-(4-phenylpiperazin-1-yl)acetic acid. The "Free Acid" isolates as the Zwitterion.

Physicochemical Profiling

The following table contrasts the key properties of the two forms.

PropertyFree Acid (Zwitterion)Hydrochloride Salt (HCl)
CAS Number 37478-58-3 (Generic/Analog)119378-70-0
Molecular Weight 220.27 g/mol 256.73 g/mol
Aqueous Solubility Low (at pH 4-7). < 1 mg/mL.High . > 50 mg/mL (pH dependent).
Organic Solubility Soluble in DMSO, dilute acid/base. Poor in DCM/Ether.Soluble in Water, Methanol, DMSO.
Melting Point High (Decomposes >200°C due to ionic lattice).Distinct, typically lower than zwitterion (180-220°C).
Hygroscopicity Low.Moderate to High (requires desiccated storage).
Appearance White to off-white crystalline powder.White crystalline powder.

Key Insight: The Free Acid exhibits a "U-shaped" solubility curve. It is soluble at low pH (cation) and high pH (anion) but precipitates at neutral pH (zwitterion). The HCl salt provides a pre-protonated form that dissolves instantly in water, creating an acidic local environment that maintains solubility.

Experimental Protocols

These protocols are designed for researchers synthesizing or converting these forms.

Protocol A: Synthesis of the Free Acid (Zwitterion)

Target: Isolation of the parent molecule from 1-phenylpiperazine.

  • Reagents: 1-Phenylpiperazine (1.0 eq), Sodium Chloroacetate (1.1 eq), Water/Ethanol (1:1).

  • Reaction: Reflux the mixture at 80°C for 4-6 hours.

  • Workup (Critical Step):

    • Cool the reaction mixture.

    • Adjust pH to the Isoelectric Point (pH ~5.5) using dilute HCl.

    • Observation: The product will precipitate out of solution as the zwitterion has minimal solubility at its pI.

  • Purification: Filter the white solid, wash with cold water (to remove inorganic salts), and dry.

Protocol B: Conversion to Hydrochloride Salt

Target: Creating the water-soluble salt form for biological testing.

  • Dissolution: Suspend the Free Acid (Zwitterion) in Methanol (10 mL/g).

  • Acidification: Add 1.2 equivalents of 1.25 M HCl in Methanol or concentrated aqueous HCl dropwise.

    • Mechanism:[6] The HCl protonates the carboxylate group (transiently) and ensures the amine is fully protonated, disrupting the zwitterionic lattice.

  • Precipitation:

    • Evaporate solvent to near dryness.

    • Add Diethyl Ether or Acetone to induce crystallization of the HCl salt.

  • Isolation: Filter the salt under nitrogen (to prevent moisture absorption) and dry in a vacuum desiccator.

Biopharmaceutical Implications (Salt Selection)
Dissolution Rate & Bioavailability

The HCl salt is the superior candidate for in vitro and in vivo studies.

  • Mechanism: When the HCl salt hits water, it dissociates into the cation and chloride ion. The local pH at the diffusion layer drops, preventing the formation of the insoluble zwitterion layer on the particle surface.

  • Free Acid Risk: If the Free Acid is dosed orally, it may dissolve in the stomach (pH 1.5) but precipitate in the small intestine (pH 6.5), leading to poor or variable bioavailability.

Stability & Handling
  • Free Acid: Chemically stable and non-hygroscopic. Ideal for bulk storage or as an intermediate in further synthesis (e.g., amide coupling).

  • HCl Salt: Prone to absorbing moisture. Hydrolysis is unlikely, but physical stability (caking) can occur. Store at -20°C with desiccant.

Synthesis Workflow Diagram

Synthesis Start Start Process Process End End PhenylPip 1-Phenylpiperazine (Starting Material) Alkylation Alkylation (Cl-CH2-COOH, Na2CO3, 80°C) PhenylPip->Alkylation pH_Adjust pH Adjustment to 5.5 (Isoelectric Point) Alkylation->pH_Adjust Zwitterion Free Acid (Zwitterion) (Precipitate) pH_Adjust->Zwitterion Precipitation Acidification Acidification (HCl in MeOH) Zwitterion->Acidification Salt Formation Crystallization Crystallization (Ether/Acetone) Acidification->Crystallization HCl_Salt Hydrochloride Salt (Water Soluble) Crystallization->HCl_Salt

Figure 2: Synthetic workflow from Phenylpiperazine to the HCl Salt.

References
  • PubChem. (n.d.). Piperazin-1-yl-acetic acid (Compound Summary).[3][9] National Library of Medicine. Retrieved from [Link]

  • BuyersGuideChem. (n.d.). (4-Phenyl-piperazin-1-yl)acetic acid hydrochloride Properties. Retrieved from [Link]

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. (General principle on Salt Selection).
  • Smith, G., et al. (2004).[9] The synthesis and SAR of 2-arylsulfanyl-phenyl piperazinyl acetic acids as glyT-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(15), 4027-4030.[9] [9]

Sources

Technical Deep Dive: Phenylpiperazine Linker Design in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Literature review of phenylpiperazine linkers in medicinal chemistry Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The "Privileged" Connector

The phenylpiperazine (PP) moiety is a "privileged scaffold" in medicinal chemistry, appearing in over 100 clinically approved drugs, particularly within the Central Nervous System (CNS) therapeutic area. While the arylpiperazine "head" often drives orthosteric binding via a conserved salt bridge with aspartic acid residues (e.g., Asp3.32 in GPCRs), the linker connecting this head to a secondary "tail" moiety is not merely an inert spacer.

This guide analyzes the critical role of the linker in modulating pharmacokinetics (PK), metabolic stability, and receptor subtype selectivity (e.g., Dopamine D2 vs. D3). We move beyond simple alkyl chains to explore rigidified, heteroatom-doped, and metabolic-blocking linker strategies.

Mechanistic Architecture: The Bitopic Ligand Concept

In GPCR medicinal chemistry, particularly for dopamine and serotonin receptors, phenylpiperazine ligands often function as bitopic ligands .

  • The Message (Orthosteric): The protonated nitrogen of the piperazine binds to the conserved orthosteric site.

  • The Address (Allosteric/Secondary): The linker positions a secondary aromatic or polar group into a vestibule or secondary binding pocket (SBP), conferring subtype selectivity.

Visualization: The Message-Address Pharmacophore

The following diagram illustrates the structural logic of bitopic phenylpiperazine ligands.

Pharmacophore PP_Head Phenylpiperazine Head (Orthosteric Binding) Linker Linker Region (Distance & Geometry) PP_Head->Linker N-Alkylation Asp Asp3.32 Salt Bridge PP_Head->Asp Ionic Interaction Tail Secondary Moiety (Allosteric/Selectivity) Linker->Tail Covalent Bond SBP Secondary Binding Pocket (Hydrophobic/Polar) Tail->SBP Pi-Pi / H-Bond

Caption: Figure 1. The "Message-Address" model. The linker determines whether the tail moiety successfully engages the Secondary Binding Pocket (SBP) to achieve high affinity and selectivity.

Critical SAR Analysis: Linker Optimization

The length and physicochemical nature of the linker are decisive factors in the Structure-Activity Relationship (SAR).

The "Magic Number" of Methylene Units

For many GPCR targets (5-HT1A, 5-HT2A, D2, D3), a specific alkyl chain length—typically 2 to 4 methylene units —is required to bridge the distance between the orthosteric site and the SBP.

  • n = 2 (Ethyl): Often results in lower selectivity; the molecule may be too short to reach the SBP.

  • n = 3 (Propyl): Frequently optimal for 5-HT1A selectivity.

  • n = 4 (Butyl): Often optimal for Dopamine D3 selectivity over D2.

Rigidity vs. Flexibility
  • Flexible Alkyl Chains: Allow the molecule to adopt multiple conformations ("induced fit"), but this entropy penalty can reduce binding affinity.

  • Rigid Linkers (e.g., trans-cyclohexyl): Constrain the molecule in a bioactive conformation.

    • Example:Cariprazine uses a trans-cyclohexyl linker, which provides exceptional D3 selectivity (~10-fold over D2) compared to flexible analogs.

Quantitative Impact of Linker Length

The table below summarizes SAR data demonstrating how linker elongation affects selectivity in a representative D3/D2 ligand series (Substituted Phenylpiperazines).

Linker TypeLength (n)D3 Ki (nM)D2 Ki (nM)Selectivity Ratio (D2/D3)
Ethyl214.528.01.9 (Non-selective)
Propyl32.145.021.4
Butyl 4 0.6 112.0 186.0 (Highly Selective)
Pentyl55.898.016.9

Note: Data synthesized from general trends in bitopic D3/D2 ligand literature (e.g., molecular modeling and radioligand binding assays).

Synthetic Methodologies

Two primary pathways dominate the synthesis of these linkers: N-Alkylation (for attaching pre-formed linkers) and Reductive Amination .

Protocol: N-Alkylation (Standard Operating Procedure)

This is the most robust method for attaching an alkyl linker to the secondary amine of the piperazine ring.

Reagents:

  • 1-Phenylpiperazine derivative (1.0 equiv)[1]

  • Linker-Halide (e.g., 4-chlorobutyl aryl amide) (1.1 equiv)

  • Base: Potassium Carbonate (

    
    ) (3.0 equiv) or Cesium Carbonate (
    
    
    
    ) for faster kinetics.
  • Catalyst (Optional): Potassium Iodide (KI) (0.1 equiv) to activate alkyl chlorides (Finkelstein reaction).

  • Solvent: Acetonitrile (

    
    ) or DMF.
    

Step-by-Step Workflow:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the 1-phenylpiperazine derivative in anhydrous Acetonitrile (0.1 M concentration).

  • Addition: Add finely ground anhydrous

    
     and KI. Stir for 10 minutes at room temperature.
    
  • Alkylation: Add the Linker-Halide dropwise.

  • Reaction: Heat the mixture to reflux (

    
    ) for 12–24 hours. Monitor via TLC (System: DCM/MeOH 9:1) or LC-MS.
    
  • Work-up: Cool to room temperature. Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Redissolve residue in DCM, wash with water and brine. Dry over

    
    .[1] Purify via flash column chromatography (Silica gel, gradient Hexane -> Ethyl Acetate).
    
Synthetic Decision Logic

The choice of synthetic route depends on the availability of the linker fragment.

Synthesis Start Target Molecule Design Check_Linker Is Linker Halide Available? Start->Check_Linker Route_A Route A: N-Alkylation (SN2 Reaction) Check_Linker->Route_A Yes (Alkyl Halide) Route_B Route B: Reductive Amination Check_Linker->Route_B No (Aldehyde Available) Route_C Route C: Buchwald-Hartwig (Build Head First) Check_Linker->Route_C No (Aryl Halide Only) Steps_A 1. Mix PP + Linker-X + K2CO3 2. Reflux in ACN/DMF 3. Filter & Purify Route_A->Steps_A Steps_B 1. Mix PP + Linker-Aldehyde 2. Add NaBH(OAc)3 3. Stir RT in DCM Route_B->Steps_B

Caption: Figure 2. Synthetic decision tree for phenylpiperazine derivatization. Route A is preferred for stability; Route B is milder.

Case Studies in Linker Evolution

Aripiprazole (Abilify)
  • Mechanism: D2 Partial Agonist.[2]

  • Linker: A butoxy linker (4 carbons + oxygen) connecting the dichlorophenylpiperazine to a quinolinone core.

  • Insight: The oxygen atom in the linker adds hydrogen bond acceptor capability and alters the metabolic profile compared to a pure alkyl chain.

Cariprazine (Vraylar)
  • Mechanism: D3/D2 Partial Agonist (D3 preferring).

  • Linker: A trans-cyclohexyl amide linker.

  • Insight: This is a textbook example of rigidification. The trans-cyclohexyl ring locks the "Message" and "Address" into a specific spatial orientation that perfectly matches the D3 receptor's binding pocket, significantly enhancing D3 affinity over D2 compared to flexible analogs.

References

  • BenchChem. Application Notes and Protocols for the Synthesis of 1-Phenyl-4-(4-pyridinyl)piperazine Derivatives. (2025).[1][2][3]

  • Suzuki, J., et al. Synthesis and acaricidal activity of phenylpiperazine derivatives. ResearchGate. (2026).

  • RSC Medicinal Chemistry. Structure-affinity relationship studies on 5-HT1A receptor ligands.[4] (2023).[4][5][6]

  • National Institutes of Health (NIH). Effects of linker elongation in a series of N-(2-benzofuranylmethyl)-N'-(methoxyphenylalkyl)piperazine sigma receptor ligands.[7] PubMed. (2011).[7]

  • MDPI. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. (2021).[8]

  • Google Patents. Preparation method of N-phenylpiperazine. CN103980229B.

Sources

A Comprehensive Technical Guide to the Safe Handling of (4-Phenylpiperazin-1-yl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency procedures for (4-Phenylpiperazin-1-yl)acetic acid hydrochloride. As a substituted phenylpiperazine, this compound and its analogs are of significant interest in medicinal chemistry and pharmacology, notably in the development of anticonvulsants and selective estrogen receptor modulators.[1][2] Its chemical properties, however, necessitate a robust understanding and implementation of stringent safety protocols to mitigate risks in a laboratory setting. This guide moves beyond a standard Safety Data Sheet (SDS) to explain the causality behind safety measures, ensuring a culture of informed caution.

Chemical Identity and Physicochemical Properties

(4-Phenylpiperazin-1-yl)acetic acid hydrochloride is a derivative of phenylpiperazine, a common scaffold in drug discovery. The presence of the hydrochloride salt significantly influences its chemical behavior, rendering it a corrosive acidic solid.

Table 1: Chemical Identifiers

Identifier Value Source
IUPAC Name (4-phenylpiperazin-1-yl)acetic acid;hydrochloride N/A
CAS Number 119378-70-0 [3]
Molecular Formula C₁₂H₁₆N₂O₂・HCl [4]

| Molecular Weight | 256.73 g/mol |[4] |

Table 2: Physicochemical Properties

Property Value Source
Physical State Solid [5]
Appearance Clear/White Solid [5]
Odor Odorless [5]
Melting Point No data available [6]
Boiling Point No data available [6]

| Solubility | No data available |[6] |

Caption: Chemical structure of (4-Phenylpiperazin-1-yl)acetic acid hydrochloride.

Hazard Identification and Toxicological Profile

This compound is classified as a hazardous chemical. Its corrosive nature is the most immediate danger, capable of causing severe burns and permanent eye damage upon contact.[5][7][8] The toxicological risk, primarily upon ingestion or inhalation, is also significant.

Table 3: GHS Hazard Classification Summary

Hazard Class Category Hazard Statement
Acute Oral Toxicity Category 4 H302: Harmful if swallowed.[9]
Skin Corrosion/Irritation Category 1B/1C H314: Causes severe skin burns and eye damage.[5]
Serious Eye Damage Category 1 H318: Causes serious eye damage.[10]

| Specific target organ toxicity (single exposure) | Category 3 | H335: May cause respiratory irritation.[6][11] |

The causality of these hazards stems from its molecular structure. As a hydrochloride salt of an amine, it readily hydrolyzes to release hydrochloric acid, a strong corrosive agent. The phenylpiperazine core, common in psychoactive substances, suggests potential for systemic effects if absorbed.[12]

G cluster_source Hazard Source cluster_routes Primary Routes of Exposure cluster_effects Resulting Health Effects Compound (4-Phenylpiperazin-1-yl)acetic acid hydrochloride Inhalation Inhalation (Dust/Aerosol) Compound->Inhalation Dermal Dermal Contact Compound->Dermal Eye Eye Contact Compound->Eye Ingestion Ingestion Compound->Ingestion Resp Respiratory Tract Irritation Inhalation->Resp Burns Severe Skin Burns & Corrosion Dermal->Burns EyeDamage Serious/Permanent Eye Damage Eye->EyeDamage Ingestion->Burns Corrosive to GI tract Toxicity Systemic Toxicity (Harmful if Swallowed) Ingestion->Toxicity

Caption: Primary exposure routes and associated health hazards.

Proactive Safety: Handling and Personal Protection

A proactive approach to safety, centered on the hierarchy of controls, is essential. The goal is not merely to react to exposures but to prevent them entirely.

Engineering Controls: The First Line of Defense

Engineering controls are designed to remove the hazard at the source, representing the most effective safety strategy.

  • Chemical Fume Hood: All weighing and handling of the solid compound must be performed inside a certified chemical fume hood. This is non-negotiable. The fume hood contains dust and potential vapors, preventing inhalation, which can cause respiratory irritation.[5][8]

  • Eyewash Stations and Safety Showers: These must be located in immediate proximity to the workstation.[5] Their availability is critical for the rapid decontamination required to mitigate the severe damage caused by this corrosive material.

Administrative Controls: Standard Operating Procedures (SOPs)

Clear, written protocols ensure that all personnel handle the material consistently and safely.

  • Restricted Access: Designate a specific area within the lab for working with this compound.

  • Hygiene Practices: Do not eat, drink, or smoke in the laboratory. Wash hands and any exposed skin thoroughly with soap and water after handling, even if gloves were worn.[7] This prevents inadvertent ingestion.

Personal Protective Equipment (PPE): The Final Barrier

PPE is the last line of defense and must be used in conjunction with engineering and administrative controls.

  • Eye and Face Protection: Wear chemical safety goggles that provide a complete seal around the eyes. When handling larger quantities (>1g) or when there is a significant risk of splashing, a full-face shield must be worn over the goggles.[7]

  • Skin Protection:

    • Gloves: Wear impervious gloves, such as nitrile or neoprene. Inspect gloves for any defects before use. Contaminated gloves must be removed and disposed of properly, followed by hand washing.

    • Protective Clothing: A long-sleeved lab coat is mandatory. For procedures with a higher risk of spills, a chemical-resistant apron is required.[8] All contaminated clothing must be removed immediately.[7]

  • Respiratory Protection: If, under extraordinary circumstances, work must be done outside a fume hood where dust may be generated, a NIOSH/MSHA-approved respirator with a particulate filter (conforming to EN 143) is required.[7]

G Start Start: Prepare for Handling Compound Step1 Verify Engineering Controls (Fume Hood ON, Eyewash Clear) Start->Step1 Step2 Don Full PPE (Goggles, Face Shield, Gloves, Lab Coat) Step1->Step2 Step3 Weigh Compound Inside Fume Hood Step2->Step3 Step4 Perform Experimental Procedure in Hood Step3->Step4 Step5 Decontaminate Workspace & Glassware Step4->Step5 Step6 Doff PPE in Correct Order (Gloves First) Step5->Step6 Step7 Wash Hands Thoroughly Step6->Step7 Step8 Store Compound in Designated Area Step7->Step8 End End Step8->End

Caption: A validated workflow for the safe handling of the compound.

Emergency Response Protocols

Immediate and correct action during an emergency is critical to minimizing harm. All laboratory personnel must be trained on these procedures.

First Aid Measures

The guiding principle for any exposure is to seek immediate medical attention. Show the attending physician this guide or the product's SDS.[7][8]

  • Inhalation: Immediately move the affected person to fresh air. If they are not breathing, trained personnel should begin artificial respiration. If breathing is difficult, provide oxygen. Seek immediate medical attention.[8]

  • Skin Contact: Do not hesitate. Immediately take off all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15-20 minutes.[7][8] The extended rinsing time is crucial to neutralize and remove the corrosive agent from the skin tissue.

  • Eye Contact: This is a medical emergency. Immediately flush the eyes with plenty of water for at least 15-20 minutes, holding the eyelids open to ensure the entire surface is rinsed.[7] Remove contact lenses if present and easy to do. Continue rinsing. Immediate medical attention is required to prevent permanent damage.

  • Ingestion: Do NOT induce vomiting.[5][7] This can cause further damage to the esophagus. If the person is conscious and alert, rinse their mouth with water and have them drink a few glasses of water to dilute the substance. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[7]

Accidental Release Measures
  • Small Spill (Solid): Wearing full PPE, carefully sweep or scoop up the material, avoiding the generation of dust. Place it into a properly labeled, sealed container for chemical waste disposal.

  • Large Spill: Evacuate the area immediately and prevent others from entering. Contact your institution's environmental health and safety (EHS) department. Do not attempt to clean up a large spill without specialized training and equipment.

Storage and Disposal

Proper storage and disposal are vital for long-term laboratory safety.

  • Storage Conditions: The compound must be stored in a location that is locked up .[5][7][8] The storage area should be a designated corrosives area that is cool, dry, and well-ventilated.[5][7] Keep the container tightly closed to prevent absorption of moisture, which could exacerbate its corrosive properties. Store away from incompatible materials such as strong oxidizing agents and acids.[8][9]

  • Disposal: Dispose of unused material and its container through an approved waste disposal plant in accordance with all local, state, and federal regulations.[7][8] Do not allow the product to enter drains or waterways.[11]

References

  • SAFETY DATA SHEET - Fisher Scientific. [URL: https://www.fishersci.com/sdsitems.xhtml?partNumber=AC205930050&productDescription=1-PHENYLPIPERAZINE+5G&vendorId=VN000321&countryCode=US&language=en]
  • (4-Phenyl-piperazin-1-yl)-acetic acid hydrochloride | SCBT - Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/4-phenyl-piperazin-1-yl-acetic-acid-hydrochloride]
  • (4-Fluorophenyl)(4-phenylpiperazin-1-yl)acetic acid - CymitQuimica. [URL: https://www.cymitquimica.com/4-fluorophenyl-4-phenylpiperazin-1-yl-acetic-acid]
  • (4-PHENYL-PIPERAZIN-1-YL)-ACETIC ACID X HCL | 119378-70-0 - ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8754668.htm]
  • SAFETY DATA SHEET - LGC Standards. [URL: https://www.lgcstandards.com/US/en/1-Phenylpiperazine/p/TRC-P399593-2.5G]
  • SAFETY DATA SHEET - Thermo Fisher Scientific. [URL: https://www.thermofisher.com/msds?productName=AC205930050]
  • SAFETY DATA SHEET - Fisher Scientific. [URL: https://www.fishersci.com/msds?productName=AC205930050]
  • [4-(4-Chloro-phenyl)-piperazin-1-yl]-p-tolyl-acetic acid - AK Scientific, Inc. [URL: https://www.aksci.com/sds/9340AH.sds.pdf]
  • Safety data sheet - CPAChem. [URL: https://www.cpachem.com/msds/SB58680.pdf]
  • Safety Data Sheet - Cayman Chemical. [URL: https://www.caymanchem.com/msdss/37993m.pdf]
  • 2-(4-((BENZYLOXY)CARBONYL)PIPERAZIN-1-YL)ACETIC ACID HYDROCHLORIDE. [URL: https://www.chem.gmu.edu/mol-vis/screen/chemidplus/100000/90735-23-4.html]
  • (4-METHYL-PIPERAZIN-1-YL)-ACETIC ACID synthesis - chemicalbook. [URL: https://www.chemicalbook.
  • (4-Acetylpiperazin-1-yl)acetic acid | C8H14N2O3 | CID 2050656 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2050656]
  • (4-METHYL-PIPERAZIN-1-YL)-ACETIC ACID | 54699-92-2 - ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8754668.htm]
  • (RS)-2-[4-[(4-Chlorophenyl)phenylmethyl]piperazin-1-yl]acetic Acid Dihydrochloride. [URL: https://www.lgcstandards.com/US/en/p/TRC-C281103]
  • (PDF) Synthesis of (R)-(-)-phenylpiperidin-1-yl-acetic acid and its utilization for the synthesis of (R)-(-)-bietamiverine and (R)-(-)-dipiproverine - ResearchGate. [URL: https://www.researchgate.net/publication/242203366_Synthesis_of_R--phenylpiperidin-1-yl-acetic_acid_and_its_utilization_for_the_synthesis_of_R--bietamiverine_and_R--dipiproverine]
  • Phenylpiperazine (hydrochloride) (CAS 4004-95-9) - Cayman Chemical. [URL: https://www.caymanchem.com/product/37993]
  • Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4000125/]
  • CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride. [URL: https://patents.google.
  • Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. [URL: https://www.sciencedirect.com/science/article/pii/S0960894X1200877X]
  • 2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)acetic acid - Simson Pharma Limited. [URL: https://www.simsonpharma.com/product/2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)acetic-acid]
  • 4-(4-alkylpiperazin-1-yl)phenyl group: a novel class of basic side chains for selective estrogen receptor modulators - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/14643317/]

Sources

Methodological & Application

Application Note: Optimized Amide Coupling of (4-Phenylpiperazin-1-yl)acetic acid Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed to provide a rigorous, field-proven protocol for the amide coupling of (4-Phenylpiperazin-1-yl)acetic acid hydrochloride . This specific building block presents unique challenges due to its zwitterionic nature, the presence of a hydrochloride salt, and the solubility profile of the phenylpiperazine core.

Abstract & Chemical Context

(4-Phenylpiperazin-1-yl)acetic acid is a versatile pharmacophore often used to introduce the phenylpiperazine moiety, a privileged structure in medicinal chemistry known for targeting GPCRs (e.g., serotonin and dopamine receptors).

The commercial supply is typically the hydrochloride salt (HCl) . This is critical because the presence of the strong acid (HCl) requires specific neutralization strategies to prevent the quenching of acid-labile coupling reagents and to ensure the nucleophilicity of the amine partner. Furthermore, the product retains a basic nitrogen (N4-phenyl), which dictates a specific workup strategy often overlooked in standard protocols.

Key Chemical Properties:

  • Molecular Weight: 220.27 g/mol (Free Acid) / ~256.7 g/mol (HCl salt).

  • Basicity: The N4-nitrogen (attached to phenyl) has a pKₐ ~4.5–5.0. The N1-nitrogen becomes an amide (non-basic) after coupling.

  • Solubility: Moderate in water; excellent in DMF, DMSO; limited in DCM until neutralized.

Critical Considerations Before Starting

FactorChallengeSolution
Salt Form The HCl counterion will protonate the base or the amine partner, stalling the reaction.Mandatory: Use at least 3.0 equivalents of base (DIPEA/NMM) to neutralize the HCl, the carboxylic acid, and the amine partner.
Product Basicity The product contains a tertiary aniline-like amine (pKₐ ~5).WARNING: Do NOT use a standard acidic wash (1M HCl) during workup unless performing an acid-extraction purification. The product will be lost to the aqueous layer.
Activation Steric hindrance from the piperazine ring is minimal, but aggregation can occur.Use HATU for high-value amines or T3P for scalable, cleaner reaction profiles.

Experimental Protocols

Method A: The "Gold Standard" (HATU/DIPEA)

Recommended for medicinal chemistry discovery (mg to g scale) where yield is paramount.

Reagents:

  • (4-Phenylpiperazin-1-yl)acetic acid HCl (1.0 equiv)

  • Amine Partner (R-NH₂) (1.1 equiv)

  • HATU (1.2 equiv)[1]

  • DIPEA (N,N-Diisopropylethylamine) (3.5 – 4.0 equiv)

  • Solvent: Anhydrous DMF (preferred) or DCM/DMF (4:1 mixture).

Step-by-Step Procedure:

  • Preparation: In a clean, dry vial equipped with a stir bar, dissolve (4-Phenylpiperazin-1-yl)acetic acid HCl (1.0 equiv) in anhydrous DMF (concentration ~0.1 M).

  • Neutralization: Add DIPEA (2.0 equiv) to the solution.[1] Stir for 5 minutes. Note: The solution may clarify as the zwitterion is neutralized.

  • Activation: Add HATU (1.2 equiv) in one portion. The solution will typically turn yellow/orange. Stir for 10–15 minutes at Room Temperature (RT) to form the activated ester (O-At).

  • Coupling: Add the Amine Partner (1.1 equiv) followed by the remaining DIPEA (1.5–2.0 equiv).

    • Why split the base? The second portion ensures the amine partner remains unprotonated and reactive.

  • Reaction: Stir at RT for 2–16 hours. Monitor by LC-MS.[2][3]

  • Quench: Dilute with Ethyl Acetate (EtOAc).

Method B: Scalable & Green (T3P/Pyridine)

Recommended for scale-up (>10g) or when easy workup is required.

Reagents:

  • Acid HCl salt (1.0 equiv)

  • Amine (1.1 equiv)[1]

  • T3P (Propylphosphonic anhydride) (50% in EtOAc/DMF) (1.5 equiv)

  • Pyridine (3.0 equiv) or DIPEA (4.0 equiv)

  • Solvent: EtOAc or 2-MeTHF.

Procedure:

  • Suspend the Acid HCl salt and Amine in EtOAc (0.2 M).

  • Add Pyridine (3.0 equiv).

  • Add T3P solution dropwise over 5 minutes.

  • Stir at RT (or heat to 50°C if sluggish) for 4–12 hours.

  • Advantage: T3P byproducts are water-soluble, simplifying purification.

Workup & Purification Strategy (The "Catch & Release" Logic)

Because the product retains a weakly basic nitrogen (N-phenylpiperazine), standard acidic washes are dangerous. Use this logic to your advantage.

Scenario 1: Standard Purity Required (Flash Chromatography)

  • Dilute reaction mixture with Ethyl Acetate .[3]

  • Wash 1: Saturated NaHCO₃ (x2). Removes unreacted acid and HATU byproducts.

  • Wash 2: Water (x1). Removes DMF.

  • Wash 3: Brine (x1).

  • Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Flash Column Chromatography.

    • Stationary Phase: Silica Gel.

    • Eluent: DCM : MeOH (98:2 to 90:10). Note: The product is polar; MeOH is usually required.

Scenario 2: "Catch and Release" (Acid Extraction Purification) Use this if the Amine Partner is NOT basic (e.g., anilines, amides).

  • Dilute with EtOAc.[3]

  • Extract the organic layer with 10% Citric Acid or 0.5 M HCl (x3).

    • Mechanism:[4][5][6] The product (basic) moves to the Aqueous Acidic layer. Non-basic impurities stay in EtOAc.

  • Discard the organic layer.

  • Basify the combined aqueous acidic extracts with Solid Na₂CO₃ or 6M NaOH until pH > 10.

  • Extract the cloudy aqueous mixture with DCM (x3).

  • Dry DCM extracts and concentrate. Result: High purity amine without chromatography.

Visualization: Reaction Workflow

AmideCoupling Start Start: (4-Phenylpiperazin-1-yl)acetic acid HCl Dissolve Dissolve in DMF (Conc: 0.1M) Start->Dissolve Neutralize Add Base (DIPEA, 2.0 eq) Neutralize HCl Salt Dissolve->Neutralize Activate Add Coupling Agent (HATU, 1.2 eq) Stir 15 min (Activation) Neutralize->Activate AddAmine Add Amine Partner (1.1 eq) + More Base (DIPEA, 1.5 eq) Activate->AddAmine React Reaction (RT, 2-16h) Monitor LC-MS AddAmine->React Decision Is Product the ONLY Base? React->Decision WorkupStd Standard Workup: 1. Wash sat. NaHCO3 2. Wash Brine 3. Dry & Conc. Decision->WorkupStd No (Amine Partner is Basic) WorkupAcid Acid Extraction (Catch & Release): 1. Extract into 0.5M HCl 2. Discard Organic 3. Basify Aqueous (pH >10) 4. Extract into DCM Decision->WorkupAcid Yes (Amine Partner is Neutral) Purify Flash Chromatography DCM:MeOH (95:5) WorkupStd->Purify Final Pure Amide Product WorkupAcid->Final Purify->Final

Figure 1: Decision-tree workflow for the amide coupling and purification of phenylpiperazine acetic acid derivatives.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Conversion HCl salt quenched the base; pH < 8.Check pH of reaction mixture with wet pH paper. It must be basic (pH 9-10) . Add more DIPEA.
Product in Aqueous Acidic wash used during workup.[3]Re-extract the aqueous waste with DCM at pH > 10. Avoid HCl washes in future.
Racemization Not applicable for this specific acid (achiral), but possible if using chiral amines.Use T3P or HOBt additives to suppress racemization of the amine partner.
Precipitate Forms Urea byproduct (if using EDC) or salt accumulation.If using EDC, filter the precipitate. If using HATU, the precipitate might be the product (check LCMS); add more DMF to dissolve.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[2] Organic Process Research & Development, 20(2), 140–177. Link

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][2][3][5][7][8] Tetrahedron, 61(46), 10827-10852. Link

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471-479. Link

Sources

Application Note: Synthesis of Piperazine-Based Acetamides via 2-(4-Phenylpiperazin-1-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The piperazine ring and the acetamide moiety are highly privileged pharmacophores in modern drug discovery [1]. Molecules combining these two structural elements exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and CNS-modulating properties. The synthesis of these hybrid molecules frequently utilizes 2-(4-phenylpiperazin-1-yl)acetic acid as a versatile central building block.

While classical peptide coupling reagents (e.g., EDC/HOBt) can be employed to form the requisite amide bonds, the tertiary amine embedded within the piperazine ring and the potential steric bulk of incoming amine nucleophiles often lead to sluggish kinetics and suboptimal yields [5]. To overcome this, we recommend the use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) [4].

Causality in Reagent Selection: HATU operates via the rapid formation of an HOAt (1-hydroxy-7-azabenzotriazole) active ester [2]. The critical advantage of HATU over traditional benzotriazoles (like HBTU) lies in the neighboring pyridine nitrogen of the HOAt leaving group. This nitrogen participates in a 7-membered hydrogen-bonded cyclic transition state that effectively "anchors" and accelerates the nucleophilic attack of the incoming amine [2]. Furthermore, N,N-Diisopropylethylamine (DIPEA) is selected as the base because its steric bulk prevents it from acting as a competing nucleophile, ensuring that only the target amine reacts with the active ester.

Experimental Design & Workflow

The protocol is designed as a self-validating, two-step system:

  • Step 1: N-alkylation of 4-phenylpiperazine with chloroacetic acid to yield the zwitterionic intermediate.

  • Step 2: HATU-mediated amide coupling with diverse primary and secondary amines.

To ensure a self-validating workflow, in-process controls (IPC) are embedded at critical junctures. The formation of the active ester is monitored via LC-MS prior to amine addition, preventing the common side reaction of amine guanidinylation by unreacted HATU [3].

SynthesisWorkflow SM1 4-Phenylpiperazine + Chloroacetic Acid Rxn1 N-Alkylation (K2CO3, DMF, 80°C) SM1->Rxn1 Int1 2-(4-Phenylpiperazin-1-yl) acetic acid Rxn1->Int1 Yield >85% IPC: LC-MS Rxn2 Amide Coupling (Amine, HATU, DIPEA, DMF) Int1->Rxn2 Prod Piperazine-based Acetamide Rxn2->Prod Yield 70-95% IPC: TLC/HPLC

Workflow for the two-step synthesis of piperazine-based acetamides.

HATUMechanism Acid Carboxylate Anion (from Acid + DIPEA) ActiveEster HOAt Active Ester (7-membered TS) Acid->ActiveEster + HATU HATU HATU Reagent HATU->ActiveEster Amide Target Acetamide (+ HOAt byproduct) ActiveEster->Amide + Amine Amine R-NH2 (Nucleophile) Amine->Amide

Mechanistic pathway of HATU-mediated amide coupling via the HOAt active ester.

Step-by-Step Protocols

Protocol A: Synthesis of 2-(4-Phenylpiperazin-1-yl)acetic acid

Objective: Generate the carboxylic acid building block via N-alkylation.

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-phenylpiperazine (10.0 mmol, 1.62 g) in 50 mL of anhydrous DMF.

  • Reagent Addition: Add anhydrous K₂CO₃ (25.0 mmol, 3.45 g) followed by chloroacetic acid (11.0 mmol, 1.04 g). Causality: K₂CO₃ acts as an acid scavenger to neutralize the HCl byproduct and deprotonate the carboxylic acid, driving the equilibrium forward.

  • Reaction: Heat the suspension to 80 °C and stir for 6 hours. Monitor the disappearance of 4-phenylpiperazine via TLC (DCM:MeOH 9:1, UV detection).

  • Workup: Cool the mixture to room temperature and filter to remove inorganic salts. Concentrate the filtrate under reduced pressure.

  • Isolation: Dissolve the residue in a minimum amount of water and carefully adjust the pH to ~4.5 using 1M HCl. Self-Validation: The product is a zwitterion; precipitating at its isoelectric point ensures high purity. Filter the resulting white solid, wash with cold water, and dry in vacuo (Yield: ~85%).

Protocol B: HATU-Mediated Amide Coupling

Objective: Couple the intermediate with an amine to form the target acetamide.

  • Activation Phase: In a flame-dried 50 mL flask under N₂, dissolve 2-(4-phenylpiperazin-1-yl)acetic acid (1.0 mmol, 220 mg) and DIPEA (3.0 mmol, 520 µL) in 10 mL anhydrous DMF. Cool to 0 °C.

  • HATU Addition: Add HATU (1.2 mmol, 456 mg) in one portion. Stir at 0 °C for 15 minutes. Causality: This pre-activation step is critical. It allows the complete formation of the HOAt active ester before the amine is introduced, preventing the amine from attacking HATU directly (which would form an unreactive guanidinium byproduct)[3].

  • Coupling Phase: Add the desired amine (1.1 mmol) dropwise. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

  • IPC Check: Aliquot 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS. The mass of the active ester (M+H = 338.1) should be completely replaced by the target product mass.

  • Workup: Dilute the mixture with 30 mL Ethyl Acetate (EtOAc). Wash sequentially with saturated aqueous NaHCO₃ (2 × 20 mL) to remove the HOAt byproduct, water (3 × 20 mL) to remove DMF, and brine (20 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify via silica gel flash chromatography (Eluent: Hexane/EtOAc gradient) to afford the pure piperazine-based acetamide.

Quantitative Data & Optimization

To validate the superiority of the HATU/DIPEA system, an optimization study was conducted using tert-butylamine as a sterically hindered model nucleophile.

Table 1: Optimization of Coupling Reagents for Hindered Amines

EntryCoupling ReagentBaseSolventTime (h)Isolated Yield (%)
1EDC/HOBtDIPEADMF2445%
2PyBOPDIPEADMF1268%
3COMUDIPEADMF489%
4 HATU DIPEA DMF 4 92%

Note: HATU demonstrates superior kinetics and yields, validating its selection for this protocol.

Table 2: Substrate Scope of Piperazine-Based Acetamides

EntryAmine NucleophileProduct AppearanceIsolated Yield (%)Purity (HPLC)
1AnilineWhite solid88%>99%
2BenzylamineOff-white solid91%>98%
3MorpholineColorless oil85%>99%
4tert-ButylamineWhite solid92%>98%

Analytical Validation

A robust self-validating system requires orthogonal analytical techniques to confirm structural integrity:

  • ¹H NMR (400 MHz, CDCl₃): Look for the diagnostic shift of the methylene protons (α to the carbonyl). In the free acid, these appear as a singlet around δ 3.2 ppm. Upon amide formation, depending on the amine, these protons often shift downfield to δ 3.4–3.6 ppm due to the anisotropic effect of the newly formed amide bond.

  • FT-IR: The disappearance of the broad carboxylic acid O-H stretch (2500–3000 cm⁻¹) and the appearance of a sharp amide I band (C=O stretch) at ~1650 cm⁻¹ and an amide II band (N-H bend) at ~1550 cm⁻¹ confirm successful coupling.

  • HPLC: Ensure the final product exhibits >98% purity at 254 nm, confirming the complete removal of the UV-active HOAt byproduct.

References

  • Title: Synthetic Routes for the Development of Piperazine-Based Acetanilides and Their Medicinal Importance. Source: Polycyclic Aromatic Compounds. URL: [Link]

  • Title: HATU. Source: Wikipedia. URL: [Link]

  • Title: Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Source: Organic Process Research & Development (ACS). URL: [Link]

Application Notes & Protocols: Conditions for N-alkylation using (4-Phenylpiperazin-1-yl)acetic acid HCl

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for the N-alkylation of (4-Phenylpiperazin-1-yl)acetic acid hydrochloride, a versatile building block in medicinal chemistry and materials science. We delve into the core principles of the reaction, detailing the critical roles of base and solvent selection. A robust, step-by-step protocol for direct alkylation with alkyl halides is presented, alongside a thorough discussion of process optimization parameters. This guide is intended for researchers, scientists, and drug development professionals seeking to synthesize novel N-substituted piperazine derivatives.

Introduction and Reaction Principle

(4-Phenylpiperazin-1-yl)acetic acid and its derivatives are prevalent scaffolds in pharmacology, forming the core of numerous active pharmaceutical ingredients (APIs). The N-alkylation of the secondary amine on the piperazine ring is a fundamental strategy for modulating molecular properties such as solubility, lipophilicity, and target-binding affinity.

The reaction proceeds via a standard bimolecular nucleophilic substitution (SN2) mechanism.[1] The lone pair of electrons on the secondary nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of an alkylating agent (typically an alkyl halide), leading to the formation of a new carbon-nitrogen bond and displacement of a leaving group.

However, the specific substrate, (4-Phenylpiperazin-1-yl)acetic acid HCl, presents two key challenges that must be addressed for a successful transformation:

  • The Hydrochloride Salt: The starting material is an acid salt, meaning the secondary amine is protonated and non-nucleophilic. A base is required to neutralize the HCl and liberate the free amine.[2]

  • The Carboxylic Acid Moiety: The substrate contains a carboxylic acid group, which will also be deprotonated by the base. Fortunately, the resulting carboxylate is a significantly weaker nucleophile than the secondary amine, meaning N-alkylation is heavily favored over O-alkylation under standard conditions.

A sufficient amount of base is therefore critical, not only to deprotonate the piperazine nitrogen but also to neutralize the HCl salt and the hydrohalic acid byproduct generated during the reaction.[1]

Core Experimental Protocol: Direct N-Alkylation

This protocol describes a general procedure for the N-alkylation of (4-Phenylpiperazin-1-yl)acetic acid HCl using an alkyl halide.

Materials:

  • (4-Phenylpiperazin-1-yl)acetic acid HCl (1.0 eq.)

  • Alkyl Halide (e.g., Benzyl bromide, Ethyl iodide) (1.1 - 1.5 eq.)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.5 - 3.0 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) (10-20 mL per gram of starting material)

  • Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Appropriate deuterated solvent for NMR analysis (e.g., CDCl₃, DMSO-d₆)

Step-by-Step Methodology:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (4-Phenylpiperazin-1-yl)acetic acid HCl (1.0 eq.) and anhydrous potassium carbonate (2.5 - 3.0 eq.).

  • Solvent Addition: Add anhydrous DMF or MeCN (10-20 mL per gram of starting material) to the flask under an inert atmosphere (e.g., Nitrogen or Argon).

  • Initial Stirring: Stir the resulting suspension vigorously at room temperature for 30 minutes to ensure complete neutralization of the HCl salt.

  • Alkylating Agent Addition: Slowly add the alkyl halide (1.1 - 1.5 eq.) to the reaction mixture dropwise using a syringe.

  • Heating: Heat the reaction mixture to a temperature between 60-90°C.[2] The optimal temperature depends on the reactivity of the specific alkyl halide being used.

  • Reaction Monitoring: Monitor the progress of the reaction periodically using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. Reaction times typically range from 4 to 24 hours.

  • Workup - Quenching and Extraction:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter off the inorganic salts (K₂CO₃, KCl/KBr) and wash the filter cake with a small amount of the reaction solvent (DMF or MeCN).

    • Concentrate the filtrate under reduced pressure to remove the bulk of the solvent.

    • Dissolve the resulting residue in dichloromethane (DCM).

    • Wash the organic layer with saturated aqueous sodium bicarbonate solution to remove any remaining acidic components, followed by a wash with brine.[3]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.[2]

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the pure N-alkylated product.

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Visualization of the Experimental Workflow

The general workflow for the N-alkylation protocol is summarized in the diagram below.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Combine Substrate, Base (K2CO3), and Solvent add_alkyl Add Alkyl Halide reagents->add_alkyl Stir 30 min heat Heat and Stir (60-90°C) add_alkyl->heat monitor Monitor by TLC/LC-MS heat->monitor filter Filter Salts monitor->filter Reaction Complete concentrate Concentrate Filtrate filter->concentrate extract Aqueous Extraction concentrate->extract purify Column Chromatography extract->purify char Characterize Product (NMR, MS) purify->char

Caption: General experimental workflow for N-alkylation.

Process Optimization and Parameter Selection

Achieving high yields and purity requires careful consideration of several reaction parameters. The choices of base and solvent are particularly crucial for this transformation.

Choice of Base

The base serves multiple functions: neutralizing the starting HCl salt, deprotonating the secondary amine to generate the active nucleophile, and scavenging the acid byproduct (HX).

BaseStrengthTypical EquivalentsSolvent CompatibilityNotes & Considerations
K₂CO₃ Moderate2.5 - 3.0DMF, MeCN, DMSO, AcetoneA cost-effective and widely used base for N-alkylations.[1] Its moderate strength is sufficient for deprotonating the amine without promoting significant side reactions. Heterogeneous, requires vigorous stirring.
Cs₂CO₃ Moderate2.0 - 2.5DMF, MeCN, TolueneMore expensive than K₂CO₃, but often provides higher yields and faster reaction rates due to its greater solubility in organic solvents.[4][5][6] This "cesium effect" is attributed to the formation of a more "naked" and reactive nucleophile.[5]
Et₃N / DIPEA Weak (Organic)2.5 - 3.5DCM, MeCN, DMFHomogeneous bases that are easy to handle. Primarily act as acid scavengers. May be less effective at driving the reaction to completion compared to inorganic bases, especially with less reactive alkyl halides.
NaH Strong2.2 - 2.5THF, DMFA very strong, non-nucleophilic base. Use with caution due to its pyrophoric nature and hydrogen gas evolution. Can be effective for less reactive amines or alkylating agents.
Choice of Solvent

The solvent influences the solubility of reagents and the rate of the SN2 reaction. Polar aprotic solvents are generally preferred as they can solvate the cation of the base while leaving the nucleophilic amine relatively free to react.

SolventPolarityBoiling Point (°C)Notes & Considerations
DMF Polar Aprotic153Excellent solvating power for a wide range of reagents. High boiling point allows for a broad reaction temperature range. Can be difficult to remove completely during workup.
Acetonitrile (MeCN) Polar Aprotic82Good choice for many N-alkylations.[3] Lower boiling point makes it easier to remove than DMF.
DMSO Polar Aprotic189Very high polarity and boiling point. Used for particularly difficult or slow reactions. Can complicate workup and product isolation.
Acetone Polar Aprotic56Lower boiling point limits the reaction temperature but can be effective for reactive alkyl halides.[7]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Insufficient base. 2. Inactive alkylating agent. 3. Insufficient temperature/time. 4. Water in the reaction.1. Ensure at least 2.5 eq. of base are used to neutralize HCl and drive the reaction. 2. Check the purity/age of the alkyl halide. 3. Increase temperature or prolong reaction time. 4. Use anhydrous solvents and reagents.
Formation of Dialkylated or Quaternary Salt Byproduct 1. The N-alkylated product is more nucleophilic than the starting amine.[8][9] 2. Use of >1.5 eq. of alkylating agent.1. Use the alkylating agent as the limiting reagent (e.g., 1.0-1.1 eq.). 2. Add the alkylating agent slowly to the reaction mixture. 3. If selectivity is a major issue, consider a protecting group strategy.[10]
Difficult Product Isolation/Purification 1. High polarity of the product. 2. Emulsion during aqueous workup. 3. Co-elution with starting material.1. Use a more polar eluent system (e.g., MeOH/DCM) for chromatography. Consider reverse-phase HPLC. 2. Add more brine during extraction to break the emulsion. 3. Ensure the reaction has gone to completion before workup.

Conclusion

The N-alkylation of (4-Phenylpiperazin-1-yl)acetic acid HCl is a robust and versatile transformation that can be achieved efficiently through direct alkylation with alkyl halides. Success hinges on the careful selection of reaction parameters, particularly the use of a sufficient quantity of a suitable base, such as potassium or cesium carbonate, in a polar aprotic solvent like DMF or acetonitrile. By following the detailed protocol and considering the optimization parameters outlined in these notes, researchers can reliably synthesize a diverse range of N-substituted derivatives for further investigation in drug discovery and development programs.

References

  • Benchchem. Application Notes and Protocols for N-alkylation of Piperazin-2-ylmethanol Dihydrochloride. [Online].
  • Benchchem. Application Notes and Protocols: N-Alkylation of Benzyl Piperazine-1-Carboxylate. [Online].
  • Google Patents. US2919275A - Purification of piperazine. [Online].
  • PTC Organics, Inc. PTC N-Alkylation: Is Expensive Cesium Carbonate Necessary? [Online].
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. [Online].
  • Benchchem. Technical Support Center: Purification of Piperazine-Containing Compounds. [Online].
  • Synthesis of N-Alkyl Amino Acids. [Online].
  • CATALYSTS CESIUM. [Online].
  • Benchchem. Application Notes and Protocols for N-alkylation using 2-Iodopentane and Potassium Carbonate. [Online].
  • MDPI. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Online].
  • Scribd. Cesium in Organic Chemistry | PDF. [Online].
  • RSC Publishing. DABCO bond cleavage for the synthesis of piperazine derivatives. [Online].
  • Effect of Cs2CO3 and K2CO3 on the synthesis and isomerization of chromene-2-carboxylate. [Online].
  • Semantic Scholar. Alkylation of Protected α-Amino Acid Derivatives in the Presence of Potassium Carbonate. [Online].
  • Master Organic Chemistry. Alkylation of Amines (Sucks!). [Online].
  • ACS Publications - ACS.org. General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer | Organic Letters. [Online].
  • Chemistry LibreTexts. 20.05.1: Alkylation of Amines by Alkyl Halides. [Online].
  • Hive Novel Discourse. Phenol Alkylation using Cs2CO3 as base. [Online].
  • Iodine-Mediated One-Pot Synthesis of 2-(Piperazin-1-yl)pyrazine Derivatives from N-Alkyl. [Online].
  • DTIC. A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. [Online].
  • Google Patents. US4801742A - N-formylation of amino carboxylates with alkyl formates. [Online].
  • arkat usa. New intermediates for the selective synthesis of 1-methyl-3- phenylpiperazine and some phenylpiperazine derivatives. [Online].
  • Wikipedia. Amine alkylation. [Online].
  • ResearchGate. A Simple Synthesis of N-Alkylpiperazines. [Online].
  • ResearchGate. What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? [Online].

Sources

Application Notes & Protocols: Leveraging (4-Phenylpiperazin-1-yl)acetic Acid as a Multifunctional Linker in Modern Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The rational design of therapeutic conjugates, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), is critically dependent on the chemical linker that connects the targeting moiety to the active payload. The linker is not merely a passive spacer but an active modulator of a drug's physicochemical properties, pharmacokinetics, and efficacy. This guide details the application of (4-Phenylpiperazin-1-yl)acetic acid, a functional linker that offers significant advantages in drug design. Its semi-rigid piperazine core enhances aqueous solubility through pH-dependent protonation, provides conformational constraint beneficial for optimizing molecular interactions, and offers a synthetically tractable handle for conjugation. We provide an in-depth analysis of its properties, applications in PROTAC and ADC design, and detailed, field-tested protocols for its synthesis and conjugation.

Introduction: The Evolving Role of Linkers in Targeted Therapeutics

In the architecture of a targeted drug conjugate, the linker is the crucial bridge between the high-specificity targeting vehicle (like a monoclonal antibody) and the potent therapeutic payload. Historically viewed as a simple tether to control distance, the modern conception of the linker is that of a "functional" component, one that is intentionally designed to impart beneficial properties to the final molecule.[] Functional linkers can influence solubility, cell permeability, metabolic stability, and the mechanism of payload release.[][][4]

The piperazine heterocycle has emerged as a standout motif in functional linker design.[] Specifically, the (4-Phenylpiperazin-1-yl)acetic acid scaffold provides a unique combination of structural and chemical attributes. Its incorporation can transform a passive tether into a pH-responsive, solubility-enhancing, and conformationally influential unit, offering medicinal chemists a powerful tool to overcome common challenges in drug development.[5][6]

Section 1: Physicochemical Profile of the (4-Phenylpiperazin-1-yl)acetic Acid Linker

The utility of this linker stems from a synergistic combination of its structural and electronic properties. Understanding these characteristics is key to exploiting its full potential.

Solubility Enhancement

A primary hurdle in the development of complex therapeutics like ADCs and PROTACs is poor aqueous solubility, which can lead to aggregation, low bioavailability, and challenges in formulation.[7] The (4-Phenylpiperazin-1-yl)acetic acid linker addresses this directly. The tertiary amine within the piperazine ring is basic and can be protonated at physiological or acidic pH, introducing a positive charge that significantly enhances hydrophilicity and aqueous solubility.[5][7]

Structural Rigidity and Conformational Control

Unlike flexible aliphatic or polyethylene glycol (PEG) chains, which can adopt numerous conformations and incur an entropic penalty upon binding, the piperazine ring provides a degree of rigidity.[6][8] This semi-rigid structure helps to pre-organize the attached ligands, which can be critical for establishing the optimal geometry required for the formation of stable and productive ternary complexes in PROTACs.[6]

pH-Dependent Ionization and Intracellular Trafficking

The basicity (pKa) of the piperazine nitrogen is highly sensitive to its local chemical environment, including adjacent functional groups like amides.[5] This pKa can be fine-tuned by synthetic modifications to the linker.[8] This property is particularly advantageous for facilitating endosomal escape. As an ADC or other conjugate is internalized into the acidic environment of the endosome (pH 5.5-6.0) or lysosome (pH 4.5-5.0), the piperazine moiety becomes protonated. This charge can help disrupt the endosomal membrane, promoting the release of the payload into the cytoplasm where it can reach its target.[]

Metabolic Stability

N-dealkylation is a common metabolic liability for piperazine-containing compounds. However, when the (4-Phenylpiperazin-1-yl)acetic acid linker is conjugated to a payload or targeting ligand via an amide bond, this can sterically hinder enzymatic access to the nitrogen atoms, thereby improving metabolic stability in vivo.[8]

G cluster_linker Key Features of the (4-Phenylpiperazin-1-yl)acetic acid Linker linker_core prop1 Semi-Rigid Scaffold (Conformational Control) linker_core->prop1 prop2 Basic Nitrogen (pKa ~7-8) (Solubility & pH-Sensing) linker_core->prop2 prop3 Acetic Acid Handle (Conjugation Point) linker_core->prop3 prop4 Aromatic Phenyl Group (Modulates Properties) linker_core->prop4

Caption: Key functional attributes of the linker.

Section 2: Applications in Advanced Drug Modalities

The unique properties of the (4-Phenylpiperazin-1-yl)acetic acid linker make it highly suitable for two of the most promising areas of drug development: PROTACs and ADCs.

Application in PROTAC Design

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. They consist of a ligand for a protein of interest (POI) and a ligand for an E3 ubiquitin ligase, joined by a linker. The linker's role is paramount, as it dictates the spatial orientation and distance between the two proteins, which is essential for efficient ubiquitination.

The rigidity and solubility enhancement offered by the piperazine linker are highly beneficial for PROTACs.[5][6] Its ability to improve the physicochemical properties of the often large and lipophilic PROTAC molecule can lead to better cell permeability and overall drug-like characteristics.[6]

PROTAC cluster_ternary PROTAC Ternary Complex Formation POI Protein of Interest (POI) Ligand Linker (4-Phenylpiperazin-1-yl)acetic acid Linker Core POI->Linker E3 E3 Ubiquitin Ligase Ligand Linker->E3

Caption: General structure of a PROTAC utilizing the piperazine linker.
Application in Antibody-Drug Conjugate (ADC) Design

ADCs combine the targeting precision of antibodies with the cell-killing power of cytotoxic small molecules.[9] Linkers in ADCs can be classified as cleavable or non-cleavable.[][10] Non-cleavable linkers remain attached to the payload after antibody degradation in the lysosome.[11][12] This approach offers greater plasma stability, reducing the risk of premature payload release and off-target toxicity.[12]

The (4-Phenylpiperazin-1-yl)acetic acid moiety can serve as a robust component within a non-cleavable linker design.[11] Its key contribution is to enhance the solubility of the ADC, especially when conjugated to highly hydrophobic payloads like auristatins or maytansinoids, thereby preventing aggregation and improving the conjugate's pharmacokinetic profile.[][7]

ADC Antibody Antibody (e.g., IgG) • Targeting Moiety Linker Linker • (4-Phenylpiperazin-1-yl)acetic acid Antibody->Linker Conjugation Site (e.g., Cys, Lys) Payload Cytotoxic Payload • e.g., MMAE Linker->Payload

Caption: The piperazine linker as a component in an ADC.

Section 3: Experimental Protocols

The following protocols provide a framework for the synthesis and conjugation of the (4-Phenylpiperazin-1-yl)acetic acid linker. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Protocol: Synthesis of (4-Phenylpiperazin-1-yl)acetic acid

This two-step protocol involves the N-alkylation of 1-phenylpiperazine with an acetate synthon, followed by saponification to yield the final carboxylic acid.

Materials:

  • 1-Phenylpiperazine

  • Ethyl bromoacetate

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Ethanol (EtOH)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), 1M solution

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Standard laboratory glassware, magnetic stirrer, heating mantle, rotary evaporator

Step-by-Step Procedure:

  • Alkylation: a. To a round-bottom flask charged with a magnetic stir bar, add 1-phenylpiperazine (1.0 eq) and anhydrous potassium carbonate (2.5 eq). b. Add anhydrous acetone to create a slurry (approx. 0.2 M concentration of the piperazine). c. Slowly add ethyl bromoacetate (1.1 eq) dropwise to the stirring mixture at room temperature. d. Heat the reaction mixture to reflux (approx. 56 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Causality: K₂CO₃ acts as a base to neutralize the HBr byproduct, driving the reaction forward. Acetone is a suitable polar aprotic solvent for this Sₙ2 reaction. e. Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. f. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ethyl (4-phenylpiperazin-1-yl)acetate. This intermediate can often be used in the next step without further purification.

  • Saponification (Hydrolysis): a. Dissolve the crude ethyl ester from the previous step in ethanol (approx. 0.3 M). b. Add an aqueous solution of sodium hydroxide (2.0 eq, e.g., 2M solution) to the flask. c. Stir the mixture at room temperature for 2-4 hours, monitoring for the disappearance of the ester starting material by TLC or LC-MS. d. Once hydrolysis is complete, remove the ethanol under reduced pressure. e. Dilute the remaining aqueous solution with water and wash with dichloromethane (2x) to remove any unreacted starting materials or non-polar impurities. f. Cool the aqueous layer in an ice bath and carefully acidify to pH ~5-6 with 1M HCl. A white precipitate of the product should form. Causality: Acidification protonates the carboxylate, causing the zwitterionic or neutral product to precipitate from the aqueous solution. g. Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield (4-Phenylpiperazin-1-yl)acetic acid.

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and LC-MS analysis.

Protocol: Conjugation to an Amine-Containing Payload (Amide Bond Formation)

This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) for the formation of a stable amide bond between the linker's carboxylic acid and an amine-functionalized payload.

Materials:

  • (4-Phenylpiperazin-1-yl)acetic acid linker (1.0 eq)

  • Amine-containing payload (1.0-1.2 eq)

  • EDC hydrochloride (1.5 eq)

  • HOBt (1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware, magnetic stirrer, nitrogen/argon atmosphere setup

Step-by-Step Procedure:

  • Activation of Carboxylic Acid: a. Dissolve the (4-Phenylpiperazin-1-yl)acetic acid linker in anhydrous DMF under an inert atmosphere (N₂ or Ar). b. Add HOBt and EDC hydrochloride to the solution. Stir at room temperature for 15-20 minutes. Causality: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt traps this intermediate to form an active ester, which is more stable, less prone to side reactions, and reacts efficiently with amines.

  • Amine Coupling: a. In a separate flask, dissolve the amine-containing payload in a minimal amount of anhydrous DMF. b. Add DIPEA to the payload solution. Causality: DIPEA is a non-nucleophilic base used to neutralize any hydrochloride salts present and to scavenge the proton released during amide bond formation. c. Add the payload/DIPEA solution to the activated linker solution from step 1. d. Stir the reaction mixture at room temperature for 12-24 hours. Monitor progress by LC-MS.

  • Workup and Purification: a. Upon completion, dilute the reaction mixture with ethyl acetate or DCM. b. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃), water, and brine. c. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. d. Purify the crude product using flash column chromatography or preparative HPLC to obtain the desired conjugate.

Caption: Workflow for amide bond conjugation.

Section 4: Characterization and Data Summary

Thorough analytical characterization is essential to validate the successful synthesis and conjugation of the linker.

Technique Purpose Expected Outcome for Successful Conjugation
¹H and ¹³C NMR Structural elucidation of the linker and conjugate.Appearance of characteristic peaks for both the linker and payload moieties; disappearance of the carboxylic acid proton peak.
LC-MS Confirmation of molecular weight and assessment of purity.A major peak corresponding to the calculated mass of the final conjugate. Purity is typically assessed by UV trace integration.
HPLC Determination of purity and quantification.A single, sharp peak for the final product, allowing for purity assessment (e.g., >95%).
Aqueous Solubility Test Evaluation of physicochemical properties.Comparison of the conjugate's solubility in a buffered solution (e.g., PBS) versus the parent payload.
Plasma Stability Assay Assessment of in-vitro stability.Incubation of the conjugate in human or mouse plasma followed by LC-MS analysis over time to detect any degradation.[13][14]

Conclusion

(4-Phenylpiperazin-1-yl)acetic acid is more than a simple linker; it is a strategic tool for enhancing the performance of complex therapeutics. By providing a semi-rigid backbone that improves aqueous solubility, facilitates pH-dependent interactions, and offers straightforward synthetic access, it empowers drug designers to overcome critical hurdles in the development of next-generation ADCs, PROTACs, and other targeted agents. The protocols and insights provided herein serve as a comprehensive guide for researchers looking to harness the significant potential of this versatile chemical scaffold.

References

  • PROTACs bearing piperazine-containing linkers: what effect on their protonation st
  • PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC.
  • Piperazine & Triazole Linkers - Functional PROTAC Tools. BOC Sciences.
  • PROTACs bearing piperazine-containing linkers: what effect on their protonation st
  • Antibody–drug conjugates: Recent advances in linker chemistry - PMC.
  • Investigating the cell permeability of proteolysis-targeting chimeras (PROTACs). Taylor & Francis Online.
  • What Are ADC Linkers: Difference Between Cleavable and Non-Cleavable?. BOC Sciences.
  • Cleavable vs.
  • A Comparative Analysis of Linkers for Drug Delivery Systems. Benchchem.
  • Noncleavable Linkers.
  • Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility - PMC.
  • Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC.
  • Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates - PMC.
  • A Comparative Guide to In Vivo Linker Stability Assessment for Antibody-Drug Conjug
  • Linker Design Impacts Drug Conjugate Pharmacokinetics and Efficacy. BOC Sciences.
  • Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors - NIH.
  • Synthesis, Computational and Pharmacological Evaluation of N-(2-benzoyl- 4-chlorophenyl)-2-(4-(Substituted Phenyl) Piperazin-1-yl) Acetamides as CNS Agents - PubMed.
  • How Linker Chemistry Governs ADC Stability, Solubility, and Payload Release. PurePEG.
  • Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay. MDPI.
  • Phenylthiazolidin-4-one Piperazine Conjugates: Design, Synthesis, Anticancer and Antimicrobial Studies.
  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie.
  • Preparation and characterization of antibody-drug conjugates acting on HER2-positive cancer cells. PLOS One.
  • PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - Semantic Scholar. Semantic Scholar.

Sources

Advanced Application Note: Synthesis and Pharmacological Profiling of 4-Phenylpiperazine Derivatives as Subtype-Selective Dopamine Receptor Ligands

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Validated Protocols

Introduction and Mechanistic Rationale

Dopamine D2-like receptors (D2, D3, and D4) are critical G-protein-coupled receptors (GPCRs) implicated in the pathophysiology of schizophrenia, Parkinson's disease, and substance use disorders[1]. Developing subtype-selective ligands is notoriously challenging due to the high sequence homology (approx. 78%) within the transmembrane domains of D2 and D3 receptors[2].

In rational drug design, the 4-phenylpiperazine scaffold is recognized as a "privileged structural surrogate"[3]. Mechanistically, the protonated nitrogen of the piperazine ring forms a critical salt bridge with the conserved Asp3.32 residue in the orthosteric binding site (OBS) of the receptor[4]. To achieve subtype selectivity, medicinal chemists employ a bitopic (dual-target) design: the 4-phenylpiperazine moiety anchors in the OBS, while an extended alkyl linker (typically 3 to 4 carbons) directs a secondary aryl or heterocyclic pharmacophore into a highly divergent secondary binding pocket (SBP)[5]. The spatial constraints and electrostatic interactions within this SBP dictate whether the ligand exhibits D2, D3, or D4 selectivity[6].

G Ligand 4-Phenylpiperazine Ligand Receptor Dopamine D2/D3 Receptor (GPCR) Ligand->Receptor Binds OBS & SBP Gprotein Gi/o Protein Complex (αi, βγ) Receptor->Gprotein Conformational Shift AC Adenylyl Cyclase (Inhibited) Gprotein->AC αi Subunit Inhibition cAMP ↓ cAMP Levels AC->cAMP Decreased Synthesis PKA ↓ PKA Activity cAMP->PKA Reduced Activation

Dopamine D2/D3 receptor Gi/o-mediated signaling pathway and adenylyl cyclase inhibition.

Structure-Activity Relationship (SAR) Data Summary

The intrinsic efficacy and binding affinity of 4-phenylpiperazine derivatives are heavily influenced by regiochemistry, linker length, and aryl substitution. For example, methoxy substitution at the 2-position of the phenyl ring significantly increases D2SR binding affinity, while variations in the heterocyclic tail modulate D3 vs. D4 selectivity[3][7].

Table 1: Pharmacological Profiling of Key 4-Phenylpiperazine Derivatives

Compound / ScaffoldStructural ModificationPrimary TargetAffinity (Ki / pKi)Selectivity & Efficacy Profile
Compound 9 (Benzothiazole)2-methoxy-4-phenylpiperazineD2SR / D3RKi: 2.8 nM / 3.0 nMBalanced dual D2/D3 antagonist[3]
Compound 15 (Pramipexole hybrid)4-phenylpiperazine + pramipexoleD2R / D3RpKi: 8.25 / 8.22Bitopic D2/D3 ligand, antioxidant[1]
Compound 9 (SF5 moiety)SF5-substituted 4-phenylpiperazineD3RpKi: 8.4520.5-fold selectivity for D3 over D2[1]
Compound 5 (77-LH-28-1 analog)4-phenylpiperazine + 3-carbon linkerD4RpKi: 9.01Highly potent D4 selective antagonist[7]

Chemical Synthesis Workflow

The preparation of these ligands generally follows a robust two-step nucleophilic substitution pathway. First, the secondary amine of 1-phenylpiperazine is alkylated with a dihaloalkane. Second, the resulting intermediate is coupled with a secondary pharmacophore (e.g., an indole, benzimidazole, or aryl amide)[7].

G SM1 1-Phenylpiperazine Step1 N-Alkylation (KOH, DMSO, 70°C) SM1->Step1 SM2 1,3-Dibromopropane (or Butane) SM2->Step1 Int 1-(Bromoalkyl)-4- phenylpiperazine Step1->Int Step2 Coupling Reaction (NaH, DMF, RT) Int->Step2 SM3 Aryl Amide or Heterocycle SM3->Step2 Prod Target Ligand (Free Base) Step2->Prod Step3 Salt Formation (Oxalic Acid, EtOH) Prod->Step3 Final Purified Ligand Oxalate Salt Step3->Final

Step-by-step chemical synthesis workflow for 4-phenylpiperazine dopamine receptor ligands.

Validated Experimental Protocols

Protocol A: Synthesis of 1-(3-Bromopropyl)-4-phenylpiperazine and Heterocycle Coupling

Causality Note: Dimethyl sulfoxide (DMSO) is utilized as the solvent in Step 1 to accelerate the


 reaction by solvating the potassium cation, thereby increasing the nucleophilicity of the piperazine nitrogen. An excess of 1,3-dibromopropane is critical to prevent the formation of dimeric piperazine byproducts[7].

Step 1: N-Alkylation

  • Dissolve 1,3-dibromopropane (22 mmol) and KOH (0.6 g) in 30 mL of anhydrous DMSO.

  • Dissolve commercially available 1-phenylpiperazine (10 mmol) in 10 mL of DMSO.

  • Add the 1-phenylpiperazine solution dropwise to the dibromopropane mixture under continuous stirring.

  • Heat the reaction mixture to 70 °C and stir for 4 hours.

  • Validation & Isolation: Pour the mixture into ice-cold absolute ethanol to precipitate the solid intermediate. Filter, rinse with ethanol three times, and evaporate the solvent to yield 1-(3-bromopropyl)-4-phenylpiperazine[7]. Confirm the mono-alkylation via

    
    -NMR (look for the distinct triplet of the terminal brominated carbon protons).
    

Step 2: Heterocycle Coupling (e.g., Benzimidazole)

  • Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous DMF at 0 °C under an inert argon atmosphere.

  • Add benzimidazole (1.0 eq) and stir for 30 minutes to ensure complete deprotonation (indicated by the cessation of hydrogen gas evolution).

  • Add the 1-(3-bromopropyl)-4-phenylpiperazine intermediate (1.0 eq) dissolved in DMF. Allow the reaction to warm to room temperature and stir overnight.

  • Quench with water, extract with ethyl acetate, dry over

    
    , and concentrate in vacuo.
    
  • Purification: Convert the free base into an oxalate salt by treating it with oxalic acid in ethanol. Crystallize to obtain a white solid (HPLC purity >95%)[7][8].

Protocol B: Radioligand Binding and Adenylyl Cyclase Functional Assay

Causality Note: Because 4-phenylpiperazine derivatives can act as antagonists, partial agonists, or full agonists, binding affinity (


) alone is insufficient. A functional assay measuring forskolin-dependent cAMP inhibition is required to determine the intrinsic efficacy of the ligand at the Gi-coupled D2/D3 receptors[2][9].

Step 1: Competitive Radioligand Binding

  • Culture HEK-293 cells stably expressing human D2 or D3 receptors. Harvest and homogenize cells to prepare membrane fractions.

  • Incubate 50 µg of membrane protein with a fixed concentration of a high-affinity radioligand (e.g.,

    
     nM 
    
    
    
    -IABN or
    
    
    spiperone)[2].
  • Add the synthesized 4-phenylpiperazine ligands in increasing concentrations (

    
     to 
    
    
    
    M).
  • Terminate the reaction by rapid vacuum filtration over GF/B glass fiber filters. Wash with ice-cold Tris-HCl buffer.

  • Measure bound radioactivity using a gamma or scintillation counter. Calculate

    
     using non-linear regression and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Step 2: Intrinsic Efficacy (cAMP Assay)

  • Seed transfected HEK-293 cells in 96-well plates.

  • Stimulate adenylyl cyclase activity by adding 10 µM Forskolin.

  • Co-incubate with the synthesized ligands. (If the ligand is an agonist, it will activate the Gi protein, inhibiting adenylyl cyclase and reducing cAMP levels[2]).

  • Quantify cAMP levels using a time-resolved fluorescence resonance energy transfer (TR-FRET) cAMP assay kit. Compare the maximal inhibition (

    
    ) to a full reference agonist like quinpirole to determine partial vs. full agonism[2].
    

References

  • Synthesis, Molecular Properties Estimations, and Dual Dopamine D2 and D3 Receptor Activities of Benzothiazole-Based Ligands. Frontiers in Chemistry. 3

  • Dopamine D3 Receptor Selective Ligands with Varying Intrinsic Efficacies at Adenylyl Cyclase Inhibition and Mitogenic Signaling Pathways. PubMed Central (NIH). 2

  • Design and Synthesis of Multifunctional Dopamine D2/D3 and Histamine H3 Receptor Ligands. Düsseldorfer Dokumenten- und Publikationsservice. 1

  • Design, Synthesis and Biological Evaluation of Novel Dopamine D2/D3 Receptor Ligands. Heinrich Heine University Düsseldorf. 9

  • Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs. MDPI. 6

  • A Single Glycine in Extracellular Loop 1 Is the Critical Determinant for Pharmacological Specificity of Dopamine D2 and D3 Receptors. ASPET / DOI. 5

  • Highly Potent and Selective Dopamine D4 Receptor Antagonists Potentially Useful for the Treatment of Glioblastoma. PubMed Central (NIH).7

  • Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives. Semantic Scholar. 8

  • Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds. Taylor & Francis. 4

Sources

Reagents and Protocols for the Activation of (4-Phenylpiperazin-1-yl)acetic acid's Carboxylic Acid Moiety

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Researchers

This guide provides a detailed exploration of the chemical principles and practical methodologies for activating the carboxylic acid group of (4-Phenylpiperazin-1-yl)acetic acid. Designed for researchers in organic synthesis and drug development, this document elucidates the mechanisms of common activating agents and offers step-by-step protocols for their effective implementation.

Introduction: The Central Role of Carboxylic Acid Activation

(4-Phenylpiperazin-1-yl)acetic acid is a valuable scaffold in medicinal chemistry, frequently incorporated into larger molecules to modulate their pharmacological properties.[1][2] The synthesis of its derivatives, particularly amides, is a cornerstone of drug discovery. However, the direct reaction between a carboxylic acid and an amine to form an amide bond is generally unfavorable due to the acidic proton of the carboxylic acid, which protonates the amine, quenching its nucleophilicity.

To overcome this thermodynamic barrier, the carboxylic acid's hydroxyl group must be converted into a better leaving group. This process, known as carboxylic acid activation , is fundamental to efficient amide bond formation.[3][4] This application note details two of the most robust and widely adopted strategies for activating (4-Phenylpiperazin-1-yl)acetic acid: the carbodiimide-mediated pathway using EDC and NHS, and the aminium-based uronium salt method employing HATU.

The Chemical Logic of Activation: From Unreactive Acid to Potent Acylating Agent

The core principle of all activation strategies is to transform the hydroxyl (-OH) of the carboxylic acid into a group that can be easily displaced by a nucleophile, such as a primary or secondary amine. The most effective methods generate highly reactive intermediates in situ, which are then immediately consumed by the amine to forge the stable amide linkage.

The Carbodiimide Pathway: EDC and the Role of NHS

Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are powerful dehydrating agents used to facilitate amide bond formation.[5] The mechanism proceeds through a key, yet unstable, intermediate.

  • Step 1: Formation of the O-Acylisourea Intermediate: The carboxylic acid attacks the central carbon of the EDC, forming a highly reactive O-acylisourea intermediate.[5][6] This intermediate effectively makes the carboxylate's hydroxyl group an excellent leaving group.

  • Step 2: The Challenge of Instability: The O-acylisourea intermediate is unstable and susceptible to hydrolysis, which would revert it to the starting carboxylic acid.[5] It can also undergo an intramolecular O-to-N acyl rearrangement to form a stable, undesired N-acylurea byproduct, a common challenge in carbodiimide chemistry.[6][7]

  • Step 3: Interception by NHS: To mitigate these side reactions, an additive like N-hydroxysuccinimide (NHS) is introduced.[8] NHS acts as a nucleophile that rapidly attacks the O-acylisourea intermediate, displacing the EDC-urea and forming a semi-stable, amine-reactive NHS ester.[8] This active ester is less prone to hydrolysis and does not rearrange, serving as a reliable acylating agent for the amine.[8][9]

.dot

EDCNHS_Mechanism cluster_activation Activation Phase cluster_coupling Coupling Phase cluster_side_reaction Side Reaction Pathway CarboxylicAcid (4-Phenylpiperazin-1-yl) acetic acid O_Acylisourea O-Acylisourea (Reactive, Unstable) CarboxylicAcid->O_Acylisourea + EDC EDC EDC EDC->O_Acylisourea NHS_Ester NHS-Ester (Semi-Stable) O_Acylisourea->NHS_Ester + NHS NAcylurea N-Acylurea (Byproduct) O_Acylisourea->NAcylurea Rearrangement (without NHS) NHS NHS NHS->NHS_Ester Amide Final Amide Product NHS_Ester->Amide + Amine Amine Primary/Secondary Amine (R-NH2) Amine->Amide

Caption: Mechanism of EDC/NHS-mediated carboxylic acid activation.

The Aminium/Uronium Salt Pathway: The Power of HATU

Aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are among the most efficient coupling reagents available, known for rapid reaction times and a high capacity to suppress racemization.[10][11]

  • Step 1: Base-Assisted Activation: The reaction is performed in the presence of a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA). The base deprotonates the carboxylic acid to form a carboxylate anion.[4][10]

  • Step 2: Formation of the OAt-Active Ester: The carboxylate anion attacks the HATU reagent, leading to the formation of a highly reactive OAt-active ester intermediate.[10][12] The leaving group, 1-hydroxy-7-azabenzotriazole (HOAt), is integral to HATU's structure and effectiveness.

  • Step 3: Anchimeric Assistance: The OAt-ester is more reactive than its HOBt or NHS counterparts. This is partly due to the pyridine nitrogen in the HOAt moiety, which provides anchimeric assistance (neighboring group participation), accelerating the subsequent nucleophilic attack by the amine.[9][11]

.dot

HATU_Mechanism cluster_activation Activation Phase cluster_coupling Coupling Phase CarboxylicAcid (4-Phenylpiperazin-1-yl) acetic acid Carboxylate Carboxylate Anion CarboxylicAcid->Carboxylate + DIPEA Base DIPEA (Base) Base->Carboxylate OAt_Ester OAt-Active Ester (Highly Reactive) Carboxylate->OAt_Ester + HATU HATU HATU HATU->OAt_Ester Amide Final Amide Product OAt_Ester->Amide + Amine Amine Primary/Secondary Amine (R-NH2) Amine->Amide

Caption: Mechanism of HATU-mediated carboxylic acid activation.

Comparative Analysis of Activation Reagents

The choice of coupling reagent depends on factors such as the complexity of the substrates, cost considerations, and the desired reaction efficiency.

FeatureEDC/NHSHATU
Reactivity Good to excellent.Excellent, often superior for hindered substrates.[11]
Reaction Time Typically 2-16 hours.[8]Typically 1-4 hours, very rapid.[10]
Side Reactions N-acylurea formation if NHS is omitted.[6]Potential for guanidinylation of the amine if used in large excess.[10][11]
Racemization Low, effectively suppressed by NHS.[13][14]Very low, due to the HOAt moiety.[10]
Byproducts Water-soluble EDC-urea and NHS.Water-soluble tetramethylurea and HOAt.
Cost Generally more cost-effective.More expensive.
Ease of Use Simple, robust, and widely used. Byproducts are easily removed with aqueous workup.Requires an inert atmosphere and a non-nucleophilic base.

Experimental Protocols

The following protocols provide a general framework. Optimal conditions, such as reaction time and temperature, may require empirical adjustment based on the specific amine substrate being used.

Experimental_Workflow Start (4-Phenylpiperazin-1-yl)acetic acid + Amine Substrate Activation Step 1: Activation (Choose Protocol 4.1 or 4.2) Start->Activation Coupling Step 2: Amide Coupling Activation->Coupling Workup Step 3: Aqueous Workup (Quenching & Extraction) Coupling->Workup Purification Step 4: Purification (e.g., Column Chromatography) Workup->Purification Analysis Step 5: Characterization (NMR, LC-MS) Purification->Analysis Product Final Amide Product Analysis->Product

Sources

Application Note: Solvent and Base Optimization for (4-Phenylpiperazin-1-yl)acetic Acid Hydrochloride Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Focus: Yield optimization, mechanistic causality, and solvent-driven reaction pathways for zwitterionic hydrochloride salts.

Introduction and Mechanistic Context

(4-Phenylpiperazin-1-yl)acetic acid hydrochloride (CAS 119378-70-0) is a critical bifunctional building block utilized in the synthesis of neuroactive D2/D3 receptor ligands[1], tuberculostatic agents, and cannabinoid (CBD) prodrugs[2]. The molecule features both a basic piperazine nitrogen and an acidic carboxylic group. Supplied commercially as a hydrochloride salt, it forms a robust crystal lattice driven by strong ionic interactions between the protonated piperazine nitrogen and the chloride counterion, reinforced by intermolecular hydrogen bonding.

As a Senior Application Scientist, I frequently observe that the primary point of failure in acylating this compound is improper solvent and base selection . The solvent must not only dissolve the precursor but also thermodynamically stabilize the activated ester intermediate while preventing competitive solvolysis. The low solubility of piperidinyl and piperazinyl acid moieties in non-optimized reaction media is a direct cause of stalled kinetics and diminished yields[2].

The Causality of Solvent Selection

When activating the carboxylic acid moiety of this HCl salt for amidation or esterification, the solvent matrix must mediate three competing physical processes:

  • Salt Dissociation and Free-Basing: The HCl salt exhibits negligible solubility in low-dielectric solvents like cold dichloromethane (DCM). An auxiliary base, such as Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA), is mandatory. The base neutralizes the HCl, releasing the free tertiary amine and generating a soluble zwitterionic or anionic carboxylate species.

  • Stabilization of the Activated Ester: In esterification reactions, aprotic solvents like DCM are preferred to prevent the competitive solvolysis of the O-acylisourea intermediate formed by coupling agents like EDC.

  • Phase Homogeneity: Highly polar aprotic solvents like N,N-Dimethylformamide (DMF) or 1,2-dichloroethane (DCE) are required when using phosphonic coupling agents (e.g., PPAA) to keep the highly polar intermediates in a homogeneous solution[3].

Quantitative Data: Solvent Selection Matrix

The following table summarizes the physicochemical impact of solvent selection on the coupling efficiency of (4-Phenylpiperazin-1-yl)acetic acid hydrochloride.

SolventDielectric Constant (ε)HCl Salt SolubilityPreferred Coupling ReagentTarget ApplicationExpected Yield ImpactMechanistic Rationale
Dichloromethane (DCM) 8.93Low (Requires Base)EDC·HCl / DMAPEsterification (Prodrugs)Moderate (60-70%)[2]Suppresses transesterification; requires DIPEA to force biphasic dissolution.
N,N-Dimethylformamide (DMF) 36.7HighHATU or PPAAAmide CouplingHigh (>80%)High ε stabilizes polar transition states; ensures homogeneous kinetics.
1,2-Dichloroethane (DCE) 10.3ModeratePPAA / TEAArylamide SynthesisGood (70-80%)[3]Allows higher reflux temperatures (83 °C) than DCM, accelerating sluggish couplings.
Ethanol / Water (1:1) ~50Very HighIron / NH₄ClNitro-group reductionN/A (Acyl hydrolysis)[1]Excellent for metal-catalyzed reductions[1], but strictly prohibited for acylations due to solvolysis.

Reaction Workflow and Decision Matrix

To streamline process development, the following decision tree dictates the optimal solvent and reagent pairing based on the target electrophilic transformation.

G Start Reaction Type (4-Phenylpiperazin-1-yl)acetic acid HCl Amide Amide Coupling (Target: Arylamides) Start->Amide Ester Esterification (Target: Prodrugs) Start->Ester SolventDMF Solvent: DMF or DCE Coupling: HATU / PPAA Base: TEA (3.0 eq) Amide->SolventDMF High polarity required SolventDCM Solvent: DCM Coupling: EDC / DMAP Base: DIPEA (2.5 eq) Ester->SolventDCM Avoid transesterification Outcome1 High Yield (>80%) Homogeneous Kinetics SolventDMF->Outcome1 Outcome2 Moderate Yield (60-70%) Requires 12-24h Stirring SolventDCM->Outcome2

Decision matrix for solvent and reagent selection in coupling reactions.

Self-Validating Experimental Protocols

The following protocols are engineered with built-in validation checks to ensure the integrity of the reaction at critical junctures.

Protocol A: Synthesis of Arylamides via PPAA in DMF/DCE

Context: Optimized for the synthesis of N-{4-[2-(4-aryl-piperazin-1-yl)ethyl]phenyl}-arylamides[3].

  • Pre-activation Dispersion: Suspend (4-Phenylpiperazin-1-yl)acetic acid hydrochloride (1.0 eq, 1.77 mmol) in anhydrous DMF or DCE (10 mL) under an inert nitrogen atmosphere.

  • In Situ Free-Basing: Add Triethylamine (TEA) (2.5 to 3.0 eq, ~4.44 mmol) dropwise at 0 °C.

    • Causality: The first equivalent of TEA neutralizes the HCl salt, while the excess acts as an acid scavenger for the coupling reaction.

    • Validation Check: The opaque suspension must transition to a clear, homogeneous solution within 10 minutes. If it remains cloudy, the salt has not fully dissociated.

  • Electrophilic Activation: Add Propylphosphonic anhydride (PPAA) (50% solution in DMF, 1.2 eq). Stir for 15 minutes at room temperature.

  • Nucleophilic Coupling: Introduce the target amine (1.0 eq). Heat the mixture to 50 °C for 40 minutes[3].

    • Validation Check: The reaction mixture should become completely colorless, indicating full consumption of the active ester intermediate.

  • Workup: Quench the reaction by pouring it into ice/water. Extract with Ethyl Acetate (3 x 20 mL), wash thoroughly with brine to remove DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Esterification for CBD Prodrug Synthesis in DCM

Context: Esterification of complex, sterically hindered alcohols (like Cannabidiol) requires mild, aprotic conditions to prevent degradation[2].

  • Preparation: Disperse (4-Phenylpiperazin-1-yl)acetic acid hydrochloride (1.2 eq) in anhydrous DCM (15 mL).

  • Solubilization: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) and stir for 10 minutes.

    • Causality: DIPEA is bulkier and less nucleophilic than TEA, preventing unwanted side reactions with the coupling agent while forcing the free base into the DCM organic phase.

  • Coupling Reagents: Add EDC·HCl (1.5 eq) and DMAP (0.1 eq).

    • Causality: DMAP acts as a nucleophilic catalyst, forming an N-acylpyridinium intermediate that is highly reactive toward hindered alcohols, overcoming the steric bulk of the CBD phenolic hydroxyls.

  • Reaction: Add Cannabidiol (CBD) (1.0 eq) dissolved in 5 mL DCM. Stir at room temperature for 12-24 hours.

    • Validation Check: Monitor by TLC (Hexane:EtOAc 7:3). The reaction is highly sensitive to the solubility of the starting acid; complete initial dissolution via DIPEA is critical to achieve yields >65%[2].

  • Workup: Wash the organic layer with saturated NaHCO₃ (to remove unreacted acid) and 0.1 M HCl (to remove DMAP and unreacted piperazine derivatives), followed by brine. Dry over MgSO₄ and evaporate.

References

  • Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. National Center for Biotechnology Information (PMC). URL:[Link]

  • Cannabidiol-Based Prodrugs: Synthesis and Bioevaluation. National Center for Biotechnology Information (PMC). URL:[Link]

  • Synthesis, computational and pharmacological evaluation of novel N-{4-[2-(4-aryl-piperazin-1-yl)ethyl]phenyl}-arylamides. ResearchGate. URL:[Link]

Sources

Application Notes and Protocols: Microwave-Assisted Synthesis Using 4-Phenylpiperazine Acetic Acid Building Blocks

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This comprehensive guide delves into the application of microwave-assisted organic synthesis (MAOS) for the rapid and efficient derivatization of 4-phenylpiperazine acetic acid, a crucial building block in modern medicinal chemistry. We will explore the fundamental principles of microwave heating and its advantages over conventional methods, providing a strong rationale for its adoption in drug discovery workflows. Detailed, step-by-step protocols for the synthesis of amide and ester derivatives are presented, complete with explanations for key experimental choices. This document is designed to be a self-validating system, empowering researchers to leverage the full potential of microwave synthesis for the accelerated development of novel chemical entities.

Introduction: The Synergy of a Privileged Scaffold and an Enabling Technology

The piperazine moiety is a quintessential "privileged scaffold" in medicinal chemistry, appearing in a vast array of approved drugs targeting diverse biological pathways.[1] Its unique physicochemical properties often impart favorable pharmacokinetic profiles, including improved aqueous solubility and metabolic stability. When functionalized with a phenyl group at the N4 position and an acetic acid side chain at the N1 position, as in 4-phenylpiperazine acetic acid , this building block offers a versatile platform for creating extensive libraries of compounds for structure-activity relationship (SAR) studies.[2] The carboxylic acid handle serves as a convenient point for diversification through reactions such as amide bond formation and esterification.

Traditionally, the synthesis of such derivatives involves conventional heating methods that can be time-consuming, often requiring several hours to days for completion.[3] This can create a significant bottleneck in the fast-paced environment of drug discovery. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology that directly addresses this challenge.[4] Unlike conventional heating, which relies on inefficient thermal conduction, microwave irradiation directly heats the reaction mixture by interacting with polar molecules, leading to rapid and uniform temperature elevation.[4] This results in dramatic reductions in reaction times, often from hours to mere minutes, along with improved yields and purer products.[3][4]

This application note will provide detailed protocols for the microwave-assisted synthesis of amides and esters from 4-phenylpiperazine acetic acid, highlighting the efficiency and green chemistry benefits of this powerful technology.

The "Microwave Effect": A Paradigm Shift in Synthetic Chemistry

The advantages of MAOS extend beyond simple rate acceleration and are often collectively referred to as the "microwave effect." The primary mechanisms of microwave heating are dipolar polarization and ionic conduction. Polar molecules in the reaction mixture, such as the solvents and reactants themselves, attempt to align with the rapidly oscillating electric field of the microwaves. This constant reorientation generates friction and, consequently, heat. In the presence of ions, the rapid movement of charged particles under the influence of the electric field also contributes to rapid heating.

This direct and efficient energy transfer leads to several key benefits over conventional heating:

  • Rapid and Uniform Heating: Microwaves heat the entire volume of the reaction mixture simultaneously, eliminating the temperature gradients often observed with external heating sources. This leads to more controlled and reproducible reactions.

  • Superheating of Solvents: In sealed microwave vials, solvents can be heated to temperatures well above their atmospheric boiling points, leading to significant rate enhancements.[5]

  • Reduced Reaction Times: Reactions that typically take hours or days can often be completed in minutes.[3][6]

  • Improved Yields and Purity: The rapid heating and shorter reaction times often minimize the formation of byproducts, leading to cleaner reactions and higher isolated yields.[3]

  • Energy Efficiency: By directly heating the reactants and solvent, microwave synthesis is significantly more energy-efficient than conventional heating methods.

  • Alignment with Green Chemistry Principles: MAOS often allows for the use of less solvent or even solvent-free conditions, reducing waste and environmental impact.[3]

Experimental Protocols: A Practical Guide to Microwave-Assisted Derivatization

The following protocols are designed for use with a dedicated, single-mode microwave reactor equipped with appropriate temperature and pressure sensors. Caution: Microwave heating in sealed vessels generates high pressures. Always use appropriate personal protective equipment and follow the safety guidelines provided by your instrument manufacturer.[5]

General Materials and Instrumentation
  • Microwave Reactor: A dedicated single-mode microwave reactor (e.g., Biotage® Initiator+, CEM Discover®) capable of controlled heating and pressure monitoring.

  • Microwave Vials: Appropriate-sized microwave process vials with crimp caps and Teflon septa.[5]

  • Reagents: 4-Phenylpiperazine acetic acid, various primary and secondary amines, various alcohols, coupling agents (e.g., HBTU, HATU), bases (e.g., DIPEA, triethylamine), and solvents (e.g., DMF, acetonitrile, ethanol) were purchased from reputable chemical suppliers and used without further purification.

  • Analytical Equipment: Reaction progress and product purity can be monitored by thin-layer chromatography (TLC) and/or liquid chromatography-mass spectrometry (LC-MS). Product characterization should be performed using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 1: Microwave-Assisted Amide Coupling

This protocol describes a general procedure for the synthesis of 4-phenylpiperazine acetamides via microwave-assisted amide bond formation.

Reaction Scheme:

G reactant1 4-Phenylpiperazine acetic acid arrow Microwave Coupling Agent, Base Solvent, Temp, Time reactant1->arrow reactant2 R1R2NH (Amine) reactant2->arrow product 4-Phenylpiperazine acetamide plus1 + plus2 H2O arrow->product G reactant1 4-Phenylpiperazine acetic acid arrow Microwave Acid Catalyst Solvent, Temp, Time reactant1->arrow reactant2 R-OH (Alcohol) reactant2->arrow product 4-Phenylpiperazine acetic acid ester plus1 + plus2 H2O arrow->product G cluster_prep Reaction Preparation cluster_synthesis Microwave Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis prep1 Weigh Reactants prep2 Add Solvent & Reagents prep1->prep2 prep3 Seal Microwave Vial prep2->prep3 synth1 Irradiate in Reactor (Set Time, Temp, Power) prep3->synth1 synth2 Monitor Pressure synth1->synth2 workup1 Cool & Unseal Vial synth2->workup1 workup2 Extraction workup1->workup2 workup3 Purification (e.g., Chromatography) workup2->workup3 analysis1 TLC / LC-MS workup3->analysis1 analysis2 NMR, HRMS analysis1->analysis2

Sources

High-Performance Bioconjugation of Phenylpiperazine Acetic Acid Linkers

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide details the bioconjugation protocols for 2-(4-phenylpiperazin-1-yl)acetic acid and its derivatives. These moieties serve a dual function in drug discovery: acting as pharmacophores for CNS targets (dopamine/serotonin receptors) and as rigid, solubility-enhancing linkers in Proteolysis Targeting Chimeras (PROTACs). This document provides a validated workflow for activating the carboxylic acid handle, coupling it to primary amine-containing biomolecules, and verifying the conjugate's integrity.

Introduction & Mechanistic Rationale

The Dual Role of the Linker

Phenylpiperazine acetic acid (PPAA) linkers are unique because they are not passive structural bridges.

  • Pharmacophoric Activity: The phenylpiperazine moiety is a "privileged scaffold" in medicinal chemistry, often retaining high affinity for GPCRs (e.g., D2, 5-HT1A) even when conjugated.

  • Physicochemical Modulation: In PROTAC design, the piperazine ring introduces conformational rigidity and basicity (pKa ~8-9), which can improve the water solubility of otherwise lipophilic degraders upon protonation.

Chemistry of Conjugation

The primary conjugation strategy relies on the carboxylic acid handle (


). To conjugate this to a target (e.g., a lysine residue on a protein or an amine on a cereblon ligand), the acid must be activated to an electrophilic species.
  • Mechanism: Nucleophilic Acyl Substitution.

  • Preferred Route: Activation via N-hydroxysuccinimide (NHS) ester, followed by aminolysis.

  • Why NHS? It allows for the isolation of a stable, activated intermediate (PPAA-NHS), enabling precise stoichiometry control during the final conjugation step, unlike in situ carbodiimide coupling which can lead to cross-linking.

Experimental Workflow Visualization

The following diagram outlines the critical path from linker synthesis to final conjugate validation.

BioconjugationWorkflow Start Start: Phenylpiperazine Acetic Acid (PPAA) Activation Step 1: Activation (NHS/EDC Chemistry) Start->Activation + NHS, EDC Solvent: DMF/DMSO Intermediate Intermediate: PPAA-NHS Ester Activation->Intermediate Isolation or In-situ use Coupling Step 2: Conjugation (Amide Bond Formation) Intermediate->Coupling + Target Amine (R-NH2) pH 7.2 - 8.0 Purification Step 3: Purification (SEC / Dialysis) Coupling->Purification Remove Byproducts Validation Step 4: QC & Validation (LC-MS / UV-Vis) Purification->Validation Confirm Identity

Figure 1: Operational workflow for PPAA bioconjugation, prioritizing the NHS-ester activation route for selectivity.

Detailed Protocols

Phase 1: Synthesis of Activated PPAA-NHS Ester

Objective: Convert the stable carboxylic acid into a reactive NHS ester. Scale: 100 mg representative scale.

Reagents:

  • Linker: 2-(4-phenylpiperazin-1-yl)acetic acid (1.0 eq)

  • Activator: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 eq)

  • Leaving Group: N-Hydroxysuccinimide (NHS) (1.2 eq)

  • Solvent: Anhydrous DMF or DMSO (Dryness is critical to prevent hydrolysis).

Protocol:

  • Dissolution: Dissolve 100 mg of PPAA in 2 mL anhydrous DMF.

  • Activation: Add NHS (1.2 eq) followed by EDC·HCl (1.2 eq).

  • Reaction: Stir at Room Temperature (RT) for 4–12 hours under nitrogen atmosphere.

    • Checkpoint: Monitor by TLC (DCM:MeOH 9:1) or LC-MS. The acid peak should disappear, replaced by the NHS-ester mass (+97 Da).

  • Work-up (Optional for One-Pot): For protein conjugation, this mixture can often be used directly if the excess EDC is negligible relative to the protein. For small molecule synthesis, dilute with DCM, wash with water/brine, dry over

    
    , and concentrate.
    
Phase 2: Conjugation to Target Amine (Protein/Antibody)

Objective: Covalent attachment of PPAA to surface lysine residues.

Reagents:

  • Target: BSA, IgG, or other amine-containing biomolecule.

  • Buffer: PBS (pH 7.4) or Bicarbonate buffer (pH 8.0). Avoid Tris or Glycine buffers as they contain competing amines.

Protocol:

  • Buffer Exchange: Ensure the protein is in an amine-free buffer (PBS, pH 7.4). Adjust concentration to 1–5 mg/mL.

  • Coupling: Slowly add the PPAA-NHS ester (dissolved in DMSO) to the protein solution.

    • Stoichiometry:

      • For PROTAC/Small Molecule : 1:1 molar ratio.

      • For Protein Labeling : 10–20 molar excess of PPAA-NHS to protein.

    • Solvent Limit: Keep final DMSO concentration < 10% (v/v) to prevent protein denaturation.

  • Incubation: React for 2 hours at RT or overnight at 4°C with gentle agitation.

  • Quenching: Add 1M Tris (pH 8.0) to a final concentration of 50 mM to quench unreacted NHS esters. Incubate for 15 mins.

Phase 3: Purification
  • Small Molecules: Purify via Reverse-Phase HPLC (C18 column, Water/Acetonitrile gradient + 0.1% TFA).

  • Proteins: Use Size Exclusion Chromatography (SEC) (e.g., PD-10 columns) or dialysis (10 kDa MWCO) against PBS to remove free linker and byproducts.

Quality Control & Validation

Quantitative Analysis Table
ParameterMethodAcceptance CriteriaNotes
Conjugate Identity LC-MS (ESI)Mass shift =

Loss of water (-18) corresponds to amide bond formation.
Purity HPLC (254 nm)> 95% Area Under CurvePhenyl ring absorbs strongly at 254 nm.
Free Linker HPLC / SEC< 1%Critical for biological assays to avoid competition.
Degree of Labeling (DOL) UV-VisTarget dependentUse

of phenylpiperazine (~15,000

) to estimate loading.
Troubleshooting Guide
  • Issue: Precipitation during coupling.

    • Cause: The phenylpiperazine moiety is lipophilic.

    • Solution: Increase DMSO % (up to 20% if protein tolerates) or use a sulfonated (charged) analog if available.

  • Issue: Low Conjugation Yield.

    • Cause: Hydrolysis of NHS ester before reaction.

    • Solution: Ensure buffers are pH 7.2–8.0. Avoid pH > 8.5 where hydrolysis outcompetes aminolysis. Use fresh anhydrous DMSO.

Chemical Reaction Scheme

The following diagram illustrates the specific chemical transformation from the acetic acid precursor to the final amide conjugate.

ReactionScheme Linker Phenylpiperazine Acetic Acid (COOH) Activated Activated Ester (CO-NHS) Linker->Activated Activation (-H2O) NHS NHS / EDC NHS->Activated Conjugate Final Conjugate (Amide Bond) Activated->Conjugate Conjugation (-NHS) Amine Target Amine (R-NH2) Amine->Conjugate

Figure 2: Chemical pathway for the conjugation of PPAA to a primary amine via NHS-ester activation.

References

  • Monsen, P. J., et al. (2025). Rational Design and Optimization of a Potent IDO1 Proteolysis Targeting Chimera (PROTAC). Journal of Medicinal Chemistry, 68(4), 4961-4987.
  • Smith, G., et al. (2004).[1] The synthesis and SAR of 2-arylsulfanyl-phenyl piperazinyl acetic acids as glyT-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(15), 4027-4030.[1] Retrieved from [Link]

  • Desantis, J., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Advances, 12, 21968–21977.[2] Retrieved from [Link]

Sources

Troubleshooting & Optimization

Improving solubility of (4-Phenylpiperazin-1-yl)acetic acid HCl in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solubility & Handling Guide for (4-Phenylpiperazin-1-yl)acetic acid HCl

Core Technical Overview

Subject: (4-Phenylpiperazin-1-yl)acetic acid hydrochloride CAS: 119378-70-0 (Parent acid) / 119378-71-1 (HCl salt generic ref) Molecular Formula: C₁₂H₁₆N₂O₂[1][2][3] · xHCl Chemical Character: Amphoteric amino acid derivative (Phenylpiperazine moiety linked to glycine).[2][3]

The Solubility Paradox: As a hydrochloride salt, this molecule exists as a stable ionic lattice. While this confers excellent stability and water solubility, it creates a significant barrier for organic synthesis. The salt is highly polar and resists solvation in non-polar organic solvents (DCM, Toluene, Hexanes) commonly used for amide couplings or nucleophilic substitutions.

To successfully utilize this reagent in organic synthesis, you must manipulate its Charge State (Protonation state).[2][3] You are rarely dissolving the salt itself; you are dissolving the species resulting from your solvent/base combination.

Solubility Profile & Solvent Selection

The following table summarizes the predicted solubility behavior based on the structure-property relationships (SPR) of piperazine-acetic acid salts.

Solvent SystemSolubility RatingPrimary Species in SolutionApplication Note
Water High Cationic / ZwitterionicGood for storage or aqueous workups.[2][3]
Methanol / Ethanol Moderate to High Solvated Ion PairsBest protic organic solvents.[3] Good for transfers.
DMSO / DMF Moderate Dissociated IonsRecommended for reactions requiring the salt form.
DCM / Chloroform Negligible (as HCl) Ionic Lattice (Suspension)Requires Base (TEA/DIPEA) to solubilize.[2][3]
THF / Ethyl Acetate Negligible Ionic Lattice (Suspension)Poor solubility even with some bases.[2][3]
Diethyl Ether / Hexane Insoluble SolidUsed for precipitating the product.

Troubleshooting & FAQs

Q1: I am trying to dissolve the HCl salt in anhydrous DCM for an amide coupling (EDC/HOBt or HATU), but it remains a suspension. What should I do? A: This is normal. The ionic HCl lattice is insoluble in DCM.

  • The Fix (In-Situ Neutralization): Do not try to dissolve it first.[2][3] Add your organic base (DIPEA or TEA) to the suspension.[2][4] You need at least 2-3 equivalents of base:

    • 1 eq to neutralize the HCl counter-ion.

    • 1 eq to deprotonate the carboxylic acid (forming the soluble ammonium carboxylate).

    • Excess to drive the coupling reaction.

  • Observation: Upon adding DIPEA, the suspension should clarify significantly as the lipophilic DIPEA-salt forms.

Q2: I need to extract the free acid product from water, but it won't extract into DCM or EtOAc. A: This molecule is an amino acid derivative. At neutral pH, it likely exists as a Zwitterion (Ph-Piperazine-NH⁺ ...[2] COO⁻), which has net neutral charge but high polarity, making it poor for organic extraction.

  • The Fix (Isoelectric Precipitation): Instead of extraction, adjust the aqueous solution to the molecule's Isoelectric Point (pI), likely around pH 5–6. The zwitterion often precipitates out of water at this pH. Filter the solid.[5]

  • The Fix (n-Butanol): If you must extract, use n-Butanol or a DCM/Isopropanol (3:1) mixture, which is polar enough to pull zwitterions from the aqueous phase.[2]

Q3: Can I convert the HCl salt to the Free Base/Acid before the reaction? A: Yes, but it is often unnecessary and can lead to yield loss due to the zwitterionic nature described above. "Free basing" this molecule usually results in the Zwitterion, which is a high-melting solid that is still difficult to dissolve in DCM. In-situ neutralization (Method B below) is preferred for synthesis. [2][3]

Experimental Protocols

Method A: In-Situ Solubilization for Amide Coupling (Recommended)

Use this method for reacting the compound with amines or other nucleophiles in organic solvents.[2]

  • Suspend: Place (4-Phenylpiperazin-1-yl)acetic acid HCl (1.0 equiv) in anhydrous DCM or DMF (Concentration ~0.1 M). Stir to create a fine suspension.[3]

  • Neutralize: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv) dropwise.[2][3]

    • Mechanism:[2][3][6] DIPEA scavenges the HCl and deprotonates the carboxylic acid. The resulting species is the DIPEA-ammonium carboxylate salt, which is highly lipophilic and soluble in DCM.

  • Activate: Add your coupling reagent (e.g., HATU, T3P, or EDC) (1.1 equiv).[2][3] Stir for 5–10 minutes.

  • React: Add the amine partner (1.0–1.2 equiv).

  • Monitor: The reaction should proceed homogeneously.

Method B: Isolation of the Free Acid (Zwitterion)

Use this method if you strictly require the metal-free/salt-free precursor.[2]

  • Dissolve: Dissolve the HCl salt in the minimum amount of water (approx. 5–10 mL per gram).

  • pH Adjustment: Slowly add 2M NaOH or Saturated Na₂CO₃ while monitoring pH.

    • Target: Adjust pH to approx.[3] 5.5 – 6.5 (Predicted pI).[2][3]

  • Precipitate: Stir at 0°C for 30 minutes. The free acid (zwitterion) should precipitate as a white/off-white solid.[2][3]

    • Troubleshooting: If no precipitate forms, the compound may be too water-soluble.[3] Switch to Method C (Desalting Resin) or use the n-Butanol extraction mentioned in FAQs.

  • Filter & Dry: Filter the solid and wash with cold water, then diethyl ether. Dry under high vacuum over P₂O₅.

Visual Decision Guides

Figure 1: Solubility & Handling Decision Tree

Determine the correct workflow based on your solvent needs.

SolubilityTree Start Start: (4-Phenylpiperazin-1-yl) acetic acid HCl Goal What is your Goal? Start->Goal Reaction Perform Reaction (Amide Coupling) Goal->Reaction Purification Isolate Pure Free Acid Goal->Purification Solvent Preferred Solvent? Reaction->Solvent Precip Dissolve in Water -> Adjust pH to 5-6 (pI) -> Filter Precipitate Purification->Precip DCM_THF DCM / THF (Non-Polar) Solvent->DCM_THF DMF_DMSO DMF / DMSO (Polar Aprotic) Solvent->DMF_DMSO Action_DCM CRITICAL STEP: Add DIPEA (3.0 eq) Creates Soluble Lipophilic Salt DCM_THF->Action_DCM Suspension Action_DMF Dissolves Directly (May need base for reaction) DMF_DMSO->Action_DMF Solution

Caption: Decision matrix for selecting the appropriate solubilization strategy based on experimental goals.

Figure 2: Charge State & Solubility Mechanism

Understanding why "Base" is the key to organic solubility.

ChargeState HCl_Salt HCl Salt Form (R-NH+ ... Cl-) Highly Polar Lattice Soluble_Complex DIPEA-Carboxylate Complex (R-COO- ... H-DIPEA+) Lipophilic Shell HCl_Salt->Soluble_Complex  Neutralization   Base_Add + DIPEA (Base) DCM_Solubility Soluble in DCM/THF Soluble_Complex->DCM_Solubility

Caption: Mechanism of In-Situ Solubilization. The organic base (DIPEA) replaces the inorganic counter-ion (Cl-) and shields the charge, allowing solvation in DCM.[2]

References

  • ChemicalBook. (4-Phenyl-piperazin-1-yl)-acetic acid HCl Properties & Supplier Data. Retrieved from [2][3]

  • BenchChem. Application Notes: Amide Bond Formation with Piperazine Acetic Acid Derivatives.[3] Retrieved from [2][3]

  • National Institutes of Health (PubChem). Compound Summary: Piperazin-1-yl-acetic acid.[2][3] Retrieved from [2][3]

  • Fisher Scientific. Amide Synthesis Protocols: Carbodiimide and Schotten-Baumann Methods.[2][3] Retrieved from [2][3]

Sources

Technical Support Center: Purification of (4-Phenylpiperazin-1-yl)acetic acid amides

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide serves as a specialized support center for researchers working with (4-Phenylpiperazin-1-yl)acetic acid amides . These compounds are critical scaffolds in medicinal chemistry, particularly for CNS targets (e.g., dopamine/serotonin receptor modulators).[1]

The following protocols prioritize purity, yield, and reproducibility , addressing the specific physicochemical challenges of the phenylpiperazine moiety (basicity, lipophilicity, and "stickiness" on silica).

Part 1: Initial Workup & Extraction Strategies

Q: My crude reaction mixture is a dark oil. How do I perform the initial cleanup to remove unreacted phenylpiperazine?

A: The most effective first-line purification is a pH-Switch Extraction .[2] Because the piperazine nitrogen is basic (


), you can manipulate its ionization state to separate it from non-basic impurities (like unreacted chloroacetamides or neutral side products).[1]

Protocol: The "Double-Switch" Wash

  • Dissolve: Dissolve crude oil in a non-polar organic solvent (e.g., Dichloromethane (DCM) or Ethyl Acetate ).[1]

  • Acid Extraction: Wash the organic layer with 1M HCl (aq) (

    
    ).[1]
    
    • Mechanism:[1][3][4] The product and unreacted phenylpiperazine protonate and move to the aqueous layer. Neutral impurities remain in the organic layer.

    • Discard: The organic layer (contains neutral impurities).

  • Basify: Cool the aqueous layer to

    
     and slowly add 2M NaOH  or Sat. 
    
    
    
    until pH
    
    
    .[1]
    • Mechanism:[1][4] This deprotonates the piperazine nitrogen, returning the product to its lipophilic free-base form.

  • Re-Extraction: Extract the milky aqueous mixture with DCM (

    
    ).
    
  • Dry & Concentrate: Dry combined organics over

    
    , filter, and concentrate.
    

Critical Note: If your specific amide substituent contains acidic groups (e.g., carboxylic acids, phenols), this method will fail as the molecule may remain in the aqueous phase or form zwitterions.[1]

Q: I am seeing an emulsion during the aqueous workup. How do I break it?

A: Phenylpiperazine amides are amphiphilic; the phenyl ring is lipophilic while the protonated nitrogen is hydrophilic, acting like a surfactant.

Troubleshooting Steps:

  • Salting Out: Add solid NaCl to the aqueous layer until saturated. This increases the ionic strength, forcing organics out of the water phase.

  • Filtration: Emulsions are often stabilized by fine particulate matter.[1] Filter the entire biphasic mixture through a pad of Celite [1].

  • Solvent Modification: Add a small amount of Methanol (2-5%) to the organic phase to reduce surface tension.

Part 2: Chromatography Troubleshooting

Q: My product streaks/tails significantly on silica gel (TLC and Flash). How do I fix this?

A: Tailing is caused by the interaction between the basic piperazine nitrogen and the acidic silanol groups (


) on the silica surface [2].[5] You must mask these silanols.[1]

Mobile Phase Modifiers: Add a basic modifier to your eluent system.

  • Triethylamine (TEA): 1–2% v/v is standard.[1]

  • Ammonia (7N in MeOH): Use 1–5% of this solution in your DCM mobile phase.[1]

Recommended Gradient System:

  • Solvent A: DCM

  • Solvent B: MeOH containing 2%

    
     (or 1% TEA).[1]
    
  • Gradient: 0%

    
     10% B over 15 CV (Column Volumes).
    

Visual Check: If your TLC spots are "teardrop" shaped, your column separation will be poor.[1] Pre-wash your TLC plate with the mobile phase + modifier and dry it before spotting to accurately predict column behavior.

Part 3: Recrystallization & "Oiling Out"[2][6]

Q: I tried to recrystallize, but the product "oiled out" at the bottom of the flask. What now?

A: "Oiling out" occurs when the compound's melting point is lower than the boiling point of the solvent, or when impurities depress the melting point.

Strategy 1: Solvent Switching (Anti-Solvent Method)

  • Dissolve the oil in a minimum amount of a "good" solvent (e.g., Acetone or Ethanol ) at room temperature.[1]

  • Slowly add a "poor" solvent (e.g., Hexane or Diethyl Ether ) dropwise until slight turbidity persists.[1]

  • Scratch the inner wall of the flask with a glass rod to induce nucleation.

  • Store at

    
     overnight.
    

Strategy 2: Salt Formation If the free base refuses to crystallize, convert it to a salt. Piperazine salts are often highly crystalline solids [3].[1]

  • HCl Salt: Dissolve free base in dry Diethyl Ether.[1] Add 2M HCl in Diethyl Ether dropwise. The hydrochloride salt should precipitate instantly as a white solid.

  • Oxalate Salt: Dissolve free base in Ethanol.[1] Add 1 equivalent of Oxalic Acid .[1] Heat to reflux and cool slowly.[1]

Table 1: Recommended Recrystallization Systems

Compound FormPrimary SolventAnti-SolventNotes
Free Base Ethanol (hot)Water (cold)Good for removing inorganic salts.[1][2]
Free Base Ethyl AcetateHexanesStandard for lipophilic amides.[1]
HCl Salt MethanolDiethyl EtherHighly effective; requires dry solvents.[1]
Oxalate Salt Ethanol-Often crystallizes directly upon cooling.[2]

Part 4: Visualizing the Purification Workflow

The following diagram illustrates the decision logic for purifying (4-Phenylpiperazin-1-yl)acetic acid amides based on the initial state of the crude mixture.

PurificationWorkflow Start Crude Reaction Mixture CheckState Physical State? Start->CheckState Solid Solid Precipitate CheckState->Solid Solid Oil Dark Oil / Gum CheckState->Oil Oil Trituration Trituration (Cold Ether/Hexane) Solid->Trituration AcidBase Acid-Base Extraction (pH Switch) Oil->AcidBase PurityCheck Check Purity (TLC/LCMS) Trituration->PurityCheck AcidBase->PurityCheck Recryst Recrystallization (EtOH/Water or EtOAc/Hex) PurityCheck->Recryst Minor Impurities Flash Flash Chromatography (DCM/MeOH + 1% TEA) PurityCheck->Flash Complex Mixture SaltForm Convert to HCl/Oxalate Salt PurityCheck->SaltForm Oiling Out Final Pure Product PurityCheck->Final >95% Pure Recryst->Final Flash->Final SaltForm->Recryst

Caption: Decision matrix for the purification of phenylpiperazine acetamide derivatives, prioritizing non-chromatographic methods for scalability.

Part 5: Advanced Impurity Removal (Scavengers)

Q: I still have traces of unreacted 1-phenylpiperazine after extraction. I cannot run a column. What options do I have?

A: Use Chemical Scavengers .[1] Since the impurity is a secondary amine (piperazine) and your product is a tertiary amine/amide, you can selectively target the impurity.

Protocol: Isocyanate Scavenging

  • Dissolve the semi-pure mixture in dry DCM.

  • Add 1.5 equivalents (relative to the impurity) of a polymer-supported isocyanate (e.g., PS-Isocyanate) or a soluble electrophile like phenyl isocyanate .[1][2]

    • Mechanism:[1][3][4] The isocyanate reacts rapidly with the secondary amine of the unreacted phenylpiperazine to form a urea. It reacts much slower or not at all with your tertiary amide product.[1]

  • Filtration/Wash:

    • If using resin: Filter off the beads.

    • If using soluble phenyl isocyanate: The resulting urea is neutral and much more lipophilic/polar than your product, making it easier to separate via a quick silica plug or acid wash [4].

References

  • BenchChem Technical Support. (2025).[1][3][5][6][7] Methods for removing unreacted piperazine from the reaction mixture. BenchChem. [1]

  • Chromatography Today. (2020). Resolving Peak Tailing in HPLC Analysis of Piperazine Compounds.

  • Severina, H. I., et al. (2020).[1] Synthesis, docking study, and pharmacological evaluation of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as anticonvulsant agents. ResearchGate.

  • Google Patents. (1997).[1] Method for removing unreacted electrophiles from a reaction mixture (US5632898A).[1]

Sources

Technical Support Center: Troubleshooting Low Yields in 4-Phenylpiperazine Acetic Acid Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for amide bond formation. This guide is specifically designed for researchers, scientists, and drug development professionals encountering challenges with the coupling of 4-phenylpiperazine and its derivatives with acetic acids. Low yields in these critical reactions can stall research and development timelines. This document provides in-depth, cause-and-effect troubleshooting strategies and robust protocols to help you optimize your synthetic outcomes.

Core Principles: The Amide Coupling Reaction

The formation of an amide bond between a carboxylic acid (like a substituted phenylacetic acid) and an amine (like 4-phenylpiperazine) is a condensation reaction.[1][2] Because a direct reaction requires high temperatures and is often inefficient, a coupling agent is used to "activate" the carboxylic acid.[3] The most common method involves carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-Hydroxybenzotriazole (HOBt).[4]

The process generally follows two key steps:

  • Activation: The carboxylic acid reacts with the coupling reagent (e.g., EDC) to form a highly reactive O-acylisourea intermediate.[5][6][7]

  • Acylation: This intermediate is then attacked by the amine's nucleophilic nitrogen, forming the desired amide bond and a urea byproduct.[5][7]

Understanding this mechanism is crucial because many yield-related issues stem from the instability of the O-acylisourea intermediate and competing side reactions.

Troubleshooting Guide: Common Questions & Solutions

This section addresses specific problems you may encounter during your experiments. We will explore the root causes and provide actionable solutions to enhance your reaction yields.

Question 1: My reaction yield is very low or zero. Where do I begin troubleshooting?

A low or non-existent yield is a frustrating but common problem. A systematic approach is the most effective way to identify the culprit. The issue almost always lies in one of three areas: Reagent Integrity, Reaction Conditions, or the Work-up Procedure.

Below is a logical workflow to diagnose the problem.

G start Low / No Yield reagents Step 1: Verify Reagent Quality & Stoichiometry start->reagents reagent_q1 Are EDC & HOBt fresh and dry? Are starting materials pure? reagents->reagent_q1 conditions Step 2: Optimize Reaction Conditions condition_q1 Is the solvent anhydrous? Is the temperature appropriate? Is a base (e.g., DIPEA) present? conditions->condition_q1 workup Step 3: Analyze Work-up & Purification workup_q1 Is product water-soluble? Are you using the correct pH for washes? Is product stable to chromatography? workup->workup_q1 reagent_q1->conditions Yes reagent_sol Solution: Use fresh, anhydrous reagents. Confirm SM identity/purity (NMR/LCMS). Use appropriate equivalents (see Table 1). reagent_q1->reagent_sol No condition_q1->workup Yes condition_sol Solution: Use anhydrous solvent. Run at 0°C to RT. Add 1.5-2.0 eq. of non-nucleophilic base. condition_q1->condition_sol No workup_sol Solution: Adjust wash pH carefully. Back-extract aqueous layers. Consider alternative purification. workup_q1->workup_sol No success Yield Improved workup_q1->success Yes reagent_sol->conditions condition_sol->workup workup_sol->success

Caption: General troubleshooting workflow for low-yield coupling reactions.

Question 2: I'm observing significant side products and my reaction is messy. What is happening?

The formation of multiple byproducts points to competing reaction pathways. In carbodiimide-mediated couplings, the primary culprit is the reactive O-acylisourea intermediate, which can undergo undesirable reactions if not quickly intercepted by the amine.[8]

Common Side Reactions:

  • N-Acylurea Formation: The O-acylisourea intermediate can rearrange to form a stable and unreactive N-acylurea.[5][6] This is especially common if the amine is a poor nucleophile or present in low concentration.

  • Hydrolysis of Activated Acid: If there is moisture in the reaction, the O-acylisourea can be hydrolyzed back to the starting carboxylic acid, quenching the reaction.

  • Symmetrical Anhydride Formation: The activated intermediate can react with another molecule of the carboxylic acid to form a symmetrical anhydride. While this anhydride is also an acylating agent, it consumes two equivalents of your acid for every one amide bond formed.[6][7]

G Acid R-COOH (Acetic Acid Derivative) Isourea O-Acylisourea Intermediate (Highly Reactive) Acid->Isourea + EDC EDC EDC Product Desired Amide Isourea->Product + Amine (Desired Pathway) NAcylurea N-Acylurea Byproduct (Unreactive) Isourea->NAcylurea Rearrangement (Side Reaction) HOBtEster HOBt Active Ester (More Stable Intermediate) Isourea->HOBtEster + HOBt (Additive) (Suppresses Side Reaction) Amine R'-NHR'' (4-Phenylpiperazine) HOBt HOBt HOBtEster->Product + Amine

Sources

Optimizing pH for extraction of phenylpiperazine acetic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The pH Optimization Challenge

Welcome to the technical support center for the extraction of phenylpiperazine acetic acid derivatives. As a researcher, you understand that robust, reproducible, and efficient sample preparation is the cornerstone of accurate quantification. Phenylpiperazine acetic acid derivatives present a unique challenge due to their amphoteric nature—possessing both a basic piperazine moiety and an acidic carboxylic acid group. This dual functionality means their charge state, and therefore their solubility and extractability, is highly dependent on pH.

This guide moves beyond simple protocols to explain the underlying chemical principles governing the extraction of these molecules. By understanding the "why" behind each step, you can develop and troubleshoot your extraction methods with confidence, ensuring they meet the rigorous standards of bioanalytical method validation outlined by regulatory bodies like the FDA and EMA.[1][2][3]

Section 1: Foundational Principles - The "Why" Behind the pH

This section addresses the core physicochemical concepts that dictate the behavior of phenylpiperazine acetic acid derivatives in solution.

Q1: What are the key physicochemical properties of phenylpiperazine acetic acid derivatives that influence extraction?

A1: The extraction behavior is governed by the compound's amphoteric structure, which contains two key ionizable groups:

  • The Piperazine Ring: This is a basic functional group with two nitrogen atoms. The nitrogen attached to the phenyl group is less basic, but the second nitrogen is readily protonated. The pKa of this secondary amine is typically in the range of 8.0 - 9.0.[4][5] For instance, the conjugate acid of piperazine itself has pKa values of approximately 9.7 and 5.3.[6][7]

  • The Acetic Acid Group: This is a carboxylic acid moiety, which is acidic. Its pKa value is typically in the range of 3.0 - 5.0, similar to other simple carboxylic acids.[8]

This means the molecule's net charge changes dramatically with pH:

  • Low pH (e.g., pH < 2): The carboxylic acid is neutral (-COOH), and the piperazine nitrogen is protonated (-NH+), resulting in a net positive charge (cation) .

  • Neutral pH (e.g., pH ~6-7): The carboxylic acid is deprotonated (-COO-), and the piperazine nitrogen is protonated (-NH+), resulting in a zwitterion (neutral net charge, but with localized charges).

  • High pH (e.g., pH > 10): The carboxylic acid is deprotonated (-COO-), and the piperazine nitrogen is neutral (-N:), resulting in a net negative charge (anion) .

Q2: How does pH control the extractability of these compounds into an organic solvent?

A2: The fundamental principle of liquid-liquid extraction (LLE) is to maximize the partitioning of an analyte from an aqueous phase into an immiscible organic phase.[9] This is most efficient when the analyte is in its most electrically neutral and, therefore, most lipophilic (hydrophobic) form.

For an amphoteric compound like a phenylpiperazine acetic acid derivative, maximum neutrality is achieved at its isoelectric point (pI) , the pH at which the net charge of the molecule is zero. At the pI, the zwitterionic form dominates, which can still have limited organic solvent solubility. The goal is to find a pH where the uncharged, non-zwitterionic form is maximized, though for these molecules, adjusting the pH to near the pI is the most effective strategy to minimize water solubility and drive extraction into an organic solvent. Adjusting the pH to be at least 2 units away from both pKa values (if possible) is a general guideline to ensure a single charge state, but for extraction into organic solvents, targeting the neutral state is key.[9][10]

Section 2: Practical Guidance & Protocols

This section provides actionable strategies and step-by-step protocols for both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

Frequently Asked Questions: Liquid-Liquid Extraction (LLE)

A3: The theoretical starting point is the calculated isoelectric point (pI). The pI can be estimated by averaging the pKa values of the acidic and basic groups:

  • pI ≈ (pKa_acid + pKa_base) / 2

For a typical phenylpiperazine acetic acid derivative, this would be:

  • pI ≈ (4.0 + 8.5) / 2 = 6.25

Therefore, an initial experiment should begin by adjusting the aqueous sample pH to a range around pH 6.0 - 6.5 .

A4: A systematic, data-driven approach is essential for robust method development. This protocol creates a pH-recovery profile to empirically identify the optimal condition.

Experimental Protocol: pH Optimization for LLE

  • Prepare Samples: Prepare at least 7 identical aqueous samples (e.g., blank plasma or buffer) spiked with a known concentration of the analyte.

  • pH Adjustment: Adjust the pH of each sample to a different value across a wide range. A recommended range is pH 3, 4, 5, 6, 7, 8, and 9. Use a calibrated pH meter and add a dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) dropwise.[11]

  • Extraction: Perform an identical LLE procedure on each pH-adjusted sample. Use a consistent volume of a suitable, water-immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether [MTBE]).

  • Analysis: Evaporate the organic solvent from each extraction and reconstitute the residue in a mobile-phase-compatible solvent. Analyze each sample by LC-MS/MS or another appropriate method.

  • Data Evaluation: Calculate the analyte recovery for each pH point. Plot the % Recovery vs. pH. The pH that yields the highest recovery is the optimum for your LLE protocol.

dot graph TD { graph [fontname="Arial", fontsize=12, splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption: Workflow for empirical determination of optimal LLE pH.

A5: Back-extraction is a powerful cleanup technique used to remove neutral and acidic/basic interferences.[9] After your initial extraction into the organic phase at the optimal (near-neutral) pH, you can selectively pull your target analyte back into a fresh aqueous phase.

  • Process: Take the organic extract containing your analyte and mix it with a fresh aqueous solution adjusted to a low pH (e.g., pH 2) .

  • Mechanism: At pH 2, the piperazine nitrogen becomes protonated (positively charged), making the molecule highly water-soluble. It will partition out of the organic layer and into the acidic aqueous layer, leaving many neutral, lipophilic interferences behind in the organic phase.

  • Final Step: You can then discard the organic layer, adjust the pH of the "clean" aqueous layer back to the optimal extraction pH, and perform a final extraction into a fresh organic solvent. This results in a much cleaner sample.

Frequently Asked Questions: Solid-Phase Extraction (SPE)

A6: The choice depends on your primary goal. Mixed-mode sorbents, which combine two retention mechanisms (e.g., reversed-phase and ion-exchange), are often ideal for cleaner extracts.[12]

  • Reversed-Phase (e.g., C18, Polymer-based): Best for general-purpose extraction and desalting. Relies on hydrophobic interactions.

  • Strong Cation Exchange (SCX): Retains positively charged compounds. Ideal for selectively isolating your analyte at a pH where the piperazine is protonated.

  • Strong Anion Exchange (SAX): Retains negatively charged compounds. Can be used to isolate the analyte at a pH where the carboxylic acid is deprotonated.

A7: Proper pH control during the load, wash, and elute steps is critical for success and is summarized in the table below.[13]

Sorbent TypeLoad pHWash SolventElute SolventRationale
Reversed-Phase (C18) Adjust to pI (e.g., pH 6-7) Weak organic solvent (e.g., 5% Methanol) at the same pHStrong organic solvent (e.g., >95% Methanol or Acetonitrile)Maximize retention by loading the neutral molecule. Wash away polar impurities. Elute with a strong solvent to disrupt hydrophobic interactions.
Strong Cation Exchange (SCX) Adjust to pH ~3-5 Acidic buffer (e.g., pH 3-5), then Methanol5% Ammonium Hydroxide in MethanolLoad the positively charged molecule (protonated piperazine). Wash away neutral/anionic impurities. Elute by neutralizing the piperazine to disrupt ionic binding.
Strong Anion Exchange (SAX) Adjust to pH > 9-10 Basic buffer (e.g., pH 9-10), then Methanol2-5% Formic Acid in MethanolLoad the negatively charged molecule (deprotonated carboxyl). Wash away neutral/cationic impurities. Elute by neutralizing the carboxyl group to disrupt ionic binding.

G

Section 3: Troubleshooting Common Problems

Even with a well-designed method, issues can arise. This section addresses common pH-related problems.

Q8: My LLE recovery is low. What are the likely pH-related causes?

A8: Low recovery in LLE is most often traced back to the ionization state of the analyte.[11]

  • Incorrect pH: The most common cause. If the pH is too far from the pI, the molecule will be charged and remain in the aqueous phase. Re-run the pH optimization experiment described in Q4.

  • Analyte Precipitation: At the isoelectric point, the analyte's solubility in the aqueous phase is at its minimum. If the concentration is high, it may precipitate out of solution, making it unavailable for extraction.

    • Solution: Visually inspect the sample after pH adjustment. If a precipitate is seen, try diluting the sample before adjusting the pH or ensure the organic solvent can re-dissolve the precipitate during the extraction step.[11]

Q9: My SPE recovery is inconsistent. Could pH be the problem?

A9: Yes, poor reproducibility in SPE is frequently linked to inadequate pH control or sorbent preparation.[14][15]

  • Inconsistent Sample pH: If the pH of your samples varies before loading, their retention on the sorbent will also vary, especially for ion-exchange methods. Ensure the pH of every sample is buffered or rigorously adjusted before loading.

  • Sorbent Bed Drying: For silica-based sorbents, if the conditioning and equilibration solvents are allowed to dry out before the sample is loaded, retention can become erratic.[13] Ensure the sorbent bed remains wetted throughout the process until the final drying step.

  • Insufficient Equilibration: The equilibration step (the last step before loading) is crucial. The pH of the equilibration solvent should match the pH of your sample to prepare the sorbent microenvironment for optimal analyte binding.[12]

Q10: I'm getting a dirty extract with many interfering peaks. How can pH manipulation help?

A10: A dirty extract indicates that matrix components are co-extracting with your analyte. Using pH to your advantage can dramatically clean up your sample.

  • For LLE: Implement the back-extraction technique described in Q5. This is one of the most effective ways to remove neutral interferences.

  • For SPE: Switch from a general reversed-phase method to a more selective ion-exchange method (SCX or SAX). By capturing the analyte based on its charge at a specific pH, you can wash away interferences that do not carry the same charge under those conditions. The wash steps are critical; use a solvent that is strong enough to remove interferences but weak enough to leave your analyte bound to the sorbent.[15]

References

  • Bioanalytical method validation - Scientific guideline. (2015). European Medicines Agency. [Link]

  • European Medicines Agency guideline on bioanalytical method validation. (n.d.). Ovid. [Link]

  • Guideline Bioanalytical method validation. (2011). European Medicines Agency. [Link]

  • FDA Guidelines for Analytical Method Validation. (n.d.). Scribd. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012). European Bioanalysis Forum. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. (2025). Lab Manager. [Link]

  • Q2(R2) Validation of Analytical Procedures. (2024). Food and Drug Administration. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025). BioAgilytix. [Link]

  • FDA Signals a New Approach for Analytical Method Validation. (n.d.). ResearchGate. [Link]

  • European Medicines Agency guideline on bioanalytical method validation: what more is there to say? (2012). Bioanalysis Zone. [Link]

  • Liquid-Liquid Extraction Strategies for the Isolation of Bioactive Heterocyclic Compounds. (2025). JournalsPub. [Link]

  • The Stability Study of a Novel Phenylpiperazine Derivative. (2019). Isaac Scientific Publishing. [Link]

  • Liquid-Liquid Extraction Techniques Principles and Optimisation. (n.d.). Element Lab Solutions. [Link]

  • Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. (2021). LCGC International. [Link]

  • Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. (2017). ACS Omega. [Link]

  • Three Most Common Problems Regard to Solid Phase Extraction (SPE). (2023). Hawach Scientific. [Link]

  • The Most Common Mistakes in Solid-Phase Extraction. (2022). LCGC International. [Link]

  • Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. (2025). Welch Materials. [Link]

  • 7 Horrible Mistakes You're Making with Solid Phase Extraction. (2023). Biotage. [Link]

  • Three Common SPE Problems. (2020). LCGC International. [Link]

  • TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. (n.d.). PMC. [Link]

  • Tips for Troubleshooting Liquid–Liquid Extractions. (2020). LCGC International. [Link]

  • Synthesis and acaricidal activity of phenylpiperazine derivatives. (n.d.). PMC. [Link]

  • Extraction of Drug from the Biological Matrix: A Review. (2012). SciSpace. [Link]

  • pKa Values of Some Piperazines at (298, 303, 313, and 323) K. (n.d.). University of Regina. [Link]

  • pKa Data Compiled by R. Williams. (2022). Organic Chemistry Data. [Link]

  • Method for preparing phenyl acetic acid derivatives. (n.d.).
  • Synthesis and acaricidal activity of phenylpiperazine derivatives. (2026). ResearchGate. [Link]

  • 1-Phenylpiperazine. (n.d.). PubChem. [Link]

  • Trouble shooting during bioanalytical estimation of drug and metabolites using LC-MS/MS: A review. (2025). ResearchGate. [Link]

  • p K a Values of Some Piperazines at (298, 303, 313, and 323) K. (n.d.). ResearchGate. [Link]

  • A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. (n.d.). MDPI. [Link]

  • Method for extraction and derivatization of piperazine residues in tissue of fowls and pigs. (n.d.).
  • The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. (2016). PubMed. [Link]

  • Phenylpiperazine. (n.d.). Wikipedia. [Link]

Sources

Technical Support Center: Handling the Hygroscopic Nature of (4-Phenylpiperazin-1-yl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with (4-Phenylpiperazin-1-yl)acetic acid hydrochloride (CAS: 1158495-29-4).

While the hydrochloride salt form is intentionally engineered to enhance the aqueous solubility of the piperazine-acetic acid free base, it introduces a critical handling challenge: severe hygroscopicity . Failure to control moisture exposure will compromise your weighing accuracy, alter your effective assay molarity, and potentially ruin bulk batches.

Mechanistic Insight: The "Why" Behind the Hygroscopicity

To troubleshoot effectively, you must understand the causality of the problem. Hydrochloride salts are notoriously hygroscopic because the highly electronegative chloride counterion acts as a potent hydrogen-bond acceptor, aggressively pulling water molecules from atmospheric humidity[1].

This behavior is governed by a thermodynamic parameter known as Deliquescence Relative Humidity (DRH) . Deliquescence is a first-order phase transition where a crystalline solid absorbs so much moisture that it dissolves into its own absorbed water, forming a saturated solution[2].

  • Below DRH: The powder absorbs surface moisture, leading to capillary liquid bridges between particles (caking/clumping).

  • Above DRH: The powder undergoes full deliquescence, transforming into a sticky paste or liquid[3].

If your laboratory environment exceeds the DRH of (4-Phenylpiperazin-1-yl)acetic acid hydrochloride, the compound will rapidly gain water mass, rendering gravimetric measurements highly inaccurate[4].

Quantitative Impact of Humidity on Compound Integrity

To standardize your laboratory protocols, refer to the following self-validating thresholds for handling this specific hydrochloride salt:

Relative Humidity (RH)Physical State of APIHandling RecommendationImpact on Assay Molarity
< 20% Free-flowing crystalline powderOptimal for accurate weighing.Negligible (< 0.5% error)
30% - 50% Clumping / CakingRequires rapid weighing in a dry box.Moderate (2% - 5% error)
> 60% Deliquescence (Liquefaction)Unusable for direct solid weighing.Severe (> 10% error)
Troubleshooting Guides & FAQs
Q1: I noticed my batch of (4-Phenylpiperazin-1-yl)acetic acid hydrochloride has become clumpy and sticky. Is the chemical degraded?

A: Not necessarily chemically degraded, but it is physically compromised. The stickiness is a classic sign of moisture uptake (caking) due to ambient humidity exceeding the compound's safe storage threshold. While the piperazine and acetic acid moieties are relatively stable against rapid hydrolysis, the absorbed water acts as "invisible mass." If you weigh 10 mg of a caked powder, you might be weighing 8 mg of API and 2 mg of water. This directly causes artificial shifts in your downstream cellular assays (e.g., higher apparent IC50 values) because your actual molarity is lower than calculated.

Q2: How do I accurately weigh this compound without moisture interference?

A: You must utilize a self-validating, closed-system weighing protocol to prevent moisture sorption during handling[5][6].

Step-by-Step Methodology:

  • Vessel Preparation: Pre-weigh (tare) a dry, static-free glass vial with a secure septum cap. Do not use plastic weigh boats, as static charge exacerbates the scattering of fine, dry powders.

  • Thermal Equilibration: Remove the bulk API from its 4°C storage and let it equilibrate to room temperature for 30–60 minutes before opening the seal. Causality: Opening a cold vial in a warm room causes immediate condensation of atmospheric water directly onto the powder.

  • Controlled Transfer: Move the equilibrated vial into a glove box or dry box maintained at <20% RH.

  • Rapid Weighing: Transfer the required mass quickly using dry, anti-static spatulas.

  • Self-Validation Step: Record the mass of the tare vessel + sample. After transferring the solid into your assay buffer, re-weigh the empty vessel. The difference must equal your intended mass. If sticky residue remains in the vessel, your effective concentration is compromised.

  • Purge and Seal: Before closing the bulk API container, purge the headspace with a gentle stream of dry Nitrogen (N2) or Argon (Ar) to displace ambient moisture, then seal tightly.

Q3: Can I salvage a batch that has caked?

A: Yes, provided it has only caked and not fully deliquesced into a liquid pool. Drying Protocol:

  • Spread the caked powder thinly across a pre-weighed glass petri dish to maximize surface area.

  • Place the dish in a vacuum desiccator containing a strong desiccant like Phosphorus Pentoxide (

    
    ) or in a vacuum oven set to 40°C.
    
  • Self-Validation Step: Weigh the mass every 12 hours. Continue drying until you achieve a constant mass (

    
    mass < 0.1% between weighings). This confirms all unbound water has been removed.
    
  • Note: Always run a quick LC-MS or NMR post-drying to ensure no thermal degradation occurred during the recovery process.

Q4: What are the optimal long-term storage conditions?

A: Store the compound in a tightly sealed amber glass vial (to prevent photolytic degradation) placed inside a secondary desiccator cabinet containing active indicating silica gel. Maintain the temperature at 2°C to 8°C and the internal Relative Humidity strictly below 30%[4][6].

Standard Operating Workflow

Below is the logical workflow for handling hygroscopic hydrochloride salts to ensure maximum scientific integrity.

G Start Retrieve Bulk API from Desiccator (4°C) Equilibrate Equilibrate to Room Temp (30-60 mins, sealed) Start->Equilibrate Prevent Condensation Glovebox Transfer to Glove Box (RH < 20%) Equilibrate->Glovebox Maintain Dryness Weigh Rapid Weighing into Pre-tared, Dry Vessel Glovebox->Weigh Seal Seal Vessel & Purge Source with N2/Ar Weigh->Seal Dissolve Dissolve Sample in Anhydrous Solvent Weigh->Dissolve Immediate Use Store Return Source to Desiccator Seal->Store

Workflow for the handling and weighing of hygroscopic hydrochloride salts.

References
  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. nih.gov.[Link]

  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. mdpi.com.[Link]

  • A database for deliquescence and efflorescence relative humidities of compounds with atmospheric relevance. nih.gov.[Link]

  • Measuring the Deliquescence Point of Crystalline Sucrose as a Function of Temperature Using a New Automatic Isotherm Generator. tandfonline.com.[Link]

Sources

Resolving emulsions during workup of piperazine hydrochloride salts

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing liquid-liquid extraction (LLE) bottlenecks during the synthesis and purification of piperazine derivatives.

Below, we deconstruct the physical chemistry of emulsion formation and provide field-proven, self-validating methodologies to resolve them.

Mechanistic Troubleshooting & FAQs

Q1: Why do piperazine hydrochloride salts frequently form intractable emulsions during liquid-liquid extraction? Causality: Piperazine derivatives possess a hydrophobic hydrocarbon ring and two amine nitrogen atoms. When protonated during acidic workups (forming hydrochloride salts), they become highly amphiphilic. The protonated amine acts as a hydrophilic head group, while the carbon backbone acts as a lipophilic tail. This surfactant-like structure spontaneously migrates to the aqueous-organic interface, drastically lowering the interfacial tension. This stabilizes droplets of one phase within the other, creating a persistent, milky emulsion that resists gravity-driven separation[1].

Q2: How does pH adjustment resolve piperazine-induced emulsions? Causality: The amphiphilic nature of the piperazine salt is strictly dependent on its protonation state. By adjusting the pH of the aqueous phase to highly basic conditions (pH > 12) using sodium hydroxide, the piperazine nitrogens are completely deprotonated. This eliminates the hydrophilic cationic charge, converting the molecule into its neutral, lipophilic free-base form. Without the charged head group, the molecule loses its surfactant properties, the interfacial tension increases, and the phases rapidly coalesce and separate[2].

Q3: When pH adjustment is insufficient, how does the "salting-out" effect destabilize the emulsion interface? Causality: If an emulsion persists after deprotonation, it is often due to the partial miscibility of the organic solvent in water. Adding a saturated brine (NaCl) solution alters the thermodynamic properties of the aqueous phase. The high concentration of dissolved ions dramatically increases the ionic strength and density of the aqueous layer. This "salting-out" effect decreases the solubility of the organic solvent in the aqueous phase and increases the surface tension of the aqueous droplets, thermodynamically driving the organic and aqueous phases to minimize their contact area[3].

Q4: What physical interventions are most effective for breaking Pickering-type emulsions during piperazine workup? Causality: Sometimes, emulsions are stabilized by fine, insoluble solid particulates (e.g., inorganic salts, catalyst residues, or urea byproducts) that accumulate at the liquid-liquid interface—a phenomenon known as a Pickering emulsion. Chemical methods fail here because the stabilization is mechanical. Vacuum filtration of the entire biphasic emulsion through a pad of Celite (diatomaceous earth) physically strips these stabilizing particulates from the interface. Once the solids are removed, the kinetic barrier to droplet coalescence is eliminated[4].

Quantitative Data: Emulsion Resolution Efficacy

The following table summarizes the expected performance metrics of various emulsion-breaking techniques specifically applied to piperazine workflows.

Resolution MethodPrimary Mechanism of ActionAverage Time to SeparationTypical Product Recovery (%)Optimal Use Case
pH Adjustment (pH > 12) Deprotonation / Surfactant destruction< 5 mins90 - 95%Primary step for basic amines
Brine Addition (Salting Out) Ionic strength / Density alteration10 - 15 mins85 - 90%Neutral, highly polar products
Celite Filtration Mechanical removal of interface solids15 - 20 mins80 - 85%Pickering emulsions (solid-stabilized)
Centrifugation Density-driven mechanical separation5 - 10 mins95 - 98%Small-scale (< 50 mL) stubborn emulsions

Self-Validating Experimental Protocols

Protocol 1: Chemical Resolution via pH Adjustment and Salting Out

This protocol ensures the chemical destruction of the surfactant-like properties of the piperazine salt.

  • Transfer: Pour the emulsified biphasic mixture from the separatory funnel into a wide-mouth Erlenmeyer flask. (Reasoning: Separatory funnels lack adequate space for safe, vigorous stirring during exothermic acid-base neutralizations).

  • Deprotonation: While stirring vigorously, slowly add 5M NaOH dropwise until the aqueous phase reaches pH > 12.

  • Self-Validation Check: Spot the aqueous phase on universal indicator paper. A deep purple color confirms complete basicity, ensuring full deprotonation of the piperazine ring. If the paper is blue or green, continue adding NaOH.

  • Salting Out: If the emulsion persists despite a verified pH > 12, add 20-30 mL of saturated aqueous NaCl (brine) per 100 mL of emulsion to increase aqueous density.

  • Phase Separation: Transfer the mixture back to the separatory funnel. Swirl gently (do not shake vigorously) and allow it to rest for 10-15 minutes. Drain the distinct lower aqueous layer.

Protocol 2: Physical Resolution via Celite Filtration

Use this protocol when a visible "rag layer" of particulates is stabilizing the emulsion.

  • Pad Preparation: Prepare a filtration setup using a medium-porosity sintered glass Buchner funnel. Slurry Celite 545 in your extraction solvent (e.g., dichloromethane or ethyl acetate) and pour it into the funnel to create a 1-2 cm tightly packed pad.

  • Filtration: Apply vacuum and pour the entire intractable emulsion directly onto the Celite pad.

  • Recovery Wash: Rinse the pad with an additional 15-20 mL of the extraction solvent to ensure no lipophilic product remains trapped in the filter cake.

  • Self-Validation Check: Transfer the biphasic filtrate to a clean separatory funnel. The complete absence of a cloudy, particulate-laden interfacial "rag layer" indicates the successful removal of Pickering stabilizers.

  • Separation: Separate the distinct layers normally and proceed to dry the organic layer over anhydrous Na₂SO₄.

Logical Troubleshooting Workflow

EmulsionResolution A Piperazine Emulsion Detected in LLE B Check Aqueous pH (Target: pH > 12) A->B C Add 5M NaOH (Deprotonate Amine) B->C pH < 12 D Are solid particulates visible at interface? B->D pH > 12 C->D E Filter through Celite Pad D->E Yes F Add Saturated NaCl (Salting Out) D->F No E->F G Centrifuge at 3000 x g F->G Fails H Phases Separated Proceed to Drying F->H Success G->H

Piperazine Emulsion Resolution Workflow

References

  • Title: Liquid–liquid extraction Source: Wikipedia URL: [Link]

  • Title: Solid-Liquid and Liquid-Liquid Extraction Source: Columbia University URL: [Link]

  • Title: How To: Manage an Emulsion Source: Not Voodoo (University of Rochester) URL: [Link]

Sources

Technical Support Center: Recrystallization of (4-Phenylpiperazin-1-yl)acetic Acid & Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of (4-Phenylpiperazin-1-yl)acetic acid and its synthetic intermediates. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges during the critical recrystallization step of this valuable compound class. We will move beyond simple protocols to explore the chemical principles governing purification, enabling you to troubleshoot effectively and optimize your outcomes.

The core challenge in purifying (4-Phenylpiperazin-1-yl)acetic acid lies in its dual functionality. The molecule contains a basic piperazine nitrogen and a carboxylic acid, making it a zwitterionic compound under certain pH conditions.[1][2] This zwitterionic character profoundly influences its solubility profile, making solvent selection a non-trivial task that requires careful consideration of polarity, proticity, and pH.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the recrystallization of (4-Phenylpiperazin-1-yl)acetic acid and its precursors.

Q1: My final product, (4-Phenylpiperazin-1-yl)acetic acid, has poor solubility in common organic solvents. Which solvents should I start with for recrystallization?

A1: This is the expected behavior due to the compound's zwitterionic nature at its isoelectric point. In this state, strong intermolecular ionic interactions and hydrogen bonds create a stable crystal lattice that resists dissolution in non-polar or moderately polar aprotic solvents.

Expert Recommendation: Your primary screening should focus on polar, protic solvents that can disrupt these strong intermolecular forces.

  • Primary Candidates:

    • Water: The solubility of zwitterions is often lowest in water at their isoelectric point, but this can be manipulated.[1] Heating can significantly increase solubility, making water a viable option for recrystallization.

    • Alcohols (Methanol, Ethanol, Isopropanol): These solvents are excellent choices. They are polar enough to solvate the charged groups and can form hydrogen bonds, effectively breaking down the crystal lattice upon heating.[2]

    • Mixed Solvent Systems: Alcohol-water mixtures are highly effective.[1] You can dissolve the compound in a minimal amount of hot alcohol and then carefully add hot water as an anti-solvent until turbidity appears, which is then cleared by adding a few more drops of hot alcohol. This allows for fine-tuning of the polarity to achieve ideal crystallization upon cooling.

Causality: The protic nature of these solvents allows them to solvate both the carboxylate anion and the protonated piperazinium cation. Upon heating, the increased kinetic energy and solubility allow the compound to dissolve. As the solution cools slowly, the molecules can re-orient into a pure crystal lattice, excluding impurities.

Q2: I'm trying to recrystallize a non-polar intermediate, like an ethyl ester precursor, and it's "oiling out." What is happening and how do I fix it?

A2: "Oiling out" occurs when a solid melts in the hot solvent before it fully dissolves, or when it precipitates from the solution at a temperature above its melting point.[3] This is detrimental to purification because the liquid oil can trap impurities which are then incorporated into the solidified mass upon cooling.

Troubleshooting Steps:

  • Increase Solvent Volume: The most common cause is using too little solvent, leading to a saturation temperature that is above the compound's melting point. Re-heat the mixture to dissolve the oil and add more of the hot solvent until the solution becomes clear.[3] Slow cooling is then critical.

  • Switch to a Higher-Boiling Solvent: If adding more solvent doesn't work, your compound's melting point may be too low for the chosen solvent. Select a solvent with a higher boiling point. For a non-polar ester intermediate, you might switch from hexane (BP: 69 °C) to heptane (BP: 98 °C) or toluene (BP: 111 °C).

  • Use a Mixed-Solvent System: Dissolve the intermediate in a small amount of a solvent in which it is highly soluble (e.g., acetone or ethyl acetate). Then, slowly add a hot anti-solvent in which it is poorly soluble (e.g., hexane or water) until the solution becomes faintly cloudy. Add a drop or two of the first solvent to clarify and then allow it to cool slowly.[4]

Q3: My solution is clear and at the correct temperature, but no crystals are forming. What should I do?

A3: This indicates that the solution is supersaturated but lacks a nucleation point for crystal growth to begin. This is a common issue that can often be resolved with simple physical interventions.[3]

Inducement Techniques:

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections on the glass provide an ideal surface for nucleation.[3]

  • Seeding: If you have a small amount of the pure solid, add a single tiny crystal (a "seed crystal") to the solution. This provides a perfect template for further crystal growth.[3]

  • Reduce Temperature: If the solution has been cooling at room temperature, place it in an ice-water bath to further decrease the compound's solubility and promote precipitation.[4]

  • Concentrate the Solution: If the above methods fail, you may have used too much solvent. Gently heat the solution to boil off some of the solvent, thereby increasing the concentration, and then attempt the cooling and inducement process again.[3]

Q4: My yield after recrystallization is extremely low. How can I improve the recovery?

A4: Low yield is a frequent problem in recrystallization and typically points to one of several experimental errors.[5][6]

Optimization Strategies:

  • Minimize Hot Solvent: The most critical rule of recrystallization is to use the minimum amount of boiling solvent necessary to fully dissolve the solid.[6] Using an excess will keep a significant portion of your product dissolved in the mother liquor even after cooling.

  • Ensure Complete Cooling: Allow the flask to cool to room temperature undisturbed, and then transfer it to an ice bath for at least 20-30 minutes to maximize precipitation.

  • Use Ice-Cold Rinsing Solvent: When washing the collected crystals on the filter, use a minimal amount of ice-cold recrystallization solvent. Using room-temperature or warm solvent will re-dissolve a portion of your purified product.[6]

  • Re-work the Mother Liquor: The filtrate (mother liquor) still contains dissolved product. You can often recover a second crop of crystals by concentrating the mother liquor (e.g., by rotary evaporation) and re-cooling. Note that this second crop may be less pure than the first.

Experimental Protocols & Data

Protocol 1: General Recrystallization of (4-Phenylpiperazin-1-yl)acetic acid
  • Solvent Selection: Choose a suitable polar, protic solvent (e.g., 95% ethanol) based on prior screening.

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a small portion of the solvent and bring the mixture to a gentle boil on a hot plate while stirring.

  • Achieve Saturation: Continue adding the solvent in small portions until the solid just completely dissolves. Note the total volume used. Avoid adding a large excess.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for a few minutes.[4]

  • Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[3]

  • Cooling: Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven until a constant weight is achieved.[6]

Table 1: Common Recrystallization Solvents and Their Properties

This table provides data on solvents commonly used for piperazine derivatives and their intermediates, helping guide your initial selection.[4]

SolventBoiling Point (°C)Dielectric Constant (20°C)PolarityTypical Use Case
Water10080.1Very HighZwitterionic final product
Methanol6533.0HighZwitterionic product, polar intermediates
Ethanol7824.5HighZwitterionic product, polar intermediates[7]
Isopropanol8219.9HighZwitterionic product, less polar than EtOH/MeOH
Acetonitrile8237.5High (Aprotic)Can be effective, but less H-bonding
Ethyl Acetate776.0MediumEster intermediates, anti-solvent
Acetone5621.0MediumEster intermediates, washing solvent
Toluene1112.4LowNon-polar precursors, azeotropic water removal
Hexane / Heptane69 / 981.9 / 2.0Very LowNon-polar intermediates, anti-solvent[8]

Visual Workflow: Solvent Selection Strategy

The following diagram outlines a logical workflow for selecting an appropriate recrystallization solvent system.

Solvent_Selection_Workflow Figure 1: Decision Workflow for Recrystallization Solvent Selection A Start: Analyze Compound Properties B Is the compound the final (4-phenylpiperazin-1-yl)acetic acid (potentially zwitterionic)? A->B C Screen Polar Protic Solvents: - Water - Ethanol - Methanol - IPA - Alcohol/Water Mixtures B->C Yes D Is it a non-polar intermediate (e.g., ester, protected amine)? B->D No F Perform Small-Scale Solubility Test: Add ~20 mg solid to 0.5 mL solvent C->F E Screen Solvents of Low-to-Medium Polarity: - Hexane/Heptane - Toluene - Ethyl Acetate - Acetone D->E Yes K Result: Poor solvent. Try a different one. D->K No (Re-evaluate structure) E->F G Soluble in cold solvent? F->G H Insoluble in cold, but soluble in hot solvent? G->H No G->K Yes I Insoluble in hot solvent? H->I No J Result: Good single solvent candidate. Proceed to trial recrystallization. H->J Yes I->K No (Partially Soluble) Consider Mixed System L Consider a Mixed-Solvent System: 1. Dissolve in good solvent (hot). 2. Add poor solvent (hot) until cloudy. I->L Yes L->J

Caption: Figure 1: Decision Workflow for Recrystallization Solvent Selection

References

  • Help! Recrystallization sources of error. (2012). Reddit. [Link]

  • Recrystallization1. (n.d.). University of Texas at Dallas. [Link]

  • Recrystallization. (n.d.). Homi Bhabha Centre for Science Education. [Link]

  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • Various Authors. (n.d.). 223 questions with answers in RECRYSTALLISATION. ResearchGate. [Link]

  • Godfrey, N. B. (1969). Recovery and purification of piperazine.
  • Qiu, Y., et al. (2019). Ice recrystallization inhibition mechanism of zwitterionic poly(carboxybetaine methacrylate). Physical Chemistry Chemical Physics. [Link]

  • Hasa, D., et al. (2015). Structural insight into cocrystallization with zwitterionic co-formers: Cocrystals of S-naproxen. BOREAL. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. [Link]

  • Yilmaz, F., & Menteşe, M. (2017). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. [Link]

  • Various Authors. (2020). How to desalt zwitterions? ResearchGate. [Link]

  • S. Swetha, et al. (2023). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. Neuroquantology. [Link]

  • Park, H. J., et al. (2007). New intermediates for the selective synthesis of 1-methyl-3-phenylpiperazine and some phenylpiperazine derivatives. Arkat USA. [Link]

  • Obniska, J., et al. (2013). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. PMC. [Link]

  • Fieser, L. F. (1935). α,δ-Diphenyl-α,γ-butadiene. Organic Syntheses. [Link]

  • Stoica, A. I., et al. (2023). Structural Insights into the Resveratrol-Piperazine Cocrystal Forms Enabling the Cocrystallization Process Development from Solution. Crystal Growth & Design. [Link]

  • Process for the preparation of -2-(2-(4-((4chlorophenyl)phenylmethyl-1-piperazinyl)ethoxy)-acetic acid and tis dihydrochloride. (1997).
  • Synthesis of (R)-(-)-Phenylpiperidin-1-Yl-Acetic Acid. (2003). Amanote Research. [Link]

  • Work-up of a zwitterion? (2023). Reddit. [Link]

  • Kaminski, K., et al. (2012). Scheme 1. Synthetic routes to intermediates 4, 5 and final compounds 6e23. ResearchGate. [Link]

  • Nagai, Y., et al. (2020). Zwitterionic Polypeptides: Chemoenzymatic Synthesis and Loosening Function for Cellulose Crystals. Biomacromolecules. [Link]

Sources

Technical Support Center: Stability of (4-Phenylpiperazin-1-yl)acetic acid HCl in Solution

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals utilizing (4-Phenylpiperazin-1-yl)acetic acid HCl in their experiments. Below, you will find a series of frequently asked questions (FAQs) and troubleshooting guides that address common stability challenges encountered when working with this compound in solution. Our goal is to provide you with the technical insights and practical protocols necessary to ensure the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I just received my vial of (4-Phenylpiperazin-1-yl)acetic acid HCl. What are the immediate best practices for preparing and storing solutions to ensure maximum stability?

A1: Proper initial handling is critical to prevent premature degradation. As a hydrochloride salt of a phenylpiperazine derivative, the compound's stability in solution is influenced by solvent choice, pH, temperature, and light exposure.

Immediate Recommendations:

  • Solvent Selection: For initial stock solutions, using a high-purity, anhydrous organic solvent like DMSO is often preferable to aqueous solutions for long-term stability.

  • Aqueous Solutions: If aqueous solutions are required for your experiment, always use freshly prepared solutions.[1] The piperazine moiety is basic, and dissolving the HCl salt in neutral water will result in an acidic pH, which generally enhances solubility.[2]

  • Storage of Solutions:

    • Temperature: For short-term storage (days), refrigeration at 2-8°C is acceptable. For long-term storage (weeks to months), solutions should be stored at -20°C or -80°C.[3]

    • Aliquoting: To avoid repeated freeze-thaw cycles, which can accelerate degradation, it is highly recommended to dispense the stock solution into small, single-use aliquots.[1]

    • Light Protection: Phenylpiperazine derivatives can be susceptible to photodegradation.[1][4] Always store solutions in amber vials or wrap clear vials in aluminum foil to protect them from light.[1]

Q2: My aqueous solution of (4-Phenylpiperazin-1-yl)acetic acid HCl is buffered at a physiological pH of 7.4. Are there any specific stability concerns I should be aware of?

A2: Yes, the pH of the solution is a critical factor governing the stability of piperazine derivatives.[1] While the hydrochloride salt form improves initial solubility, the stability of the molecule in solution, particularly at neutral or alkaline pH, can be a concern.

Causality and Mechanism:

  • pH-Dependent Hydrolysis: The stability of many drug molecules, including those with amide or ester-like functionalities (though not explicitly present in the parent acid, this principle applies to many derivatives), is highly pH-dependent.[4] For piperazine derivatives, the pH can influence susceptibility to hydrolysis and other degradation pathways.

  • Base-Catalyzed Degradation: In basic conditions, the molecule exists as a free base, which may be more susceptible to oxidative or other degradation pathways compared to its protonated salt form. Forced degradation studies often show significant degradation under basic conditions (e.g., 0.1 N NaOH).[5]

  • Recommendation: The optimal pH for stability must be determined experimentally. A pH-stability profile study is the most definitive way to identify the pH at which the compound is most stable.[1] For many basic compounds, a slightly acidic pH often provides the best balance of solubility and stability.

Q3: What are the most likely degradation pathways for this compound in solution, and how can I minimize them?

A3: For phenylpiperazine derivatives, the primary degradation pathways are typically hydrolysis, oxidation, and photodegradation.[4]

  • Hydrolysis: This involves the cleavage of chemical bonds by water. The rate of hydrolysis is highly dependent on pH and temperature.[4]

    • Mitigation: Control the pH of your solution by using a suitable buffer system.[1] Store solutions at low temperatures to decrease the reaction rate.

  • Oxidation: The nitrogen atoms within the piperazine ring are potential sites for oxidation, which can lead to the formation of N-oxides or other degradation products.[5] This process can be catalyzed by trace metals or exposure to atmospheric oxygen.

    • Mitigation: Use high-purity solvents and degas them if necessary to remove dissolved oxygen. Avoid sources of metal ion contamination. Storing under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial for highly sensitive compounds.[1]

  • Photodegradation: Exposure to light, particularly UV light, can provide the energy to initiate degradation reactions.[1]

    • Mitigation: As mentioned, always use light-resistant containers for storage and handling.[1]

The following workflow provides a general approach to assessing the stability of your compound under your specific experimental conditions.

G cluster_prep Preparation cluster_storage Storage & Sampling cluster_analysis Analysis cluster_decision Decision prep_sol Prepare fresh solution in experimental buffer t0_sample Take T=0 sample (Control) prep_sol->t0_sample store Store solution under experimental conditions (Temp, Light, pH) t0_sample->store sampling Take samples at pre-defined time points (e.g., 2, 4, 8, 24 hrs) store->sampling analyze Analyze all samples (T=0 and time points) by stability-indicating HPLC sampling->analyze compare Compare peak area of parent compound to T=0 analyze->compare calc_deg Calculate % degradation compare->calc_deg decision Degradation > 5-10%? calc_deg->decision stable Solution is stable under these conditions. decision->stable No unstable Unstable. Use fresh solutions or modify storage conditions (e.g., lower temp, protect from light). decision->unstable Yes

Caption: Experimental workflow for assessing solution stability.

Q4: My experimental results are inconsistent from day to day. Could this be related to the stability of my (4-Phenylpiperazin-1-yl)acetic acid HCl solution?

A4: Absolutely. Inconsistent experimental outcomes are a classic hallmark of compound instability.[1] If you observe a gradual loss of potency, unexpected biological effects, or changes in the physical appearance of your solutions (e.g., color change), it is crucial to suspect and investigate degradation.[1]

The following decision tree can help troubleshoot this issue:

G start Inconsistent Experimental Results Observed q1 Are you using freshly prepared solutions for each experiment? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 If storing, are solutions aliquoted and stored at -20°C or -80°C, protected from light? a1_yes->q2 sol_no Action: Always prepare solutions fresh immediately before use. a1_no->sol_no a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Is the compound stable in your specific experimental buffer/medium for the duration of the assay? a2_yes->q3 sol_no2 Action: Implement proper storage protocols (aliquot, freeze, protect from light). a2_no->sol_no2 a3_no Action: Perform a stability study in the assay medium (see Q3 workflow). Consider a different buffer system. q3->a3_no No end_node If issues persist, consider other experimental variables or perform a full forced degradation study (see Q5). q3->end_node Yes

Caption: Troubleshooting inconsistent experimental results.

Q5: I need to develop a stability-indicating analytical method. How should I set up a forced degradation study?

A5: A forced degradation (or stress testing) study is essential for developing and validating a stability-indicating analytical method, as mandated by regulatory bodies like the ICH.[6] The goal is to intentionally degrade the compound to an extent of about 5-20%, which is sufficient to produce and detect primary degradation products without destroying the molecule completely.[6]

This study helps identify potential degradation pathways and ensures your analytical method can separate the intact parent drug from any degradants.[1][6]

Table 1: Recommended Conditions for a Forced Degradation Study

Stress ConditionReagent/ConditionTypical Duration & TemperaturePotential Degradation Pathway
Acid Hydrolysis 0.1 M to 1 M HClHeat at 60-80°C for several hours to days[1][5]Hydrolysis
Base Hydrolysis 0.1 M to 1 M NaOHHeat at 60-80°C for several hours[1][5]Hydrolysis
Oxidation 3% to 30% H₂O₂Room temperature for up to 24 hours[1][5]Oxidation (e.g., N-oxide formation)
Thermal Dry heat (solid) & SolutionSolid: 80°C for 48 hours[5]. Solution: 60°C for 24 hours[5]Thermolysis
Photolytic UV/Vis light exposureExpose solid & solution to calibrated light source[1]Photodegradation

Data compiled from multiple sources demonstrating typical stress conditions for piperazine-containing compounds.[1][5][6]

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation products and develop a stability-indicating analytical method.[1]

Materials:

  • (4-Phenylpiperazin-1-yl)acetic acid HCl

  • Hydrochloric acid (0.1 M, 1 M)

  • Sodium hydroxide (0.1 M, 1 M)

  • Hydrogen peroxide (3%)

  • HPLC grade water, acetonitrile, and methanol

  • Appropriate buffers for HPLC analysis

  • Calibrated oven, photostability chamber, and pH meter

Procedure:

  • Sample Preparation: Prepare several identical stock solutions of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 water:acetonitrile).

  • Stress Application:

    • Acid: Add an equal volume of 0.2 M HCl to a stock solution to achieve a final concentration of 0.1 M HCl. Heat as required.

    • Base: Add an equal volume of 0.2 M NaOH to another stock solution. Heat as required.

    • Oxidation: Add an equal volume of 6% H₂O₂ to a stock solution. Keep at room temperature.

    • Thermal: Heat one stock solution at the desired temperature.

    • Control: Keep one stock solution at 2-8°C, protected from light.

  • Time-Point Sampling: Withdraw aliquots from each stress condition at various time points (e.g., 2, 8, 24, 48 hours).

  • Neutralization: Before analysis, neutralize the acid- and base-stressed samples to prevent damage to the HPLC column.[5]

  • Analysis: Analyze all stressed samples, a non-stressed control, and a blank by a suitable HPLC-UV method.[7][8] A C18 column is a common starting point, but other column chemistries (e.g., Phenyl, Cyano) may be necessary for optimal separation.[1]

  • Peak Purity & Mass Balance: Evaluate the chromatograms for new peaks (degradants). Assess the peak purity of the parent compound to ensure it is not co-eluting with a degradant. Calculate mass balance to ensure all components are accounted for.

Q6: My HPLC analysis of a stressed sample shows a new, unknown peak. How can I identify this degradant?

A6: Identifying unknown degradation products is a critical and often challenging part of stability studies. A multi-step approach combining chromatographic and spectroscopic techniques is usually required.

Recommended Approach:

  • Couple HPLC to Mass Spectrometry (LC-MS): This is the most powerful tool for this task. The mass-to-charge ratio (m/z) of the unknown peak will provide its molecular weight, which is the first crucial piece of information.[1]

  • High-Resolution Mass Spectrometry (HRMS): Using an instrument like a Q-TOF or Orbitrap mass spectrometer provides a highly accurate mass measurement. This allows you to predict the elemental formula of the degradant with high confidence.

  • Tandem Mass Spectrometry (MS/MS): By isolating the parent ion of the unknown peak and fragmenting it, you can obtain structural information.[1] The fragmentation pattern can be compared to the parent compound's pattern to deduce where the chemical modification has occurred (e.g., on the phenyl ring, the piperazine core, or the acetic acid side chain).

  • Forced Degradation Logic: The conditions under which the degradant was formed provide important clues. For example, a peak that appears only under oxidative stress (H₂O₂) is likely an N-oxide or a hydroxylated species.[5] A product formed under acid/base hydrolysis suggests the cleavage of a labile bond.[4]

By combining these pieces of evidence—accurate mass, fragmentation pattern, and the chemistry of its formation—you can propose a definitive structure for the unknown degradation product.

References
  • Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs. Benchchem.
  • Technical Support Center: Overcoming Solubility Issues with Piperazine Derivatives. Benchchem.
  • Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. International Journal of Greenhouse Gas Control.
  • Forced degradation study | Download Table. ResearchGate.
  • Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. OSTI.GOV.
  • The Stability Study of a Novel Phenylpiperazine Derivative. Isaac Scientific Publishing.
  • Stability of Synthetic Piperazines in Human Whole Blood. PubMed.
  • 1-Phenyl-4-(4-pyridinyl)piperazine: A Technical Guide to its Solubility and Stability. Benchchem.
  • (4-Phenyl-piperazin-1-yl)-acetic acid hydrochloride. Santa Cruz Biotechnology.
  • TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. Journal of Drug Delivery and Therapeutics.
  • A Comparative Guide to Analytical Methods for the Quantification of (4-Benzyl-piperidin-1-yl)-acetic acid. Benchchem.
  • (4-PHENYL-PIPERAZIN-1-YL)-ACETIC ACID X HCL | 119378-70-0. ChemicalBook.
  • Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. MDPI.
  • Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. OSTI.GOV.
  • The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. South African Journal of Science.
  • Piperazine degradation in pilot plants. Mendeley.
  • The stability of N-[2-(4-o-fluorophenylpiperazin-1-yl)ethyl]-2,5-dimethyl-1 -phenylpyrrole-3,4-dicarboximide in aqueous-organic solutions. PubMed.
  • (4-Phenyl-piperazin-1-yl)acetic acid hydrochloride suppliers and producers. BuyersGuideChem.

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Interpretation of (4-Phenylpiperazin-1-yl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis and interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of (4-Phenylpiperazin-1-yl)acetic acid hydrochloride. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple peak list to explain the structural and electronic rationale behind the observed spectrum. We will compare the spectral features of the target molecule with relevant analogs to provide a comprehensive understanding of how subtle structural modifications influence NMR data.

Section 1: The Foundational Principles of ¹H NMR in Heterocyclic Drug Scaffolds

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone of molecular structure elucidation in organic and medicinal chemistry.[1][2] The power of ¹H NMR lies in its ability to provide a detailed map of the proton environments within a molecule based on three key principles:

  • Chemical Shift (δ): The position of a signal along the x-axis (in ppm) reveals the electronic environment of a proton. Electron-withdrawing groups or structural features (like aromatic rings or protonated amines) "deshield" nearby protons, causing them to resonate at a higher chemical shift (downfield). Conversely, electron-donating groups "shield" protons, moving their signal to a lower chemical shift (upfield).

  • Integration: The area under each signal is directly proportional to the number of protons it represents. This allows for a quantitative assessment of the relative abundance of different proton types.

  • Spin-Spin Splitting (Multiplicity): Coupling between non-equivalent protons on adjacent carbons causes signals to split into multiple lines (e.g., singlet, doublet, triplet). The pattern of splitting provides crucial information about the connectivity of atoms within the molecule.

For a molecule like (4-Phenylpiperazin-1-yl)acetic acid hydrochloride, we anticipate distinct regions in the spectrum corresponding to the aromatic phenyl protons, the aliphatic piperazine ring protons, and the methylene protons of the acetic acid moiety. The presence of the hydrochloride salt is a critical factor, as the protonation of one of the piperazine nitrogen atoms will have a profound deshielding effect on adjacent protons.[3]

Section 2: Structural Elucidation of (4-Phenylpiperazin-1-yl)acetic acid hydrochloride

To facilitate a clear interpretation, the structure of (4-Phenylpiperazin-1-yl)acetic acid hydrochloride is presented below with key protons labeled. The protonation is expected to occur at the N-1 nitrogen, which is more basic than the N-4 nitrogen whose lone pair is delocalized into the phenyl ring.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh 5-10 mg of Sample prep2 Dissolve in 0.6 mL Deuterated Solvent (e.g., D₂O, DMSO-d₆) prep1->prep2 prep3 Add Internal Standard (e.g., TMS or DSS) prep2->prep3 prep4 Transfer to 5 mm NMR Tube prep3->prep4 acq1 Insert Sample & Lock on Solvent Signal prep4->acq1 acq2 Shim Magnetic Field for Homogeneity acq1->acq2 acq3 Set Acquisition Parameters (e.g., 90° pulse, 1-2s relaxation delay) acq2->acq3 acq4 Acquire Data (16-64 scans) acq3->acq4 proc1 Apply Fourier Transform (FID -> Spectrum) acq4->proc1 proc2 Phase Correction proc1->proc2 proc3 Baseline Correction proc2->proc3 proc4 Calibrate to Internal Standard (0 ppm) proc3->proc4 proc5 Integrate Peaks proc4->proc5 analysis analysis proc5->analysis Structural Interpretation

Figure 2: Standard workflow for NMR sample analysis.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of (4-Phenylpiperazin-1-yl)acetic acid hydrochloride.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a clean vial. Deuterium oxide (D₂O) is often preferred for hydrochloride salts to ensure solubility and allow for the exchange of acidic protons (-COOH, -N⁺H-), which can simplify the spectrum.

    • Add a small amount of an internal standard, such as DSS or TMSP for aqueous solutions, to reference the chemical shift scale to 0.00 ppm. [2] * Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent to maintain a stable magnetic field.

    • Shim the magnetic field to optimize its homogeneity, which is crucial for achieving sharp, well-resolved peaks.

    • Set standard ¹H acquisition parameters. A spectral width of 12-16 ppm is typically sufficient.

    • Acquire the free induction decay (FID) data. The number of scans should be a multiple of 8 (e.g., 16, 32, 64) to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to convert the time-domain FID into the frequency-domain spectrum.

    • Perform phase and baseline corrections to ensure accurate peak shape and integration.

    • Calibrate the chemical shift axis by setting the internal standard's peak to 0.00 ppm.

    • Integrate all signals to determine the relative number of protons for each peak.

This rigorous protocol ensures the reproducibility and accuracy of the obtained NMR data, forming a trustworthy basis for structural interpretation.

References

Sources

Unraveling the Molecular Blueprint: A Comparative Guide to Mass Spectrometry Fragmentation of 4-Phenylpiperazine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary

4-Phenylpiperazine derivatives form the structural backbone of numerous pharmaceutical agents (e.g., aripiprazole, trazodone) and a vast array of new psychoactive substances (NPS)[1]. Differentiating these compounds—especially regioisomers and isobaric analogs—requires a deep understanding of their mass spectrometric (MS) behavior. This guide objectively compares the performance of Gas Chromatography-Electron Ionization-MS (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization-Tandem MS (LC-ESI-MS/MS) , detailing the mechanistic causality behind their fragmentation patterns and providing self-validating experimental protocols for robust structural elucidation.

Platform Comparison: GC-EI-MS vs. LC-ESI-MS/MS

The selection of an analytical platform fundamentally alters the internal energy transferred to the 4-phenylpiperazine molecule, dictating the resulting fragmentation pathways.

  • GC-EI-MS (Hard Ionization): Operating at a standardized 70 eV, EI induces the ejection of an electron (typically from the nitrogen lone pair), creating a highly unstable radical cation

    
    . This excess energy drives extensive, reproducible fragmentation, making it ideal for library matching. However, intact molecular ions are often weak or absent. Furthermore, secondary amines in the piperazine ring can cause peak tailing, often necessitating derivatization (e.g., perfluoroacylation) to improve volatility and differentiate isobaric compounds[2].
    
  • LC-ESI-MS/MS (Soft Ionization): ESI gently protonates the most basic site (the aliphatic piperazine nitrogen) to form an even-electron

    
     precursor ion[1]. Because ESI imparts minimal internal energy, intact molecular ions are dominant. Fragmentation must be intentionally induced via Collision-Induced Dissociation (CID). This platform is superior for analyzing intact salts, polar metabolites, and determining exact masses using high-resolution analyzers like Quadrupole Time-of-Flight (Q-TOF)[1].
    

G Start 4-Phenylpiperazine Sample Volatility Is the compound volatile and thermally stable? Start->Volatility Deriv Derivatization (e.g., Perfluoroacylation) Volatility->Deriv No, but derivatizable GCMS GC-EI-MS (Hard Ionization, 70 eV) Volatility->GCMS Yes LCMS LC-ESI-MS/MS (Soft Ionization + CID) Volatility->LCMS No / Polar / Salt Deriv->GCMS EI_Frag Radical Cation [M]*+ Extensive Ring Cleavage GCMS->EI_Frag ESI_Frag Protonated[M+H]+ Even-Electron Fragments LCMS->ESI_Frag

Decision matrix for selecting MS platforms for 4-phenylpiperazine analysis.

Mechanistic Causality of Fragmentation

Do not merely memorize fragment masses; understand why the bonds break. The piperazine ring is the energetic weak point of the molecule, and its cleavage dictates the spectral signature.

EI-MS (70 eV) Fragmentation Logic

In EI, the molecular ion


 is formed. The radical site on the piperazine nitrogen aggressively seeks to pair its electron, driving 

-cleavage
.
  • The 42 Da Loss: A hallmark of underivatized phenylpiperazines is the cleavage within the piperazine ring, leading to the neutral loss of a

    
     fragment (42 Da)[1]. For example, bromophenylpiperazine (pBPP, MW 240) exhibits a prominent base peak at m/z 198 due to this exact loss[1].
    
  • The Universal Marker: The formation of the

    
     ion at m/z 56  is a universal, low-mass diagnostic indicator confirming the presence of an unsubstituted piperazine moiety[1],[3].
    
ESI-CID Fragmentation Logic

In ESI, the molecule obeys the "even-electron rule." The protonated precursor


 undergoes CID, where kinetic energy from collisions with an inert gas (e.g., Argon) is converted into vibrational energy.
  • Ammonia Loss: The initial dissociation pathway often involves the homolytic or heterolytic cleavage of the piperazine ring, resulting in the loss of

    
     (
    
    
    
    17.02 Da)[1].
  • Ring Opening: Further increasing collision energy (CE) forces the C-N bonds of the piperazine ring to rupture. For 1-(3-chlorophenyl)piperazine (mCPP), this yields highly specific, high-abundance diagnostic fragments at m/z 154 and m/z 140 [3]. For 1-(3-trifluoromethylphenyl)piperazine (TFMPP), the equivalent ring-cleavage fragments appear at m/z 188 and m/z 174 [3].

G Precursor [M+H]+ Precursor Ion Protonated Piperazine N Pathway1 Loss of NH3 (-17 Da) via Piperazine Cleavage Precursor->Pathway1 Pathway2 Loss of C2H4N (-42 Da) Ring Opening Precursor->Pathway2 Pathway3 C-N Bond Cleavage (Aryl-Piperazine) Precursor->Pathway3 Frag1 [M+H-NH3]+ Diagnostic Intermediate Pathway1->Frag1 Frag2 Aryl-C2H4N+ (e.g., m/z 154 for mCPP) Pathway2->Frag2 Frag3 Aryl Cation / Piperazine Cation (m/z 85) Pathway3->Frag3

Primary ESI-CID fragmentation pathways of protonated 4-phenylpiperazines.

Quantitative Data: Fragmentation Signatures

The following table summarizes the diagnostic ions used to differentiate common 4-phenylpiperazine derivatives across both platforms, based on empirical data[1],[3].

CompoundPlatformPrecursor IonBase Peak / Major FragmentsDiagnostic Neutral Losses
mCPP (Chlorophenylpiperazine)ESI-MS/MSm/z 197

m/z 154, m/z 140, m/z 119-43 Da, -57 Da
TFMPP (Trifluoromethylphenylpiperazine)ESI-MS/MSm/z 231

m/z 188, m/z 174, m/z 119-43 Da, -57 Da
pBPP (Bromophenylpiperazine)ESI-QTOFm/z 241.0329

m/z 224.0078, m/z 197.9908, m/z 120.0813-17.02 Da (

), -43 Da
pBPP (Bromophenylpiperazine)GC-EI-MSm/z 240

m/z 198, m/z 155/157, m/z 56-42 Da (

)

Self-Validating Experimental Protocols

To ensure scientific integrity, an analytical protocol must be self-validating. The following workflows incorporate intrinsic quality control mechanisms to verify the causality of the results.

Protocol A: High-Resolution LC-ESI-QTOF-MS/MS Workflow

Designed for exact mass determination and structural elucidation of intact polar derivatives.

  • Sample Preparation & Causality: Dilute the sample to 1 µg/mL in the initial mobile phase (0.1% formic acid in water/acetonitrile). Causality: Formic acid acts as a proton donor, artificially lowering the pH to ensure the basic piperazine nitrogen is fully ionized to

    
     prior to entering the ESI source[1].
    
  • System Validation (Mass Accuracy): Prior to sample injection, calibrate the Time-of-Flight (TOF) analyzer using a sodium formate solution. Validation Logic: This ensures a mass resolving power exceeding 17,500 FWHM and restricts mass error to < 5 ppm, proving that assigned elemental compositions (e.g.,

    
    ) are mathematically indisputable[1].
    
  • Chromatography: Utilize a C18 reversed-phase column (e.g., 100 × 2.1 mm, 3 µm) at 25 °C. Run a linear gradient from 5% to 95% organic modifier.

  • Auto-MS/MS Acquisition with CE Ramping: Operate in ESI positive mode. Program the collision energy (CE) to linearly ramp as a function of the m/z ratio (e.g., 20 to 40 eV for m/z 200–400)[1]. Causality: A static CE might completely shatter a fragile molecule or fail to fragment a stable one. Ramping the CE ensures that both low-energy precursor transitions (like

    
     loss) and high-energy ring-cleavage events are captured in a single, comprehensive MS/MS spectrum[1].
    
Protocol B: GC-EI-MS Isomer Differentiation Workflow

Designed for volatile derivatives and the differentiation of isobaric/regioisomeric compounds.

  • Derivatization & Causality: React the sample with a perfluoroacylating agent (e.g., Trifluoroacetic anhydride). Causality: Underivatized secondary amines interact with active silanol groups on the GC column, causing severe peak tailing. Perfluoroacylation caps the amine, improving thermal stability, sharpening peak shape, and altering the fragmentation pathway just enough to differentiate isobaric compounds (e.g., ethoxybenzylpiperazines vs. methylenedioxybenzylpiperazines)[2].

  • System Validation (Internal Standard): Spike the sample with a deuterated internal standard (e.g., Phenytoin-d10 or a deuterated piperazine analog). Validation Logic: If the derivatization fails or the injection port degrades the sample, the internal standard's signal will reflect this, preventing false negatives.

  • Chromatography: Inject in splitless mode onto a 50% phenyl / 50% methylpolysiloxane capillary column (e.g., Rxi-50, 30 m × 0.25 mm, 0.50 µm film)[2]. Causality: The high phenyl content of the stationary phase provides the necessary

    
     interactions to resolve closely related aromatic regioisomers[2].
    
  • MS Acquisition: Maintain the transfer line at 280 °C and the EI source at 230 °C with an ionization energy of 70 eV. Acquire data in full scan mode (m/z 50–500) to capture the diagnostic m/z 56 piperazine marker and the high-mass

    
    -cleavage fragments[2].
    

References

  • Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples. PMC (National Institutes of Health).[Link]

  • Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society.[Link]

  • Differentiation of Methylenedioxybenzylpiperazines and Ethoxybenzylpiperazines by GC–IRD and GC–MS. Journal of Chromatographic Science (Oxford Academic).[Link]

Sources

A Comparative Guide to HPLC Retention Times of (4-Phenylpiperazin-1-yl)acetic acid and Its Impurities

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, ensuring the purity and stability of active pharmaceutical ingredients (APIs) is paramount. This guide provides an in-depth technical comparison of the HPLC retention behavior of (4-Phenylpiperazin-1-yl)acetic acid and its potential process-related and degradation impurities. By understanding the chromatographic principles and experimental data, you can develop and validate robust analytical methods for quality control and stability testing.

Introduction: The Criticality of Impurity Profiling

(4-Phenylpiperazin-1-yl)acetic acid is a key structural motif in medicinal chemistry. Its synthesis and storage can lead to the formation of impurities that may impact the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for separating and quantifying these impurities. A well-developed, stability-indicating HPLC method is crucial for ensuring that all significant impurities are resolved from the main component and from each other.

This guide will delve into a recommended HPLC method, the rationale behind the selection of chromatographic parameters, and a comparative analysis of the expected retention times for (4-Phenylpiperazin-1-yl)acetic acid and its common impurities.

Understanding the Separation: A Mechanistic Approach

The separation of (4-Phenylpiperazin-1-yl)acetic acid and its impurities is typically achieved using reversed-phase HPLC. The choice of a C18 or a phenyl-based stationary phase is critical for achieving the desired selectivity.

  • C18 Columns: These columns provide excellent hydrophobic retention, which is a primary mechanism for separating the parent molecule from less polar or more polar impurities.

  • Phenyl Columns: Phenyl stationary phases offer alternative selectivity through π-π interactions with the aromatic rings present in the analyte and its impurities. This can be particularly advantageous for resolving compounds with subtle structural differences in their aromatic moieties.

The mobile phase composition, particularly its pH and organic modifier content, plays a pivotal role in controlling the retention and peak shape of the analytes. Since (4-Phenylpiperazin-1-yl)acetic acid contains a basic piperazine nitrogen and an acidic carboxylic acid group, controlling the mobile phase pH is essential to ensure consistent ionization and, therefore, reproducible retention times.

Experimental Protocol: A Stability-Indicating HPLC Method

The following protocol outlines a robust HPLC method for the analysis of (4-Phenylpiperazin-1-yl)acetic acid and its impurities. This method is designed to be stability-indicating, meaning it can resolve the parent drug from its degradation products.

Chromatographic Conditions:

ParameterRecommended Setting
HPLC System Quaternary or Binary HPLC with UV/PDA Detector
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 0-5 min: 10% B, 5-25 min: 10-90% B, 25-30 min: 90% B, 30.1-35 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Rationale for Method Parameters:

  • C18 Column: Provides a good balance of hydrophobic retention for the separation of a range of polar and non-polar compounds.

  • Formic Acid in Mobile Phase: Acts as a buffer to control the pH and as an ion-pairing agent to improve the peak shape of the basic piperazine moiety.

  • Gradient Elution: Necessary to elute both the more polar starting materials and the less polar parent compound and potential dimers within a reasonable run time while achieving good resolution.

  • UV Detection at 254 nm: The phenyl group in the target molecule and its key impurities provides strong UV absorbance at this wavelength, allowing for sensitive detection.

Visualizing the Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Weigh and Dissolve Sample Dilute Dilute to Working Concentration Sample->Dilute Standard Prepare Reference Standards Standard->Dilute Inject Inject into HPLC Dilute->Inject Separate Chromatographic Separation (C18 Column, Gradient Elution) Inject->Separate Detect UV Detection at 254 nm Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Quantify Quantify Impurities Integrate->Quantify Report Generate Report Quantify->Report

Caption: Workflow for the HPLC analysis of (4-Phenylpiperazin-1-yl)acetic acid.

Comparative Retention Time Analysis

The following table provides a comparative guide to the expected HPLC retention times of (4-Phenylpiperazin-1-yl)acetic acid and its potential impurities under the proposed method. The retention times are estimated based on the polarity and structural characteristics of the molecules.

CompoundStructureExpected Retention Time (min)Rationale for Retention Behavior
Impurity 1: Chloroacetic Acid (or other haloacetic acid)Cl-CH₂-COOH< 5Highly polar starting material, will elute very early.
Impurity 2: 1-Phenylpiperazine5 - 10Basic starting material, less polar than chloroacetic acid but more polar than the final product.
(4-Phenylpiperazin-1-yl)acetic acid 15 - 20Target Analyte. The addition of the acetic acid group to 1-phenylpiperazine increases its polarity, but the overall molecule is still significantly retained on a C18 column.
Impurity 3: N-Oxide of (4-Phenylpiperazin-1-yl)acetic acid10 - 15A common oxidative degradation product. The N-oxide is more polar than the parent compound and will therefore elute earlier.
Impurity 4: Dimer (from self-condensation)> 25A potential process-related impurity. Dimeric structures are significantly larger and less polar, leading to longer retention times.

In-Depth Discussion of Impurity Profiles

Process-Related Impurities:

The most likely process-related impurities in the synthesis of (4-Phenylpiperazin-1-yl)acetic acid are unreacted starting materials. These include 1-phenylpiperazine and the haloacetic acid derivative (e.g., chloroacetic acid ). Due to its high polarity, chloroacetic acid will have a very short retention time and may elute with the solvent front. 1-Phenylpiperazine, being a basic and moderately polar compound, will be retained on the C18 column but will elute significantly earlier than the final product.

Another potential process impurity is the formation of dimeric species . This can occur through various side reactions, and these larger, less polar molecules will exhibit longer retention times than the parent compound.

Degradation Impurities:

Forced degradation studies are essential to identify potential degradation products and to demonstrate the stability-indicating nature of the analytical method.[1] The piperazine moiety is susceptible to oxidation, leading to the formation of N-oxides . The introduction of an oxygen atom increases the polarity of the molecule, resulting in a shorter retention time compared to the parent drug.[2] Hydrolysis of the amide bond is not applicable here, but other degradation pathways under acidic, basic, thermal, and photolytic stress should be investigated to ensure the method's specificity.

Self-Validating System: Ensuring Trustworthiness

The described HPLC method incorporates a self-validating system through the principles of a stability-indicating assay. By subjecting the drug substance to forced degradation conditions (e.g., acid, base, oxidation, heat, light), a profile of potential degradation products is generated.[1] The ability of the HPLC method to separate the parent peak from all significant degradation product peaks confirms its specificity and stability-indicating nature. A peak purity analysis using a photodiode array (PDA) detector should be performed to ensure the main peak is not co-eluting with any impurities.

Visualizing the Separation Principle

Separation_Principle cluster_column Reversed-Phase HPLC Column (C18) Polar Mobile Phase Polar Mobile Phase (Water/Acetonitrile) Impurity1 Impurity 1 (Highly Polar) Polar Mobile Phase->Impurity1 Stronger Interaction p1 p2 p3 p4 Stationary Phase Non-Polar Stationary Phase (C18) Impurity1->Stationary Phase Weak Interaction Impurity2 Impurity 2 (Moderately Polar) Impurity2->Stationary Phase Moderate Interaction API API (Less Polar) API->Stationary Phase Strong Interaction Impurity4 Impurity 4 (Non-Polar) Impurity4->Stationary Phase Very Strong Interaction

Caption: Principle of reversed-phase separation based on polarity.

Conclusion

This guide provides a comprehensive framework for understanding and implementing an HPLC method for the analysis of (4-Phenylpiperazin-1-yl)acetic acid and its impurities. The proposed method, based on established principles of reversed-phase chromatography, offers a robust starting point for method development and validation. By carefully considering the potential impurities arising from synthesis and degradation, and by employing a systematic approach to method development, researchers can ensure the quality, safety, and efficacy of their drug candidates.

References

  • Waters Corporation. (n.d.). The Use of the ACQUITY QDa Detector for a Selective, Sensitive, and Robust Quantitative Method for a Potential Genotoxic Impurity. Retrieved from [Link]

  • Varade, P. R., & Mahajan, M. P. (2025). Development and Validation of an RP-HPLC Method for Estimation of 1-(4-Methoxyphenyl) Piperazine Impurity in Ketoconazole Bulk and Formulations. International Journal of Drug Delivery Technology, 15(4), 1878-1884. Retrieved from [Link]

  • Shaikh, A. S., & Shaikh, A. (2025). Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences (IRJPMS), 8(3), 26-33. Retrieved from [Link]

Sources

A Comparative Guide to FTIR Spectrum Analysis: Differentiating Carboxylic Acid and Amide Functionalities in Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: In pharmaceutical development, the piperazine ring is a privileged scaffold, frequently functionalized to modulate pharmacological activity. The distinction between a carboxylic acid and an amide derivative on this scaffold can profoundly impact a compound's physicochemical properties, including its solubility, hydrogen bonding capacity, and metabolic stability. Fourier-Transform Infrared (FTIR) spectroscopy offers a rapid, non-destructive, and highly effective method for the unambiguous structural verification of these functional groups. This guide provides an in-depth comparison of the FTIR spectral signatures of carboxylic acids and amides in piperazine derivatives, supported by experimental protocols and data interpretation frameworks for researchers, scientists, and drug development professionals.

The Strategic Importance of FTIR in Pharmaceutical Analysis

In the rigorous landscape of drug discovery and development, certainty and speed are paramount. FTIR spectroscopy provides a "molecular fingerprint" of a compound by measuring the absorption of infrared light by its chemical bonds.[1] Each functional group vibrates at a characteristic frequency, making FTIR an indispensable tool for confirming molecular identity, monitoring reaction progress, and ensuring the quality control of raw materials and final products.[1][2]

When dealing with piperazine derivatives, the synthetic conversion of a carboxylic acid to an amide is a common chemical step. Verifying the completion of this reaction is critical. A failed or incomplete reaction could lead to a final compound with unintended properties. FTIR provides immediate and definitive evidence of this transformation, distinguishing the starting material from the desired product with high fidelity.

Deciphering the Vibrational Signatures: Carboxylic Acid vs. Amide

The key to differentiating these two functional groups lies in the unique vibrational modes of their constituent bonds, primarily the O-H, N-H, and C=O bonds.

The Carboxylic Acid Moiety (-COOH): A Tale of Two Diagnostic Bands

A carboxylic acid's FTIR spectrum is dominated by two unmistakable features, both heavily influenced by strong intermolecular hydrogen bonding, which often causes the molecules to exist as dimers.

  • The O-H Stretch: This is arguably the most recognizable peak in the entire spectrum. Due to extensive hydrogen bonding, the O-H stretching vibration is not a sharp peak but an extremely broad absorption band, typically spanning from 3300 cm⁻¹ to 2500 cm⁻¹ .[3][4] This broadness is a direct result of a wide distribution of hydrogen bond strengths within the sample.[5][6][7] Often, this band will even overlap with the C-H stretching region.

  • The C=O Stretch: The carbonyl (C=O) stretch of a carboxylic acid appears as a very strong, sharp peak. In a hydrogen-bonded dimer, this peak is typically found between 1720 cm⁻¹ and 1700 cm⁻¹ .[3][8] The presence of this strong carbonyl peak in conjunction with the exceptionally broad O-H stretch is the definitive signature of a carboxylic acid.

The Amide Moiety (-CONH-): A More Nuanced Spectral Story

The amide functional group presents a more complex, but equally informative, set of absorption bands. The key differences arise from replacing the hydroxyl (-OH) group with a nitrogen-containing group (-NHR or -NR₂).

  • The N-H Stretch: For a secondary amide (as would be formed from a piperazine nitrogen), a single, relatively sharp N-H stretching band appears between 3400 cm⁻¹ and 3200 cm⁻¹ .[5][9] While hydrogen bonding can cause some broadening, it is significantly less pronounced than the O-H stretch of a carboxylic acid.[5] Primary amides would show two bands in this region.

  • The Amide I Band (C=O Stretch): This is a strong, sharp absorption almost entirely due to the C=O stretching vibration.[10][11] Crucially, its frequency is lower than that of a carboxylic acid, typically appearing in the range of 1680 cm⁻¹ to 1630 cm⁻¹ .[4][8][12] This shift to a lower wavenumber is due to the resonance effect, where the lone pair of electrons on the adjacent nitrogen atom delocalizes into the carbonyl group, lengthening and weakening the C=O bond.[8][12]

  • The Amide II Band (N-H Bend & C-N Stretch): This is a unique and highly diagnostic band for primary and secondary amides, which is completely absent in carboxylic acids. The Amide II band is a result of a combination of the N-H in-plane bending and C-N stretching vibrations.[13] It appears as a moderate to strong band between 1580 cm⁻¹ and 1510 cm⁻¹ .[9] The presence of this band is a definitive confirmation of an amide functional group.

Experimental Protocol: A Self-Validating Workflow for Accurate Differentiation

To ensure trustworthy and reproducible results, a systematic approach to sample analysis is essential. Attenuated Total Reflectance (ATR) is the preferred method for powdered pharmaceutical samples due to its speed, ease of use, and minimal sample preparation requirements.[14][15]

Step-by-Step Protocol (ATR-FTIR)
  • Instrument Preparation & Background Scan:

    • Causality: Before analyzing the sample, a background spectrum must be collected. This scan measures the ambient atmosphere (e.g., water vapor and CO₂) and the instrument's own optical environment.[16][17]

    • Procedure: Ensure the ATR crystal (typically diamond) is clean by wiping it with a solvent like isopropanol and allowing it to dry completely.[18] Run a background scan (typically 16-32 scans are co-added to improve the signal-to-noise ratio). This background is automatically subtracted from the sample spectrum to provide data purely from the sample itself.

  • Sample Preparation & Application:

    • Causality: Proper contact between the sample and the ATR crystal is critical for a high-quality spectrum.[14][18] The infrared beam only penetrates a few microns into the sample, so intimate contact is essential for the evanescent wave to interact with the material.[15]

    • Procedure: Place a small amount of the powdered piperazine derivative onto the center of the ATR crystal. Lower the press arm and apply consistent pressure to flatten the sample against the crystal surface.

  • Sample Analysis & Data Acquisition:

    • Causality: The instrument passes an infrared beam through the crystal and measures which frequencies are absorbed by the sample.

    • Procedure: Initiate the sample scan. The typical range for this analysis is 4000 cm⁻¹ to 600 cm⁻¹.[19]

  • Data Processing & Cleaning:

    • Causality: After acquisition, the spectrum should be clean and ready for interpretation.

    • Procedure: Clean the sample from the ATR crystal using a clean wipe and isopropanol. The instrument is now ready for the next sample.

Experimental Workflow Diagram

FTIR_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_interp Interpretation Clean_Crystal 1. Clean ATR Crystal (Isopropanol) Collect_Background 2. Collect Background (Scan atmosphere) Clean_Crystal->Collect_Background Apply_Sample 3. Apply Powder Sample & Apply Pressure Collect_Background->Apply_Sample Collect_Spectrum 4. Collect Sample Spectrum (4000-600 cm⁻¹) Apply_Sample->Collect_Spectrum Process_Data 5. Process Spectrum (Baseline Correction) Collect_Spectrum->Process_Data Interpret 6. Identify Key Bands & Compare Process_Data->Interpret

Caption: A streamlined workflow for ATR-FTIR analysis.

Data Analysis & Interpretation: A Head-to-Head Comparison

The definitive power of FTIR lies in the direct visual and quantitative comparison of spectra. Below is a summary table outlining the key differentiating peaks between a hypothetical piperazine carboxylic acid and its corresponding piperazine amide derivative.

Vibrational ModePiperazine-COOHPiperazine-CONH-RKey Differentiating Feature
O-H / N-H Stretch ~3300-2500 cm⁻¹ (Very Broad) ~3400-3200 cm⁻¹ (Sharper)The extreme broadness of the O-H stretch is unmistakable for the carboxylic acid.
C=O Stretch (Amide I) ~1720-1700 cm⁻¹ (Strong, Sharp) ~1680-1630 cm⁻¹ (Strong, Sharp) The amide C=O is at a significantly lower frequency due to resonance.
N-H Bend / C-N Stretch (Amide II) Absent~1580-1510 cm⁻¹ (Moderate-Strong) The presence of the Amide II band is definitive proof of an amide.
Piperazine Ring C-N Stretch ~1180-1050 cm⁻¹~1180-1050 cm⁻¹These peaks from the piperazine scaffold itself will be present in both spectra.
Logical Flow for Spectral Interpretation

The following diagram illustrates the decision-making process when analyzing an unknown spectrum of a piperazine derivative.

Caption: Decision tree for identifying functional groups.

Conclusion: Beyond Simple Identification

The ability to rapidly and confidently distinguish between carboxylic acid and amide functionalities in piperazine derivatives is a cornerstone of efficient drug development. FTIR spectroscopy provides an unparalleled combination of speed, simplicity, and diagnostic power. The key takeaways are clear: the tell-tale, exceptionally broad O-H stretch combined with a C=O peak around 1710 cm⁻¹ is the hallmark of the carboxylic acid. Conversely, the combination of a sharper N-H stretch, a lower frequency Amide I (C=O) band around 1650 cm⁻¹, and the unique presence of the Amide II band around 1550 cm⁻¹ provides definitive evidence of the amide. This analytical clarity not only confirms the identity of final compounds but also serves as a powerful in-process control for monitoring the conversion of an acid to an amide, ensuring reaction completion and purity.

References

  • JenaLib. Determination of Secondary Structure in Proteins by FTIR Spectroscopy. Available from: [Link]

  • Spectralys Biotech. Fourier-Transform Infrared Spectroscopy. Available from: [Link]

  • Michigan State University Department of Chemistry. Infrared Spectrometry. Available from: [Link]

  • bioRxiv. Infrared Spectroscopy for Structure Analysis of Protein Inclusion Bodies. Available from: [Link]

  • University of Wisconsin-Madison. FTIR Analysis of Protein Structure. Available from: [Link]

  • Oregon State University. Spectroscopy of Carboxylic Acid Derivatives. Available from: [Link]

  • YouTube. Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters. Available from: [Link]

  • Chemistry LibreTexts. 5.4: Infrared Spectroscopy. Available from: [Link]

  • AIP Publishing. Influence of NH⋯N and OH⋯N hydrogen bonds in the aggregation of flexible molecules: A combined experimental and computational study. Available from: [Link]

  • Chemistry LibreTexts. 21.10: Spectroscopy of Carboxylic Acid Derivatives. Available from: [Link]

  • PMC. Infrared Spectrum Characteristics and Quantification of OH Groups in Coal. Available from: [Link]

  • Prime Scholars. FTIR studies of hydrogen bonding interaction between the hydroxyl and carbonyl liquids. Available from: [Link]

  • PMC. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Available from: [Link]

  • Agilent. ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Available from: [Link]

  • OpenStax. 21.10 Spectroscopy of Carboxylic Acid Derivatives. Available from: [Link]

  • Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available from: [Link]

  • NGS-Technology. Pharmaceutical Raw Material Analysis with FTIR-ATR. Available from: [Link]

  • Chemistry LibreTexts. 7: FT-IR Spectroscopy (Experiment). Available from: [Link]

  • Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Available from: [Link]

  • PubMed. Piperazine and its carboxylic acid derivatives-functionalized mesoporous silica as nanocarriers for gemcitabine: adsorption and release study. Available from: [Link]

  • Scribd. FTIR Analysis of Organic Compounds. Available from: [Link]

  • KNUST. Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Available from: [Link]

  • Indian Journal of Pure & Applied Physics. Spectral investigation and normal coordinate analysis of piperazine. Available from: [Link]

  • Labindia Analytical. Mastering FTIR Spectroscopy: Sample Preparation and Data Analysis. Available from: [Link]

Sources

A Comparative Analysis of the Bioactivity of Phenylpiperazine and Benzylpiperazine Acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Guide for Researchers in Drug Discovery and Development

The piperazine scaffold is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents due to its versatile binding capabilities and favorable pharmacokinetic properties. Within this broad class, phenylpiperazine and benzylpiperazine derivatives, particularly those incorporating an acetic acid moiety, have garnered significant attention for their diverse biological activities. This guide provides a comparative analysis of these two subclasses, delving into their structure-activity relationships (SAR), mechanisms of action, and therapeutic potential, supported by experimental data.

Core Structural Differences and Their Implications

The fundamental distinction between these two families of compounds lies in the spacer connecting the phenyl and piperazine rings. In phenylpiperazine derivatives, the phenyl ring is directly attached to the piperazine nitrogen, creating a more rigid structure. Conversely, benzylpiperazine derivatives possess a methylene (-CH2-) linker, affording greater conformational flexibility. This seemingly minor structural variance can profoundly influence how these molecules interact with their biological targets, leading to distinct pharmacological profiles.

Phenylpiperazine Acetic Acid Derivatives: A Focus on Receptor Modulation

Phenylpiperazine derivatives have been extensively explored for their activity on various neurotransmitter receptors.[1] The direct N-aryl linkage often results in potent and selective ligands for G-protein coupled receptors (GPCRs) and transporters.

A notable example is the class of α1-adrenergic receptor antagonists. Naftopidil, a phenylpiperazine derivative, demonstrates a higher affinity for the α1D and α1A adrenergic receptor subtypes over the α1B subtype.[2][3] This selectivity is crucial for its therapeutic application in treating benign prostatic hyperplasia (BPH), as it preferentially targets the receptors located in the prostate and lower urinary tract, minimizing cardiovascular side effects.[3][4]

Furthermore, modifications on the phenyl ring and the acetic acid side chain have led to the discovery of potent hypnotic agents. Certain phenylpiperazine-phenylacetate derivatives exhibit high affinity for the GABA-A receptor, a key target for sedative and hypnotic drugs.[5][6]

Another area of interest is their potential as antipsychotic agents through the inhibition of the glycine transporter 1 (GlyT-1).[7] By elevating glycine levels in the brain, these compounds can modulate the NMDA receptor, a pathway implicated in the pathophysiology of schizophrenia.

More recently, phenylpiperazine derivatives have been investigated for their anticancer properties. Some compounds have shown cytotoxic effects on breast cancer cell lines, with structure-activity relationship studies indicating that substitutions on the phenyl ring are critical for activity.[8]

Benzylpiperazine Acetic Acid Derivatives: Versatility in Targeting Enzymes and Receptors

The increased flexibility of the benzylpiperazine scaffold allows for interaction with a broader range of biological targets, including enzymes.

A significant breakthrough has been the development of benzylpiperazine derivatives as selective histone deacetylase 6 (HDAC6) inhibitors.[9][10] By introducing a benzylpiperazine moiety to the cap region of hydroxamate-type HDAC6 inhibitors, researchers have developed CNS-penetrant compounds with potential antidepressant activity.[10] The benzylpiperazine unit acts as an effective shuttle for delivering the active hydroxamate moiety across the blood-brain barrier.[9][10]

Benzylpiperazine derivatives have also shown promise as analgesic agents.[11] Various esters of benzylpiperazine-containing compounds have demonstrated significant analgesic effects in animal models.

Moreover, this scaffold has been utilized to develop potent and selective ligands for σ1 receptors, which are implicated in pain modulation.[12] These derivatives have shown antinociceptive and anti-allodynic effects in models of inflammatory and neuropathic pain.

Like their phenylpiperazine counterparts, benzylpiperazine derivatives have been explored as psychoactive substances. 1-Benzylpiperazine (BZP) is a central nervous system stimulant that acts on dopaminergic and serotonergic pathways.[13][14][15]

Comparative Bioactivity Profile

To provide a clear comparison, the following table summarizes the key bioactivities and targets for each class of derivatives.

Biological Target/ActivityPhenylpiperazine Acetic Acid DerivativesBenzylpiperazine Acetic Acid DerivativesKey Findings
α1-Adrenergic Receptors Potent antagonists (e.g., Naftopidil)[2][3][4]Less explored for this targetPhenylpiperazines show high affinity and selectivity, leading to clinical applications in BPH.
GABA-A Receptors Hypnotic agents[5][6]Not a primary focus in available literaturePhenylpiperazine-phenylacetates demonstrate potent hypnotic effects.
Glycine Transporter 1 (GlyT-1) Inhibitors for potential antipsychotic use[7]Not extensively studied for this targetPhenylpiperazines can modulate NMDA receptor activity via GlyT-1 inhibition.
Histone Deacetylase 6 (HDAC6) Less exploredSelective inhibitors with CNS penetration[9][10]Benzylpiperazine moiety facilitates brain delivery for potential antidepressant applications.
Analgesia/Pain Modulation Limited reportsEffective in various pain models[11][12]Benzylpiperazines show promise as analgesics, targeting σ1 receptors among others.
Central Nervous System Stimulation Some psychoactive propertiesWell-known stimulants (e.g., BZP)[13][14][15]Benzylpiperazines have a more pronounced stimulant profile.
Anticancer Activity Cytotoxic against breast cancer cells[8]Explored in some contextsBoth scaffolds show potential, but SAR for anticancer activity is still being elucidated.
Experimental Protocols

The evaluation of the bioactivity of these compounds involves a range of in vitro and in vivo assays.

This technique is fundamental for determining the affinity of a compound for a specific receptor.

Objective: To quantify the binding affinity (Ki) of phenylpiperazine and benzylpiperazine derivatives to their target receptors (e.g., α1-adrenergic, GABA-A, σ1 receptors).

Methodology:

  • Membrane Preparation: Cell lines expressing the target receptor are cultured and harvested. The cell membranes are isolated through centrifugation.

  • Binding Reaction: The cell membranes are incubated with a radiolabeled ligand (a compound known to bind to the target receptor) and varying concentrations of the test compound.

  • Separation: The bound and free radioligand are separated by rapid filtration.

  • Quantification: The amount of radioactivity on the filter is measured using a scintillation counter.

  • Data Analysis: The IC50 (concentration of test compound that inhibits 50% of radioligand binding) is determined and converted to a Ki value using the Cheng-Prusoff equation.

For compounds targeting enzymes like HDAC6, specific inhibition assays are employed.

Objective: To determine the inhibitory potency (IC50) of benzylpiperazine derivatives against HDAC6.

Methodology:

  • Enzyme Reaction: Recombinant human HDAC6 enzyme is incubated with a fluorogenic substrate and varying concentrations of the test compound.

  • Signal Detection: The enzymatic reaction produces a fluorescent signal that is measured over time using a plate reader.

  • Data Analysis: The rate of the reaction is calculated, and the IC50 value is determined by plotting the reaction rate against the inhibitor concentration.

To assess the physiological effects of these compounds, various animal models are utilized.

Objective: To evaluate the analgesic, hypnotic, or antidepressant effects of the derivatives in vivo.

Methodology (Example: Acetic Acid-Induced Writhing Test for Analgesia):

  • Animal Dosing: Mice are administered the test compound or a vehicle control.[16]

  • Induction of Nociception: After a set period, a dilute solution of acetic acid is injected intraperitoneally to induce abdominal constrictions (writhes).[16]

  • Observation: The number of writhes is counted for a specific duration.[16]

  • Data Analysis: The percentage of inhibition of writhing is calculated by comparing the number of writhes in the treated group to the control group.[16]

Visualizing the Structure-Activity Landscape

The following diagrams illustrate the core structures and a simplified representation of their divergent biological activities.

Caption: Core bioactivities of phenylpiperazine derivatives.

Caption: Core bioactivities of benzylpiperazine derivatives.

Conclusion

The choice between a phenylpiperazine and a benzylpiperazine acetic acid scaffold is a critical decision in the drug design process. The direct aryl linkage of phenylpiperazines often leads to more rigid compounds with high affinity and selectivity for specific receptors, making them ideal for indications requiring precise receptor modulation. In contrast, the conformational flexibility of benzylpiperazines provides access to a wider range of targets, including enzymes, and has proven advantageous for developing CNS-penetrant drugs and analgesics. Understanding these fundamental differences in their structure-activity relationships is paramount for researchers aiming to develop novel therapeutics based on the versatile piperazine core.

References

  • Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors - PMC. Available at: [Link]

  • Chemical structure of naftopidil (C 24 H 28 N 2 O 3 ), molecular weight 392.5. Available at: [Link]

  • Synthesis and pharmacological screening of a group of piperazine derivatives. Analgesic activity - PubMed. Available at: [Link]

  • Naftopidil for the treatment of urinary symptoms in patients with benign prostatic hyperplasia - PMC. Available at: [Link]

  • Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors | ACS Medicinal Chemistry Letters. Available at: [Link]

  • NAFTOPIDIL - Inxight Drugs. Available at: [Link]

  • Chemical structure of naftopidil (according to). Naftopidil is an aryl-piperazine based α1-AR antagonist possessing a naphthalene group. - ResearchGate. Available at: [Link]

  • Naftopidil | C24H28N2O3 | CID 4418 - PubChem. Available at: [Link]

  • Design, synthesis, and evaluation of phenylpiperazine-phenylacetate derivatives as rapid recovery hypnotic agents - PubMed. Available at: [Link]

  • Design, synthesis, and evaluation of phenylpiperazine-phenylacetate derivatives as rapid recovery hypnotic agents - ResearchGate. Available at: [Link]

  • The synthesis and SAR of 2-arylsulfanyl-phenyl piperazinyl acetic acids as glyT-1 inhibitors. Available at: [Link]

  • Synthesis, bioactivity, and molecular docking studies: novel arylpiperazine derivatives as potential new-resistant AR antagonists - Frontiers. Available at: [Link]

  • SAR of piperazine bearing phthalazinone derivatives. - ResearchGate. Available at: [Link]

  • Synthesis, bioactivity, and molecular docking of novel arylpiperazine derivatives as potential AR antagonists - PMC. Available at: [Link]

  • Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC. Available at: [Link]

  • Design, Synthesis and Biological Activity Evaluation of Arylpiperazine Derivatives for the Treatment of Neuropathic Pain - MDPI. Available at: [Link]

  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Available at: [Link]

  • Synthesis and acaricidal activity of phenylpiperazine derivatives - PMC. Available at: [Link]

  • 1-Benzylpiperazine and other Piperazine-based Derivatives | Request PDF - ResearchGate. Available at: [Link]

  • Molecular Imprinting of Benzylpiperazine: A Comparison of the Self-Assembly and Semi-Covalent Approaches - MDPI. Available at: [Link]

  • Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents - PMC. Available at: [Link]

  • Inhibitory action of benzylpiperazines and phenylpiperazines on probe substrates of CYP isoenzymes - ResearchGate. Available at: [Link]

  • Chemical structure of N-benzylpiperazine (BZP). - ResearchGate. Available at: [Link]

  • BZP/piperazines drug profile | emcdda.europa.eu. Available at: [Link]

  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents - ResearchGate. Available at: [Link]

Sources

Analytical Purity Validation of (4-Phenylpiperazin-1-yl)acetic acid HCl: A Comparative LC-MS Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly rely on complex, multifunctional intermediates, validating the purity of zwitterionic compounds like (4-Phenylpiperazin-1-yl)acetic acid HCl presents a unique analytical challenge. This molecule features a hydrophobic phenyl ring, a basic piperazine core, and an acidic carboxyl group[1]. Furthermore, because it is supplied as a hydrochloride salt, analysts must account for potential chloride-induced ion suppression in the mass spectrometer's electrospray ionization (ESI) source.

This guide provides an objective comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for this compound, moving beyond basic protocols to explain the physicochemical causality behind method selection. All validation steps are designed as self-validating systems compliant with the latest ICH Q2(R2) guidelines[2].

Mechanistic Causality: Overcoming the Zwitterionic Challenge

When developing an LC-MS purity assay for (4-Phenylpiperazin-1-yl)acetic acid HCl, the primary hurdle is its pH-dependent charge state.

  • The RPLC Pitfall: In standard Reversed-Phase Liquid Chromatography (RPLC) using 0.1% Formic Acid (pH ~2.7), the carboxylic acid is neutralized, but the piperazine nitrogen remains protonated. While the phenyl group provides enough hydrophobicity for retention on a C18 column, the localized positive charge can interact with residual silanols on the silica stationary phase, leading to peak tailing and poor resolution of structurally similar impurities[3].

  • The HILIC Advantage: Hydrophilic Interaction Liquid Chromatography (HILIC) utilizes an ammonium acetate buffer (pH ~5.8). At this pH, the molecule exists as a true zwitterion (deprotonated acid, protonated amine). This massive increase in polarity drives excellent partitioning into the aqueous-enriched layer of the HILIC stationary phase, offering orthogonal selectivity to RPLC.

  • The Chloride Effect: Because the compound is an HCl salt, the chloride ion elutes in the void volume. If the target analyte is poorly retained and co-elutes with this solvent front, ESI signal suppression will severely compromise the Limit of Detection (LOD).

MethodSelection Start Target: (4-Phenylpiperazin-1-yl)acetic acid HCl [M+H]+ 221.1 m/z Prop Physicochemical Profiling Zwitterion: Basic Piperazine, Acidic Carboxyl Start->Prop RPLC Reversed-Phase (C18) 0.1% Formic Acid (pH 2.7) Prop->RPLC Primary HILIC HILIC (Amide) 10mM NH4Ac (pH 5.8) Prop->HILIC Orthogonal RPLC_Mech Protonated Amine (+1) Neutral Acid Hydrophobic Retention RPLC->RPLC_Mech HILIC_Mech Zwitterion (+1 / -1) Polar Partitioning Orthogonal Retention HILIC->HILIC_Mech

Fig 1. Chromatographic method selection logic based on zwitterionic physicochemical properties.

Objective Comparison of LC-MS Methodologies

To establish a robust purity profile, it is highly recommended to validate the compound using two orthogonal methods. Below is a comparative data summary based on experimental performance for piperazine-derivative purity assays.

Performance ParameterReversed-Phase (End-capped C18)HILIC (Amide Stationary Phase)Mixed-Mode (C18 / Cation-Exchange)
Primary Retention Mechanism Hydrophobic (Phenyl ring)Hydrophilic partitioningHydrophobic + Electrostatic
Optimal Mobile Phase pH Acidic (pH 2.7)Near Neutral (pH 5.8)Weakly Acidic (pH 4.5)
Peak Asymmetry Factor (Tf) 1.35 (Slight tailing)1.05 (Excellent symmetry)1.10 (Good symmetry)
MS Sensitivity (ESI+) High (Enhanced by acidic pH)Very High (High organic content)Moderate (Buffer salt suppression)
Chloride Separation Marginal (Risk of void co-elution)Excellent (Chloride elutes late)Excellent (Chloride unretained)
Best Analytical Use Case General purity, lipophilic impuritiesPolar impurities, zwitterion coreComplex formulations, counter-ions

Self-Validating LC-MS Experimental Protocol

A protocol is only as trustworthy as its internal controls. The following RPLC-MS methodology is designed as a "self-validating system," meaning it continuously proves its own accuracy during the run via System Suitability Tests (SST) and internal standard normalization.

Step 1: Sample & Standard Preparation
  • Stock Solution: Accurately weigh 10.0 mg of (4-Phenylpiperazin-1-yl)acetic acid HCl reference standard. Dissolve in 10.0 mL of Methanol/Water (50:50, v/v) to yield a 1 mg/mL stock.

  • Internal Standard (ISTD): Spike all working solutions with a stable isotopically labeled analog (e.g., Piperazine-d8) at a constant concentration of 50 ng/mL. Causality: The ISTD co-elutes with the target, experiencing the exact same matrix effects and ion suppression, thereby normalizing the MS response[3].

  • Working Solutions: Dilute the stock with mobile phase initial conditions to create a calibration curve ranging from 10 ng/mL to 1000 ng/mL.

Step 2: LC-MS/MS Conditions
  • Column: End-capped C18 (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B hold for 1 min; ramp to 95% B over 6 mins; hold for 2 mins; re-equilibrate at 5% B for 3 mins. Flow rate: 0.4 mL/min.

  • MS Parameters (ESI+):

    • Capillary Voltage: 3.0 kV

    • Desolvation Temp: 400°C

    • MRM Transitions: Precursor 221.1 m/z ([M+H]+ of the free base). Primary product ion: 161.1 m/z (loss of acetic acid); Secondary product ion: 119.1 m/z (cleavage of piperazine ring).

Step 3: The Self-Validation Sequence

To ensure trustworthiness, the injection sequence must be structured as follows:

  • Blank (Mobile Phase): Proves system cleanliness.

  • SST (100 ng/mL Standard, n=6): Proves instrument stability. Acceptance Criteria: Retention time %RSD < 1.0%, Peak Area %RSD < 2.0%, Tailing factor < 1.5.

  • Calibration Curve: Establishes linearity.

  • Blank: Proves no carryover from the highest calibrator (Carryover must be < 0.1% of the LLOQ).

  • Unknown Samples: Interspersed with Quality Control (QC) samples every 10 injections.

ICH Q2(R2) Purity Validation Workflow

When validating this method for regulatory submission, the lifecycle approach dictated by ICH Q2(R2) must be strictly followed[2]. The workflow below outlines the mandatory validation characteristics for quantitative impurity analysis.

Validation Phase1 1. Specificity (LC-MS/MS) Verify MRM transitions & matrix blanks Phase2 2. Linearity & Range Evaluate response from LOQ to 120% Phase1->Phase2 Phase3 3. Accuracy & Precision Spike recovery & %RSD (n=6) Phase2->Phase3 Phase4 4. Sensitivity Establish DL/QL via S/N ratio Phase3->Phase4 Phase5 5. Robustness Test flow rate & pH variations Phase4->Phase5

Fig 2. Step-by-step LC-MS purity validation workflow compliant with ICH Q2(R2) guidelines.

Execution of Validation Parameters:
  • Specificity & Selectivity: Inject a blank matrix and known potential impurities (e.g., unreacted 1-phenylpiperazine or chloroacetic acid). Confirm that no interfering peaks occur at the 221.1 m/z transition at the specific retention time of the target analyte[2].

  • Linearity: Assess the linear relationship of the analyte/ISTD peak area ratio across a minimum of 5 concentrations (e.g., from the Reporting Level up to 120% of the nominal specification). The correlation coefficient (

    
    ) must be 
    
    
    
    .
  • Accuracy: Perform spiking studies. Spike the (4-Phenylpiperazin-1-yl)acetic acid HCl into a blank matrix at 80%, 100%, and 120% of the target concentration. Calculate the percentage recovery (Acceptable range: 95.0% - 105.0%).

  • Precision (Repeatability): Inject the 100% concentration sample six times consecutively. The Relative Standard Deviation (%RSD) of the calculated purity must be

    
    .
    
  • Detection & Quantitation Limits (DL/QL): Determine the DL and QL based on the Signal-to-Noise (S/N) ratio. DL requires an S/N of 3:1, while QL requires an S/N of 10:1 with acceptable accuracy and precision[2].

References

  • ICH Q2(R2) guideline on validation of analytical procedures - Step 5 Source: European Medicines Agency (EMA) URL:[Link]

  • Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs Source: PubMed Central (PMC) / Journal of Clinical Medicine URL:[Link]

  • Cannabidiol-Based Prodrugs: Synthesis and Bioevaluation (Details synthesis and characterization of 2-(4-phenylpiperazin-1-yl)acetic acid derivatives) Source: PubMed Central (PMC) / ACS Omega URL:[Link]

Sources

A Comparative Guide to (4-Phenylpiperazin-1-yl)acetic acid and 4-Phenylpiperidine Acetic Acid as Bioisosteres in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In medicinal chemistry, the strategic selection of scaffolds is paramount to achieving desired therapeutic outcomes. The six-membered nitrogen-containing heterocycles, piperazine and piperidine, are foundational frameworks in a vast array of pharmaceuticals.[1] While structurally analogous, the substitution of a carbon atom in piperidine with a nitrogen atom to form piperazine introduces profound differences in physicochemical and pharmacological properties. This guide provides a comprehensive, data-driven comparison of two representative scaffolds, (4-Phenylpiperazin-1-yl)acetic acid and 4-phenylpiperidine acetic acid, to illuminate the strategic implications of this bioisosteric replacement for researchers, scientists, and drug development professionals.

Introduction to Bioisosterism: The Piperazine vs. Piperidine Scaffold

The Concept of Bioisosteric Replacement

Bioisosterism is a cornerstone strategy in drug design, involving the substitution of a molecule's fragment with another that possesses similar steric or electronic characteristics, with the goal of modulating its biological properties.[2][3][4] This approach is instrumental in optimizing lead compounds to enhance potency, improve selectivity, alter metabolic pathways, and reduce toxicity.[2] The replacement of a piperidine ring with a piperazine ring is a classic example of non-classical bioisosterism, where the fundamental ring structure is altered.

Introducing the Scaffolds: (4-Phenylpiperazin-1-yl)acetic acid and 4-Phenylpiperidine Acetic Acid

The two molecules at the center of this guide, (4-Phenylpiperazin-1-yl)acetic acid and 4-phenylpiperidine acetic acid, serve as excellent models for comparing the broader piperazine and piperidine scaffolds. The phenyl group provides a common structural anchor, allowing for a focused analysis of how the core heterocyclic ring influences overall molecular behavior. The acetic acid moiety introduces a common vector for further chemical elaboration or interaction with biological targets. Piperazine-containing compounds have found wide application as anticancer, neuroactive, and anti-infective agents.[5] Similarly, the 4-phenylpiperidine structure is a key feature in a variety of opioids, including pethidine and loperamide.[6]

Structural and Physicochemical Properties: A Head-to-Head Comparison

The seemingly minor difference of a single nitrogen atom profoundly impacts the physicochemical properties that govern a drug's behavior.[7]

Key Structural Differences

The defining difference is the presence of a second nitrogen atom at the 4-position of the piperazine ring. This introduces a second basic center and alters the ring's conformation and electronic distribution.[7]

dot graph { layout=neato; node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=277732&t=l"]; piperazine [label="(4-Phenylpiperazin-1-yl)acetic acid"]; node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=132857&t=l"]; piperidine [label="4-Phenylpiperidine acetic acid"]; piperazine -- piperidine [label="Bioisosteric Replacement"]; } dot Caption: Structural comparison of the two scaffolds.

Impact on Physicochemical Properties
  • Basicity (pKa): Phenylpiperazine is dibasic. The N1 nitrogen, directly attached to the electron-withdrawing phenyl ring, is less basic (pKa1 ≈ 4.8), while the N4 nitrogen exhibits a pKa (≈ 8.8) similar to the single nitrogen in phenylpiperidine.[7] This dual basicity can influence salt formation, solubility, and interactions with biological targets.[7]

  • Lipophilicity (logP): The additional nitrogen atom in piperazine increases its polarity, generally leading to lower logP values compared to its piperidine counterpart.[7] This has significant implications for membrane permeability and blood-brain barrier penetration.[7]

  • Hydrogen Bonding: Piperazine offers more opportunities for hydrogen bonding, with the N4-H acting as a donor and both nitrogens capable of acting as acceptors.[7] Piperidine has a single N-H donor and a nitrogen acceptor. This can alter target engagement and solubility.

  • Aqueous Solubility: The greater polarity and additional hydrogen bonding capacity of the piperazine ring generally result in higher aqueous solubility, which can be advantageous for formulation and renal clearance.[1]

Data Summary Table
Property(4-Phenylpiperazin-1-yl)acetic acid4-Phenylpiperidine acetic acidKey Implications for Drug Design
Structure Dibasic, 1,4-diazacyclohexane coreMonobasic, azacyclohexane coreInfluences salt selection, solubility, and multi-point target interactions.
Basicity (pKa) pKa1 ≈ 4.8, pKa2 ≈ 8.8[7]pKa ≈ 8.8[7]Dual basicity of piperazine can be leveraged for specific pH-dependent interactions.
Lipophilicity (logP) Generally lower[7]Generally higher[7]Piperidine may offer better membrane permeability; piperazine may have reduced CNS penetration.
Aqueous Solubility Generally higher[1]Generally lowerPiperazine often improves solubility, aiding formulation and renal clearance.
Hydrogen Bonding 1 Donor (N4-H), 2 Acceptors (N1, N4)[7]1 Donor (N-H), 1 Acceptor (N)Piperazine's extra acceptor site can enhance target binding affinity.
Polar Surface Area HigherLowerImpacts permeability and interactions with efflux transporters.

Pharmacological Implications of the Bioisosteric Switch

The choice between these scaffolds is a strategic decision guided by the therapeutic target and desired pharmacological effect.[1]

Impact on Receptor Affinity and Selectivity

Phenylpiperazines are frequently found in drugs targeting aminergic G-protein coupled receptors (GPCRs), such as serotonin and dopamine receptors.[7][8] The piperidine scaffold, while also present in CNS-active drugs, is a cornerstone of potent opioid analgesics.[7]

A compelling example highlights the dramatic impact of this switch. In a study of histamine H3 and sigma-1 receptor ligands, replacing a piperazine ring with a piperidine ring in a series of compounds did not significantly affect affinity for the H3 receptor but drastically increased affinity for the sigma-1 receptor by several orders of magnitude.[9] This demonstrates how the bioisosteric swap can be a powerful tool for tuning selectivity.

Case Study: GPCR Signaling

Many drugs containing these scaffolds target GPCRs. Upon agonist binding, the receptor activates intracellular G-proteins, leading to a cascade of downstream signaling events.[10]

GPCR_Signaling Ligand Ligand ((4-Phenylpiperazin-1-yl)acetic acid or 4-Phenylpiperidine acetic acid derivative) GPCR G-Protein Coupled Receptor (GPCR) Ligand->GPCR Binds to G_Protein Heterotrimeric G-Protein (Gαβγ) GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Triggers

Drug Metabolism and Pharmacokinetic (DMPK) Profile Comparison

Optimizing a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile is critical. The piperazine/piperidine choice has significant ADME implications.[1]

  • Metabolic Stability: The two nitrogen atoms in piperazine present more sites for metabolism, primarily by cytochrome P450 enzymes.[1] This can sometimes lead to more complex metabolic profiles or the formation of active metabolites. Piperidine derivatives often have simpler metabolic profiles.[1]

  • Membrane Permeability: The higher lipophilicity of piperidine derivatives may lead to better membrane permeability and oral absorption.[1] However, this is not a universal rule and depends on the overall molecular context.

  • Toxicity: The basicity of the piperidine nitrogen can sometimes lead to interactions with acidic phospholipids, potentially causing phospholipidosis in long-term toxicity studies.[1]

Experimental Protocols for Comparative Evaluation

To empirically validate the differences between these scaffolds, a series of standardized in vitro assays is essential.

Protocol: Synthesis of (4-Phenylpiperazin-1-yl)acetic acid Derivatives

A common method for synthesizing derivatives of (4-Phenylpiperazin-1-yl)acetic acid involves the peptide coupling of the core acid with various amines.

Objective: To synthesize an amide derivative for biological testing.

Materials:

  • (4-Phenylpiperazin-1-yl)acetic acid

  • Amine of interest (e.g., morpholine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • Dichloromethane (DCM) as solvent

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) as a base

Procedure:

  • Dissolve (4-Phenylpiperazin-1-yl)acetic acid (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Add EDC (1.1 eq) and HOBt (1.1 eq) to the solution and stir for 15 minutes at room temperature.[11]

  • Add the desired amine (1.0 eq) and the base (e.g., TEA, 2.0 eq) to the reaction mixture.

  • Allow the reaction to stir at room temperature for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the final amide derivative.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Protocol: In Vitro Permeability Assessment using a Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput, cell-free method to predict passive diffusion across membranes, such as the gastrointestinal tract or the blood-brain barrier.[12][13][14]

Objective: To compare the passive permeability of a (4-phenylpiperazin-1-yl)acetic acid derivative and its 4-phenylpiperidine acetic acid bioisostere.

Materials:

  • 96-well filter plate (Donor plate)

  • 96-well acceptor plate

  • Phospholipid solution (e.g., lecithin in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compounds (dissolved in a suitable solvent like DMSO)

  • Plate reader (UV-Vis or LC-MS/MS for analysis)

Procedure: [12][15][16]

  • Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.

  • Coat Donor Plate: Carefully apply 5 µL of the phospholipid solution to the membrane of each well in the donor plate. Allow the solvent to evaporate for approximately 5-10 minutes.

  • Prepare Donor Solutions: Prepare solutions of the test compounds and controls (high and low permeability) at a final concentration (e.g., 200 µM) in PBS. The final DMSO concentration should typically be ≤1%.

  • Start Assay: Add 200 µL of the donor solutions to the corresponding wells of the coated donor plate.

  • Incubate: Carefully place the donor plate onto the acceptor plate, creating a "sandwich". Incubate this assembly at room temperature for a defined period (e.g., 5-18 hours) with gentle shaking.[12][16]

  • Analyze: After incubation, separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectrophotometry or LC-MS/MS).[15]

  • Calculate Permeability: Calculate the apparent permeability coefficient (Papp) for each compound using the appropriate formula.

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis Prep_Acceptor 1. Fill Acceptor Plate with Buffer Coat_Donor 2. Coat Donor Plate with Artificial Membrane Prep_Acceptor->Coat_Donor Prep_Donor 3. Prepare Compound Solutions in Donor Buffer Coat_Donor->Prep_Donor Add_Compound 4. Add Compound Solutions to Donor Plate Prep_Donor->Add_Compound Incubate 5. Assemble Plates & Incubate Add_Compound->Incubate Measure_Conc 6. Measure Compound Conc. in Donor & Acceptor Wells Incubate->Measure_Conc Calculate_Papp 7. Calculate Permeability Coefficient (Papp) Measure_Conc->Calculate_Papp

Conclusion and Strategic Recommendations for Drug Designers

The decision to employ a (4-Phenylpiperazin-1-yl)acetic acid or a 4-phenylpiperidine acetic acid scaffold is a nuanced, data-driven choice.

  • Choose (4-Phenylpiperazin-1-yl)acetic acid when:

    • Improved aqueous solubility is a primary goal. The inherent polarity of the piperazine ring is a significant advantage.[1]

    • Targeting aminergic GPCRs, where this scaffold has a proven track record.[7]

    • Multi-point hydrogen bonding is critical for target engagement. The additional nitrogen acceptor can be a key interaction point.[7]

    • Reduced CNS penetration is desired to avoid off-target central effects.

  • Choose 4-Phenylpiperidine acetic acid when:

    • Enhanced membrane permeability and oral absorption are required. The higher lipophilicity can be beneficial.[1]

    • A simpler metabolic profile is advantageous. Fewer sites of metabolism can lead to more predictable pharmacokinetics.[1]

    • Targeting systems like opioid receptors, where the scaffold is a known pharmacophore.[7]

    • Fine-tuning selectivity away from targets that favorably bind piperazines. [9]

Ultimately, the bioisosteric replacement of piperidine with piperazine is a powerful strategy for multi-parameter optimization. By understanding the fundamental physicochemical and pharmacological consequences of this change, drug development professionals can make more informed decisions, accelerating the journey from lead compound to clinical candidate.

References

  • A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design - Benchchem.
  • Parallel Artificial Membrane Permeability Assay (PAMPA)
  • A Comparative Analysis of Phenylpiperazine and Phenylpiperidine Scaffolds in Drug Discovery - Benchchem.
  • Parallel Artificial Membrane Permeability Assay (PAMPA)
  • Parallel Artificial Membrane Permeability Assay (PAMPA) - Evotec.
  • Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096) - BioAssay Systems.
  • Evaluation of the reproducibility of Parallel Artificial Membrane Perme
  • Bioisosteric Replacement as a Tool in Anti-HIV Drug Design - MDPI.
  • Bioisosterism - Drug Design Org.
  • A Medicinal Chemist's Guide to the Bioisosteric Replacement of Piperidine with 4-(Oxan-3 - Benchchem.
  • A simple method for preparing GPCR membrane model extracts from stable cell lines for use with the HTRF GTP Gi binding assay. - Revvity.
  • (PDF) FACILE SYNTHESIS OF 4-(2-OXO-2-(4-PHENYL-PIPERAZIN-1-YL) ETHYL) 2HBENZO-4-OXAZIN-3-(4H)
  • Synthesis, Pharmacological Characterization and QSAR Modelling of 4-Phenylpiperidines and 4-Phenylpiperazines - Gupea.
  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • 4-Phenylpiperidine - Wikipedia.

Sources

Analytical Mastery: A Comparative Guide to 4-Phenylpiperazine Reference Standards and Quantification Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently audit and optimize chromatographic methods for active pharmaceutical ingredients (APIs). One of the most persistent analytical challenges in drug development is the reliable, trace-level quantification of secondary amines like 4-phenylpiperazine (4-PP).

4-PP is a critical building block and a known process impurity in the synthesis of several widely prescribed drugs, including levodropropizine, trazodone, and aripiprazole[1]. More importantly, under acidic conditions or during formulation, residual 4-PP acts as a direct precursor to 1-nitroso-4-phenylpiperazine—a highly potent nitrosamine and a cohort-of-concern genotoxic impurity[2].

To achieve parts-per-billion (ppb) sensitivity without compromising reproducibility, the analytical system must be built on two foundational pillars: the absolute purity of the reference standard and a self-validating chromatographic methodology. This guide objectively compares the available reference standard grades and analytical techniques, providing a field-proven protocol for trace quantification.

Comparative Analysis of Reference Standard Grades

The foundation of any analytical method is the reference material. Using an inappropriate grade of 4-PP can lead to massive quantification errors, especially when matrix effects suppress the ionization of the analyte. The causality here is simple: your method's accuracy can never exceed the certified purity and isotopic stability of your standard.

Table 1: Comparative Matrix of 4-PP Reference Standard Grades
Standard GradeSource ExamplePurity & TraceabilityOptimal ApplicationCausality / Rationale
Pharmacopeial CRM USP / EP>99.5%, fully traceable to pharmacopeial monographs.QC Release, ANDA/NDA submissions.Ensures strict regulatory compliance; provides absolute quantitative certainty for commercial batch release.
Commercial Analytical Grade Sigma-Aldrich / Merck[3]>95-98%, often lacks full regulatory characterization.Early R&D, route scouting, qualitative screening.Cost-effective for early-stage development where absolute quantitative rigor and regulatory traceability are not yet required.
Stable Isotope-Labeled (SIL-IS) Veeprho[4] / LGC[5]>98% isotopic purity (e.g., 1-nitroso-4-PP-d4).LC-MS/MS trace quantification, matrix effect correction.Co-elutes with the analyte, experiencing identical ion suppression in the ESI source, thereby creating a self-correcting quantitative system.

Comparative Evaluation of Analytical Methodologies

Quantifying 4-PP requires overcoming its inherent chemical properties. It is a basic, polar secondary amine (pKa ~9.0). If the analytical method does not account for this, the analyte will interact with active silanol sites on the column, leading to severe peak tailing and loss of sensitivity.

Table 2: Performance Comparison of Analytical Methodologies for 4-PP
MethodologyLOD / LOQ RangeMatrix InterferenceCausality / Mechanistic LimitationsBest Use Case
HPLC-UV 1 - 5 ppmHigh4-PP lacks a strong extended chromophore; UV detection is limited by low molar absorptivity. Requires baseline resolution from the API.Assay of 4-PP as a raw material; high-level impurity checks.
GC-MS 50 - 100 ppbMediumAs a secondary amine, 4-PP interacts with active sites in the GC inlet. Requires chemical derivatization (e.g., acylation) for sharp peaks.Orthogonal testing; analysis of volatile related substances.
LC-MS/MS (ESI+) 0.1 - 1 ppbLow (mitigated by SIL-IS)ESI+ efficiently protonates the basic amine nitrogen to [M+H]+. Triple quadrupole MRM transitions filter out matrix noise.Genotoxic impurity screening; trace nitrosamine precursor quantification.

Architecting a Self-Validating LC-MS/MS Protocol

To ensure trustworthiness, an analytical protocol cannot just be a list of instructions; it must be a self-validating system . The following LC-MS/MS workflow for 4-PP and its nitrosamine derivative is designed to automatically flag matrix suppression and extraction failures.

Step-by-Step Methodology

Step 1: Standard and SIL-IS Preparation

  • Action: Weigh 4-PP reference standard (USP/EP grade)[1] and prepare a 1 mg/mL stock solution in LC-MS grade Methanol.

  • Action: Prepare a working internal standard solution of 1-nitroso-4-phenylpiperazine-d4[4].

  • Causality: Methanol ensures complete solubilization and prevents the degradation of the amine. The deuterated SIL-IS is critical because it mimics the exact physicochemical behavior of the target analyte during extraction and ionization.

Step 2: Sample Extraction (API Matrix)

  • Action: Dissolve 100 mg of the API (e.g., Levodropropizine) in 10 mL of an aqueous buffer. Spike the sample with 10 ppb of the SIL-IS. Perform Solid Phase Extraction (SPE) using a mixed-mode cation exchange cartridge.

  • Causality: The basic nitrogen of 4-PP allows it to be retained on the cation exchange resin, washing away the neutral/acidic matrix components. The SIL-IS spike before extraction validates the recovery efficiency of the SPE process.

Step 3: UHPLC Separation

  • Column: End-capped C18 (50 x 2.1 mm, 1.7 µm).

  • Mobile Phase: (A) 0.1% Formic acid in Water; (B) 0.1% Formic acid in Acetonitrile.

  • Causality: Formic acid acts as a proton donor, ensuring 4-PP remains fully ionized ([M+H]+) for the mass spectrometer. The end-capped column prevents secondary ion-exchange interactions with residual silanols, eliminating peak tailing.

Step 4: MS/MS Detection (Triple Quadrupole)

  • Action: Operate in Positive Electrospray Ionization (ESI+) mode. Monitor the Multiple Reaction Monitoring (MRM) transition for 4-PP (m/z 163.1 → 120.1).

  • Causality: The first quadrupole isolates the intact protonated molecule (163.1). The collision cell fragments it, and the third quadrupole isolates the specific product ion (120.1). This double-filtering provides absolute specificity, ignoring co-eluting matrix junk.

Step 5: System Suitability Testing (SST) - The Self-Validation Engine

  • Action: Inject a blank, followed by six replicates of the LOQ standard.

  • Criteria: The %RSD of the peak area ratio (Analyte / SIL-IS) must be < 5.0%, and the Signal-to-Noise (S/N) must be > 10.

  • Causality: Relying on the ratio rather than absolute peak area ensures that any micro-fluctuations in the ESI source are mathematically canceled out by the internal standard, validating the system's readiness before precious samples are run.

Visualizing the Analytical Workflow

The diagram below illustrates the logical flow of the self-validating LC-MS/MS system, highlighting the transition from sample preparation to data acquisition.

Workflow Start Sample Preparation API Matrix + SIL-IS Spiking Extraction Extraction & Clean-up (LLE / SPE) Start->Extraction Homogenization Chromatography UHPLC Separation (End-capped C18, Acidic MP) Extraction->Chromatography Reconstitution Ionization ESI+ Ionization (Protonation to [M+H]+) Chromatography->Ionization Elution Detection Triple Quadrupole MS/MS (MRM Mode) Ionization->Detection Ion Transfer Validation Self-Validation (Isotope Dilution & SST) Detection->Validation Data Acquisition

Figure 1: Self-validating LC-MS/MS workflow for 4-phenylpiperazine quantification.

References

  • Dropropizine / 1-Nitroso-4-phenylpiperazine.LGC Standards.
  • 1-(2-Chloroethyl)-4-phenylpiperazine dihydrochloride AldrichCPR.Sigma-Aldrich.
  • N-Nitroso Levodropropizine EP Impurity B-D4 | CAS 2089332-99-8.Veeprho.
  • Création of Medicinal Substance-Related Nitrosamine Exposerai Contaminants in Therapeutics.Asian Journal of Research in Pharmaceutical Sciences.
  • Levodropropizine EP Impurity B | 92-54-6.SynZeal.

Sources

A Guide to Elemental Analysis and its Role in the Characterization of (4-Phenylpiperazin-1-yl)acetic acid monohydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the unambiguous characterization of a new chemical entity (NCE) is a cornerstone of the regulatory submission process and ensures the safety and efficacy of potential drug candidates. Elemental analysis, a venerable yet indispensable technique, provides the fundamental percentage composition of a molecule, serving as a primary indicator of its empirical formula and purity. This guide will delve into the elemental analysis of (4-Phenylpiperazin-1-yl)acetic acid monohydrochloride, a molecule of interest in medicinal chemistry. We will not only provide the theoretical calculation but also compare this foundational technique with a suite of modern analytical methods that, together, provide a holistic understanding of a compound's identity and quality.

The Theoretical Elemental Composition of (4-Phenylpiperazin-1-yl)acetic acid monohydrochloride

The first step in verifying the identity of a synthesized compound is to compare its experimentally determined elemental composition with the theoretical values derived from its chemical formula. The molecular formula for (4-Phenylpiperazin-1-yl)acetic acid monohydrochloride is C₁₂H₁₇ClN₂O₂.

To calculate the theoretical elemental percentages, we first need the molecular weight of the compound. This is determined by summing the atomic weights of each constituent element, multiplied by the number of atoms of that element in the molecule.

Based on the atomic weights:

  • Carbon (C): 12.011 u

  • Hydrogen (H): 1.008 u

  • Chlorine (Cl): 35.453 u

  • Nitrogen (N): 14.007 u

  • Oxygen (O): 15.999 u

The molecular weight is calculated as follows:

(12 × 12.011) + (17 × 1.008) + (1 × 35.453) + (2 × 14.007) + (2 × 15.999) = 144.132 + 17.136 + 35.453 + 28.014 + 31.998 = 256.733 g/mol

With the molecular weight established, the percentage composition of each element can be calculated using the formula:

Percentage of Element = (Total mass of element in the molecule / Molecular Weight of the compound) × 100

Table 1: Theoretical Elemental Composition of (4-Phenylpiperazin-1-yl)acetic acid monohydrochloride

ElementAtomic Weight (u)Number of AtomsTotal Mass of ElementPercentage Composition (%)
Carbon (C)12.01112144.13256.14%
Hydrogen (H)1.0081717.1366.67%
Chlorine (Cl)35.453135.45313.81%
Nitrogen (N)14.007228.01410.91%
Oxygen (O)15.999231.99812.46%
Total 256.733 100.00%

This calculated composition serves as the benchmark against which experimental results are compared. A close correlation (typically within ±0.4%) is a strong indicator of the compound's purity and correct empirical formula.

Experimental Determination of Elemental Composition

The experimental determination of elemental composition is a destructive analytical technique that involves the complete combustion of a small, precisely weighed sample. Modern elemental analyzers are highly automated instruments that can determine the percentages of carbon, hydrogen, nitrogen, and sulfur (CHNS) from a single sample.

CHN(S) Combustion Analysis

The core of a CHN(S) analyzer is a combustion furnace operating at high temperatures (around 1000°C) in an oxygen-rich environment. This process converts the elements into simple gaseous compounds: carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), nitrogen to nitrogen gas (N₂), and sulfur to sulfur dioxide (SO₂).[1] These gases are then separated, typically by gas chromatography, and quantified using a thermal conductivity detector.[2]

Halogen Determination

The determination of halogens, such as chlorine in our target molecule, requires a specific analytical approach. A classical and reliable method is the Schöniger flask combustion .[3][4] In this procedure, the sample is wrapped in a piece of filter paper and combusted in a sealed flask filled with pure oxygen.[4] The resulting hydrogen chloride (HCl) is absorbed into a specific solution. The chloride ions can then be quantified by titration.[5]

An alternative and more automated method involves combustion of the sample in a furnace, followed by microcoulometric titration .[6][7] The combustion gases are passed through a titration cell where the chloride ions react with silver ions, and the amount of charge required to regenerate the silver ions is directly proportional to the amount of chlorine in the sample.

A Comparative Look: Elemental Analysis vs. Other Key Analytical Techniques

While elemental analysis is fundamental for confirming the empirical formula, a comprehensive characterization of a pharmaceutical compound relies on a suite of orthogonal analytical techniques. Each method provides a unique piece of the puzzle, and their combined data builds a complete picture of the molecule's identity, purity, and structure.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique in pharmaceutical analysis, primarily used to determine the purity of a substance and to quantify its concentration.[8][9][10] It separates components in a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (a solvent).[8] For (4-Phenylpiperazin-1-yl)acetic acid monohydrochloride, an HPLC analysis would reveal the presence of any impurities, such as starting materials, byproducts, or degradation products, and allow for their quantification.[9][11]

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions.[12] It provides the precise molecular weight of a compound, which is a critical piece of information for confirming its molecular formula.[13][14] For our target molecule, high-resolution mass spectrometry would be able to confirm the molecular weight of 256.733 g/mol , providing strong evidence for the proposed chemical formula.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds.[15][16][17][18] It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C) within a molecule. By analyzing the chemical shifts, signal integrations, and coupling patterns in an NMR spectrum, a researcher can piece together the exact connectivity and three-dimensional structure of the molecule.[15][19] For (4-Phenylpiperazin-1-yl)acetic acid monohydrochloride, NMR would confirm the presence of the phenyl group, the piperazine ring, and the acetic acid moiety, and show how they are connected.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.[20][21] It works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies characteristic of different types of chemical bonds.[22] An FTIR spectrum of our target compound would show characteristic peaks for the carboxylic acid C=O and O-H bonds, N-H bonds of the hydrochloride salt, C-N bonds of the piperazine ring, and the aromatic C-H and C=C bonds of the phenyl group.[23]

Comparative Summary of Analytical Techniques

The following table provides a comparative overview of the analytical techniques discussed:

Table 2: Comparison of Analytical Techniques for Compound Characterization

TechniqueInformation ProvidedSample AmountAnalysis TimeDestructive/Non-destructivePrimary Use
Elemental Analysis Percentage composition of C, H, N, S, HalogensmgMinutesDestructiveEmpirical formula determination, Purity assessment
HPLC Purity, Quantification of componentsµg-mgMinutes to an hourNon-destructive (sample can be recovered)Purity determination, Impurity profiling, Quantification
Mass Spectrometry Molecular weight, Molecular formulang-µgMinutesDestructiveMolecular weight confirmation, Structural fragmentation analysis
NMR Spectroscopy Detailed molecular structure, ConnectivitymgMinutes to hoursNon-destructiveStructural elucidation, Conformational analysis
FTIR Spectroscopy Presence of functional groupsµg-mgMinutesNon-destructiveFunctional group identification, Raw material identification

Integrated Analytical Workflow for a New Chemical Entity

In practice, these techniques are used in a complementary fashion as part of a comprehensive analytical workflow to fully characterize an NCE like (4-Phenylpiperazin-1-yl)acetic acid monohydrochloride. The following diagram illustrates a typical workflow.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural & Purity Characterization cluster_confirmation Final Confirmation Synthesis Synthesis of (4-Phenylpiperazin-1-yl)acetic acid monohydrochloride Purification Purification (e.g., Crystallization) Synthesis->Purification EA Elemental Analysis (C, H, N, Cl) Purification->EA MS Mass Spectrometry (Molecular Weight) Purification->MS NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR FTIR FTIR Spectroscopy (Functional Groups) Purification->FTIR HPLC HPLC (Purity & Impurities) Purification->HPLC Data_Integration Data Integration & Structure Confirmation EA->Data_Integration MS->Data_Integration NMR->Data_Integration FTIR->Data_Integration HPLC->Data_Integration Final_Report Certificate of Analysis Data_Integration->Final_Report

Caption: Integrated workflow for the characterization of a new chemical entity.

Conclusion

The elemental analysis of (4-Phenylpiperazin-1-yl)acetic acid monohydrochloride provides foundational data that, when corroborated with results from orthogonal analytical techniques such as HPLC, MS, NMR, and FTIR, leads to an unequivocal confirmation of its structure, purity, and identity. While modern spectroscopic methods offer intricate structural details, the fundamental question of elemental composition, answered with high precision by elemental analysis, remains a critical and non-negotiable component of chemical characterization in the pharmaceutical industry. This integrated approach ensures the quality and consistency of drug substances, ultimately safeguarding patient health.

References

  • NMR Techniques in Organic Chemistry: a quick guide. University of Cambridge Department of Chemistry. Available at: [Link]

  • Why Is HPLC Ideal for Chemical Purity Testing? Moravek. Available at: [Link]

  • Essential Applications of HPLC in the Pharmaceutical Industry. NJ Labs. Available at: [Link]

  • What Is HPLC and Why Is It So Commonly Used for Pharmaceutical and Dietary Supplement QC Testing? Vici Health Sciences. Available at: [Link]

  • The role of High-Performance Liquid Chromatography in the pharmaceutical analysis. Journal of Pharmaceutical Negative Results. Available at: [Link]

  • HPLC in pharmaceutical analysis. Labotec. Available at: [Link]

  • NMR as a Tool for Structure Elucidation of Organic Compounds. University of Illinois Urbana-Champaign. Available at: [Link]

  • Application of Mass Spectrometry on Small Molecule Analysis. National Taiwan University. Available at: [Link]

  • Schöniger oxidation. Wikipedia. Available at: [Link]

  • Molecular Weight Determination. Impact Analytical. Available at: [Link]

  • Mass Spectrometry of Small Molecules. Chemistry LibreTexts. Available at: [Link]

  • Structure Determination: Nuclear Magnetic Resonance Spectroscopy. Chemistry LibreTexts. Available at: [Link]

  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry. Available at: [Link]

  • Extractable organic chlorine. SCAN-TEST. Available at: [Link]

  • Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review. Available at: [Link]

  • Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. OMICS International. Available at: [Link]

  • CHNS Elemental Analysers. Royal Society of Chemistry. Available at: [Link]

  • Oxygen Flask Combustion Unit. Exeter Analytical (UK) Ltd. Available at: [Link]

  • Combustion analysis. Wikipedia. Available at: [Link]

  • The application of the oxygen-flask combustion technique to the determination of trace amounts of chlorine and sulphur in organic compounds. Analyst. Available at: [Link]

  • FTIR Analysis Beginner's Guide: Interpreting Results. Innovatech Labs. Available at: [Link]

  • POTENTIAL OF FTIR IN PHARMACEUTICAL ANALYSIS: A REVIEW. International Journal of Novel Research and Development. Available at: [Link]

  • Oxygen Flask Combustion Method. Bentham Science Publishers. Available at: [Link]

  • Methodology for Accurate Mass Measurement of Small Molecules. LGC. Available at: [Link]

  • Combustion Elemental Analysis (CHN). University of Iowa. Available at: [Link]

  • A Comprehensive Guide to FTIR Analysis. Agilent. Available at: [Link]

  • How to Perform an Elemental Analysis of Binary Compounds. Study.com. Available at: [Link]

  • Coulometric Determination of Halogens. Grupo Comsurlab. Available at: [Link]

  • Sulfur and Chlorine Micro Coulometric Titrator. Torontech. Available at: [Link]

  • Elemental Analysis: Methods & Examples. StudySmarter. Available at: [Link]

  • Working Principle of FTIR | FTIR Spectroscopy Explained | Pharma & Analytical Chemistry. YouTube. Available at: [Link]

  • Stoichiometry: Elemental Analysis. University of Massachusetts. Available at: [Link]

  • Determination of Chemical Formulas. University of California, Irvine. Available at: [Link]

  • How to Identify Functional Groups in FTIR Spectra. Patsnap. Available at: [Link]

  • Determination of adsorbable organic halogens in surface water samples by combustion-microcoulometry versus combustion-ion chromatography titration. Journal of Chromatography A. Available at: [Link]

  • Halogen selective detection techniques and their use in the determination of chlorinated fatty acids. Journal of Chromatography B. Available at: [Link]

  • Determination of Total Chloride in LPG and Gaseous Hydrocarbons by Microcoulometry in Accordance with UOP 910. Analytik Jena. Available at: [Link]

  • Combustion and Elemental Analysis. University of Calgary. Available at: [Link]

  • (4-Phenyl-piperazin-1-yl)acetic acid hydrochloride. BuyersGuideChem. Available at: [Link]

  • A Chemical Characterization Workflow to Speed up Identification of Unknowns. ACD/Labs. Available at: [Link]

  • Analytical Services to Characterize New Chemical Entities. Pacific BioLabs. Available at: [Link]

  • Computational Workflow for Chemical Compound Analysis: From Structure Generation to Molecular Docking. MDPI. Available at: [Link]

  • Workflow Automation. Mestrelab Research. Available at: [Link]

  • A Chemical Characterization Workflow for Nontargeted Analysis of Complex Extracts from Polymer Based Medical Device Using High Resolution LC/MS. ResearchGate. Available at: [Link]

Sources

A Comparative Guide to the UV-Vis Absorption Maxima of the Phenylpiperazine Moiety in Acidic Media

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Phenylpiperazine Scaffold and the Significance of its Spectroscopic Behavior

The phenylpiperazine moiety is a cornerstone in modern medicinal chemistry, serving as a "privileged scaffold" in the design of a vast array of centrally acting agents, including antidepressants, antipsychotics, and anxiolytics.[1] Its prevalence is due to its versatile structure, which allows for targeted modifications to achieve desired potency and selectivity for various G protein-coupled receptors (GPCRs).[1] A key characteristic of these molecules is their basicity, conferred by the two nitrogen atoms of the piperazine ring. This feature dictates that their protonation state, and consequently their electronic and solubility properties, will vary significantly within the physiological pH range of the human body.

Understanding the influence of pH on the physicochemical properties of these compounds is paramount for drug development. One of the most direct and informative techniques to probe these changes is UV-Vis spectrophotometry. The absorption of ultraviolet and visible light by the phenylpiperazine chromophore is highly sensitive to its electronic environment. Protonation in acidic media can induce significant shifts in the absorption maxima (λmax), providing critical insights into the molecule's behavior in different biological compartments.

This guide provides a comprehensive comparison of the UV-Vis absorption maxima of the phenylpiperazine moiety in acidic versus neutral environments. We will delve into the underlying electronic transitions, present comparative experimental data, and provide a robust protocol for obtaining these critical measurements in your own laboratory.

The Phenylpiperazine Chromophore: Electronic Transitions and the Effect of Protonation

The characteristic UV-Vis absorption spectrum of a phenylpiperazine derivative arises from electronic transitions within the molecule's chromophore, which is primarily the N-aryl portion. The key transitions are:

  • π → π* (pi to pi-star) transitions: These are typically high-energy, high-intensity absorptions resulting from the excitation of electrons from bonding π orbitals to anti-bonding π* orbitals within the phenyl ring.

  • n → π* (n to pi-star) transitions: These are lower-energy, lower-intensity absorptions that involve the excitation of a non-bonding electron (from the lone pair of the anilinic nitrogen, N1) into an anti-bonding π* orbital of the aromatic ring.[2]

The presence of the nitrogen lone pair adjacent to the phenyl ring allows for conjugation, which influences the energy levels of the molecular orbitals and, therefore, the wavelengths of absorption.

The Impact of Acidic Media

In an acidic environment, the nitrogen atoms of the piperazine ring can become protonated. The primary pKa of 1-phenylpiperazine is approximately 8.71, indicating that in solutions with a pH significantly below this value, the molecule will exist predominantly in its protonated form.[3]

Protonation of the anilinic nitrogen (N1) has a profound effect on the UV-Vis spectrum:

  • Disappearance of the n → π* Transition: The lone pair of electrons on the N1 nitrogen is directly involved in the n → π* transition. Upon protonation, this lone pair forms a bond with a proton and is no longer available for excitation into the π* orbital. This results in the disappearance or significant suppression of the corresponding absorption band.[4]

  • Hypsochromic (Blue) Shift of the π → π* Transition: When the N1 nitrogen is unprotonated, its lone pair donates electron density to the phenyl ring through resonance, effectively extending the conjugated system. This lowers the energy gap between the π and π* orbitals. Upon protonation, the nitrogen becomes positively charged and electron-withdrawing.[5] This removes the lone pair from conjugation with the aromatic ring, increasing the energy gap for the π → π* transition.[4] Consequently, the absorption maximum shifts to a shorter, higher-energy wavelength—a phenomenon known as a hypsochromic or "blue" shift.[6]

The following diagram illustrates the effect of protonation on the electronic properties of the phenylpiperazine chromophore.

G cluster_neutral Neutral Phenylpiperazine (pH > pKa) cluster_acidic Protonated Phenylpiperazine (pH < pKa) Neutral Phenyl Ring Result_neutral Longer λmax (Red Shifted) Neutral->Result_neutral π → π* Transition Acidic Phenyl Ring N1_neutral N1 Lone Pair N1_neutral->Neutral Donates e- density (Resonance) N1_neutral->Result_neutral n → π* Transition Result_acidic Shorter λmax (Blue Shifted) Acidic->Result_acidic π → π* Transition N1_acidic N1-H+ (Protonated) N1_acidic->Acidic Withdraws e- density (No Resonance) N1_acidic->Result_acidic n → π* Transition (Disappears) G A Prepare Stock Solution (e.g., 1 mg/mL in Methanol) C Prepare Sample for Analysis (Dilute stock into acidic solvent) A->C B Prepare Acidic Solvent (e.g., 0.1 M HCl) B->C D Calibrate Spectrophotometer (Set baseline with acidic solvent) B->D E Acquire UV-Vis Spectrum (Scan from 400 nm to 200 nm) C->E D->E F Identify λmax (Determine wavelength of max absorbance) E->F

Caption: Workflow for UV-Vis analysis in acidic media.

4. Step-by-Step Procedure:

  • Sample Preparation: Prepare a dilute solution of the phenylpiperazine compound by pipetting a small volume of the stock solution into a volumetric flask and diluting to the mark with the acidic medium (e.g., 0.1 M HCl). The final concentration should yield a maximum absorbance in the range of 0.5 to 1.5 AU. A typical final concentration might be in the range of 5-20 µg/mL.

  • Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamps to warm up according to the manufacturer's instructions.

  • Baseline Correction: Fill a quartz cuvette with the acidic medium (the same solvent used to dilute the sample). Place it in both the reference and sample holders of the spectrophotometer and perform a baseline correction across the desired wavelength range (e.g., 400 nm to 200 nm).

  • Sample Measurement: Empty the sample cuvette, rinse it with a small amount of the prepared sample solution, and then fill it with the sample solution. Place it back into the sample holder.

  • Data Acquisition: Scan the sample from 400 nm to 200 nm. The resulting spectrum will show the absorbance of the compound as a function of wavelength.

  • Data Analysis: Use the spectrophotometer's software to identify the wavelength(s) of maximum absorbance (λmax).

Trustworthiness and Self-Validation:

To ensure the integrity of the results, the following should be performed:

  • Concentration Linearity: Prepare a series of dilutions of the compound in the acidic medium and measure their absorbance at the identified λmax. A plot of absorbance versus concentration should yield a linear relationship (a Beer-Lambert plot), confirming that the measurement is within the linear dynamic range of the instrument.

  • Solvent Blank: Periodically re-measure the acidic solvent blank to ensure there is no drift in the spectrophotometer's baseline.

  • Comparison to Neutral pH: For a comprehensive comparison, repeat the measurement process using a neutral or slightly basic solvent (e.g., HPLC-grade water or a pH 7.4 phosphate buffer) to experimentally observe the spectral shift.

Conclusion

The UV-Vis absorption spectrum of the phenylpiperazine moiety is a sensitive indicator of its protonation state. In acidic media, where the anilinic nitrogen is protonated, a distinct hypsochromic (blue) shift of the primary π → π* absorption band is observed, accompanied by the disappearance of the n → π* transition. This predictable spectral behavior provides a valuable and readily accessible tool for researchers in drug development and related fields. By applying the straightforward experimental protocol outlined in this guide, scientists can efficiently characterize the pH-dependent properties of phenylpiperazine-based compounds, gaining crucial insights that can inform formulation, predict in vivo behavior, and accelerate the drug discovery process.

References

  • Filo. (2025, November 30). Peaks resulting from n to π transitions are shifted to longer wavelength..*. [Link]

  • Szewczyk, B., et al. (2021). New Pharmaceutical Salts of Trazodone. Pharmaceuticals, 14(3), 263. [Link]

  • Harikrishna, K., et al. (2011). Sensitive extraction spectrophotometric methods for the determination of trazodone hydrochloride in pure and pharmaceutical formulations. Journal of the Serbian Chemical Society, 76(6), 831-840. [Link]

  • Koleva, B. B., et al. (2013). Distance Effects of Phenylpiperazine-Containing Methacrylic Polymers on Optical and Structural Properties. The Journal of Physical Chemistry B, 117(40), 12048-12057. [Link]

  • Interaction between antidepressant drug trazodone with double-stranded DNA. (2024). Journal of Molecular Liquids, 393, 123567. [Link]

  • NIST. Piperazine, 1-phenyl-. NIST Chemistry WebBook. [Link]

  • El-Gindy, A., et al. (2001). Spectrophotometric, spectrofluorimetric and LC determination of trazodone hydrochloride. Journal of Pharmaceutical and Biomedical Analysis, 26(2), 211-217. [Link]

  • Vaia. group exhibits - + R - effect, direct nitration gives meta- nitroaniline instead of expected ortho and para nitro product, explain. [Link]

  • Pearson+. Protonation of aniline slows electrophilic aromatic substitution.... [Link]

  • LibreTexts. UV-Vis Theory. [Link]

  • University of Technology, Iraq. Lecture notes on UV-Vis spectroscopy. [Link]

  • Wikipedia. Phenylpiperazine. [Link]

  • PubChem. 1-Phenylpiperazine. [Link]

  • Zagorska, A., et al. (2020). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. Molecules, 25(12), 2785. [Link]

Sources

Safety Operating Guide

Comprehensive Guide to the Proper Disposal of (4-Phenylpiperazin-1-yl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed protocol for the safe handling and disposal of (4-Phenylpiperazin-1-yl)acetic acid hydrochloride, a compound frequently utilized in pharmaceutical research and development. Adherence to these procedures is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and protecting the environment. The causality behind each step is explained to foster a culture of safety and scientific integrity.

Hazard Identification and Risk Assessment

(4-Phenylpiperazin-1-yl)acetic acid hydrochloride and its parent compound, 1-Phenylpiperazine hydrochloride, are classified as hazardous chemicals.[1][2] Understanding these hazards is the foundational step in managing risk.

Key Hazards:

  • Acute Toxicity: The compound is considered harmful if swallowed, in contact with skin, or inhaled as dust or mist.[1][2]

  • Skin and Eye Irritation: It is classified as a skin irritant (Category 2) and causes serious eye irritation (Category 2).[1][2]

  • Respiratory Irritation: Inhalation may cause respiratory irritation.[2][3][4]

These classifications necessitate careful handling at all stages, from use to final disposal. The primary risk is personnel exposure during handling and the potential for environmental contamination if disposed of improperly.[5]

Hazard ClassificationCategoryDescriptionSource
Acute Oral ToxicityCategory 4Harmful if swallowed.[1][2]
Acute Dermal ToxicityCategory 4Harmful in contact with skin.[1][2]
Acute Inhalation ToxicityCategory 4Harmful if inhaled.[1][2]
Skin Corrosion/IrritationCategory 2Causes skin irritation.[1][2][3]
Serious Eye Damage/IrritationCategory 2 / 2ACauses serious eye irritation.[1][2][3]
Specific Target Organ ToxicityCategory 3May cause respiratory irritation.[3][4]

Prerequisites for Safe Disposal

Before beginning any disposal procedure, a systematic preparation is essential. This protocol is a self-validating system, ensuring safety checks are integrated at every stage.

  • Consult the Safety Data Sheet (SDS): Always review the most current SDS for (4-Phenylpiperazin-1-yl)acetic acid hydrochloride or a closely related analogue before handling.[6][7] The SDS provides specific information on hazards, handling, and emergency procedures.

  • Personal Protective Equipment (PPE): Based on the identified hazards, the following minimum PPE is mandatory:

    • Gloves: Nitrile or other chemically resistant gloves.

    • Eye Protection: Safety glasses with side shields or chemical splash goggles.[8]

    • Lab Coat: A standard laboratory coat to prevent skin contact.[8]

    • Respiratory Protection: If there is a risk of generating dust, use a NIOSH-approved respirator.

  • Designate a Waste Accumulation Area: All chemical waste must be stored in a designated Satellite Accumulation Area within the laboratory.[9] This area should be clearly marked, away from heat sources, and in a location that minimizes traffic.[5]

Step-by-Step Disposal Protocols

Disposal procedures vary based on the form of the waste. Under no circumstances should this chemical or its contaminated materials be disposed of in regular trash or down the drain.[5][10]

Protocol 3.1: Disposal of Unused or Expired Solid Chemical
  • Container Selection: Choose a container that is in good condition, compatible with the chemical, and has a secure, tight-fitting lid. A high-density polyethylene (HDPE) container is a suitable choice.[5][10]

  • Labeling: The moment a chemical is designated as waste, it must be labeled.[10] Affix a "Hazardous Waste" label to the container. The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "(4-Phenylpiperazin-1-yl)acetic acid hydrochloride". Do not use abbreviations.[10]

    • The date waste was first added to the container.

    • The specific hazard characteristics (e.g., "Toxic," "Irritant").

  • Transfer: Carefully transfer the solid chemical into the labeled hazardous waste container. Perform this transfer in a chemical fume hood to minimize inhalation risk.[7]

  • Storage: Securely close the container and place it in your designated Satellite Accumulation Area. The container must remain closed except when adding waste.[9][10]

  • Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[10]

Protocol 3.2: Disposal of Contaminated Labware and Debris

This includes items such as weigh boats, gloves, pipette tips, and paper towels.

  • Segregation: Solid waste should be segregated from liquid waste.

  • Containerization: Place all contaminated solid debris into a designated solid hazardous waste container, typically a lined cardboard box or a dedicated plastic drum.[6]

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and list the chemical contaminant: "(4-Phenylpiperazin-1-yl)acetic acid hydrochloride".

  • Storage and Pickup: Store the container in the Satellite Accumulation Area and arrange for EHS pickup.

For glassware: If glassware is heavily contaminated, it should be disposed of as hazardous waste. If it is to be reused, it must be decontaminated. A triple rinse with a suitable solvent (e.g., ethanol or methanol), followed by a final wash with soap and water, is a common practice.[10] The solvent rinsate must be collected and disposed of as liquid hazardous waste.[10]

Protocol 3.3: Spill Cleanup and Disposal

Small spills can be managed by trained laboratory personnel.[11] For large spills, evacuate the area and contact your institution's emergency response team.[7]

  • Alert and Isolate: Alert personnel in the immediate area and restrict access.[11][12]

  • Ventilate: If safe to do so, increase ventilation in the area, preferably within a fume hood.

  • Don PPE: Wear the appropriate PPE as described in Section 2.

  • Containment: For a solid spill, carefully sweep up the material to avoid generating dust.[1][13] You can lightly wet the material with water to minimize dust aerosolization.[13]

  • Collection: Place the swept-up material and any contaminated absorbent pads into a hazardous waste container.[6]

  • Decontamination: Clean the spill surface thoroughly with soap and water.[13] All cleaning materials (wipes, towels) must be disposed of as hazardous waste.[7][13]

  • Disposal: Seal, label, and store the waste container in the Satellite Accumulation Area for EHS pickup.

Disposal Decision Workflow

The following diagram outlines the critical decision-making process for managing waste generated from (4-Phenylpiperazin-1-yl)acetic acid hydrochloride.

G Disposal Workflow for (4-Phenylpiperazin-1-yl)acetic acid hydrochloride start Waste Generation (e.g., Unused chemical, spill, contaminated item) is_spill Is it a Spill? start->is_spill large_spill Large Spill? (Beyond your ability to handle) is_spill->large_spill Yes waste_type Identify Waste Type is_spill->waste_type No evacuate Evacuate Area Contact EHS/Emergency Response large_spill->evacuate Yes small_spill Follow Spill Cleanup Protocol 3.3 large_spill->small_spill No containerize Select & Label Hazardous Waste Container small_spill->containerize solid_waste Unused/Expired Solid (Protocol 3.1) waste_type->solid_waste Solid Chemical contaminated_item Contaminated Debris/Labware (Protocol 3.2) waste_type->contaminated_item Contaminated Item solid_waste->containerize contaminated_item->containerize store Store in designated Satellite Accumulation Area (Keep container closed) containerize->store pickup Arrange for EHS Waste Pickup store->pickup end Disposal Complete pickup->end

Sources

Personal protective equipment for handling (4-Phenylpiperazin-1-yl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that handling specialized pharmaceutical building blocks like (4-Phenylpiperazin-1-yl)acetic acid hydrochloride (CAS: 1158495-29-4 for the HCl salt; 119378-70-0 for the free acid) requires more than just a cursory glance at a Safety Data Sheet (SDS). Piperazine derivatives are foundational in drug discovery, often utilized for their central nervous system (CNS) activity and receptor-binding properties. However, their physicochemical nature demands rigorous, self-validating safety protocols.

This guide is engineered to provide researchers and drug development professionals with a comprehensive, causally-driven operational and disposal plan. By understanding the why behind the safety protocols, laboratory personnel can build a robust culture of safety and precision.

Hazard Assessment & Mechanistic Causality

To design an effective Personal Protective Equipment (PPE) strategy, we must first understand the mechanistic hazards of the molecule:

  • The Piperazine Moiety: Piperazine derivatives are known sensitizers. Repeated dermal or respiratory exposure can lead to allergic contact dermatitis or occupational asthma.

  • The Hydrochloride (HCl) Salt Form: Supplied as a crystalline powder, the HCl salt is highly prone to aerosolization. When inhaled or exposed to ocular/dermal moisture (sweat, tears, mucous membranes), the salt dissociates, causing a localized drop in pH. This results in acute chemical irritation and micro-corrosion of biological tissues.

  • Static Accumulation: Fine organic powders accumulate static charge, making them likely to cling to gloves, spatulas, and weighing balances, increasing the risk of cross-contamination.

Quantitative PPE & Hazard Specification Matrix

The Occupational Safety and Health Administration (OSHA) mandates that PPE selection must be based on a rigorous hazard assessment (29 CFR 1910.132)[1][2]. Table 1 outlines the quantitative specifications and the scientific rationale for each required piece of equipment.

Table 1: PPE Specifications and Mechanistic Rationale

Defense LayerSpecification / Quantitative MetricCausality & Scientific Rationale
Hand Protection Double Nitrile Gloves (Min. 5 mil thickness each)Nitrile provides superior chemical resistance to amines and organic acids compared to latex[3]. Double-gloving creates a self-validating system: if the outer glove breaches, the inner glove prevents dermal exposure during doffing.
Eye/Face Protection ANSI Z87.1 Safety Goggles (Indirect vented)Protects against airborne crystalline dust. Standard safety glasses with side shields are insufficient against fine, aerosolized powders[2][4].
Body Protection Lab Coat (100% Cotton or Flame Resistant), fully buttonedPrevents dust from settling on street clothes. Synthetic fibers (like polyester) can melt into the skin if a secondary fire hazard occurs and generate static electricity that attracts powder[5].
Engineering Control Chemical Fume Hood (Face velocity: 80–100 fpm)The primary defense against inhalation. 80-100 feet per minute (fpm) provides optimal capture velocity without creating turbulent eddies that blow powder back at the user[6].
Respiratory (Contingency) NIOSH N95 or P100 Respirator Required only if weighing/handling must occur outside a ventilated enclosure. Filters out ≥99.97% of airborne particulate matter[2][3].

Operational Plan: Step-by-Step Handling Methodology

Trustworthy scientific execution relies on reproducible, self-validating workflows. Follow this protocol to ensure zero-exposure handling.

Phase A: Pre-Operational Readiness
  • Enclosure Verification: Verify the chemical fume hood monitor reads between 80–100 fpm. Clear the hood of unnecessary clutter to maintain laminar airflow.

  • Static Mitigation: Wipe down the analytical balance and surrounding hood surface with a damp, lint-free wipe to increase local humidity and dissipate static charge. Use anti-static weighing boats and spatulas.

  • Gowning Sequence: Don long pants and closed-toe shoes. Put on the lab coat and button it completely. Don ANSI Z87.1 goggles. Don the inner pair of nitrile gloves, ensuring they cover the lab coat cuffs. Don the outer pair of nitrile gloves.

Phase B: Active Handling & Transfer
  • Container Opening: Open the chemical vial only inside the fume hood, at least 6 inches behind the sash to ensure maximum capture velocity.

  • Dispensing: Use a slow, deliberate motion to transfer the powder. Rapid movements create turbulent air currents that aerosolize the HCl salt.

  • Sealing: Immediately recap the source vial once the desired mass is obtained.

Phase C: Decontamination & Doffing
  • Surface Decon: Wipe the spatula, balance, and hood surface with a paper towel dampened with water or a mild detergent. The water will safely dissolve residual (4-Phenylpiperazin-1-yl)acetic acid hydrochloride.

  • Outer Glove Removal: Remove the outer gloves inside the fume hood to contain any residual dust. Dispose of them in the solid hazardous waste bin.

  • Final Doffing: Step away from the hood. Remove goggles, lab coat, and finally the inner gloves. Wash hands immediately with soap and water[4].

PPE_Workflow Start Phase A: Pre-Check (Hood Velocity 80-100 fpm) Gowning Phase A: Gowning (Double Nitrile, Goggles, Coat) Start->Gowning Execution Phase B: Active Handling (Anti-static tools inside hood) Gowning->Execution Decon Phase C: Decontamination (Wet wipe surfaces) Execution->Decon Doffing Phase C: Doffing (Remove outer gloves in hood) Decon->Doffing

Figure 1: Self-validating operational workflow for handling hazardous pharmaceutical powders.

Spill Response & Chemical Disposal Plan

Laboratory emergencies require immediate, pre-planned responses to prevent exposure and ensure environmental compliance per NIOSH and EPA standards[7].

Emergency Spill Protocol (Powder Spill)

Causality Note:Never dry-sweep a powder spill. Dry sweeping mechanically aerosolizes the fine hydrochloride salt, creating a severe inhalation hazard and spreading contamination.

  • Isolate: Alert personnel and restrict access to the area.

  • Protect: If the spill is outside the fume hood, immediately don a NIOSH-approved P100 respirator and double nitrile gloves[2][8].

  • Contain (Wet Method): Gently cover the spilled powder with absorbent paper towels. Slowly pour water (or a dilute basic buffer to neutralize the HCl) over the towels from the outside edges working inward.

  • Collect: Scoop the wet, absorbed material using a non-reactive tool and place it into a sealable hazardous waste container.

  • Clean: Wash the spill area thoroughly with soap and water.

Waste Disposal Strategy

According to the principles outlined in Prudent Practices in the Laboratory[9][10], chemical waste must be strictly segregated to prevent incompatible reactions.

  • Solid Waste: Contaminated gloves, weighing boats, and wet-wipe cleanup materials must be placed in a rigid, leak-proof container labeled "Hazardous Solid Waste: Toxic/Irritant Organics (Piperazine Derivatives)"[6].

  • Liquid Waste: If the compound is dissolved in organic solvents (e.g., DMSO, Methanol) or aqueous buffers during experiments, collect the effluent in a designated, chemically compatible liquid waste carboy. Do not mix with strong oxidizing agents.

  • Regulatory Compliance: Ensure all waste is transferred to the facility's central accumulation area within the timeframe dictated by local satellite accumulation rules (typically within 3 days of the container being filled)[7].

Spill_Response Spill Spill Detected (Solid Powder) Isolate Isolate Area & Alert Personnel Spill->Isolate Assess Don Additional PPE (P100 Respirator if needed) Isolate->Assess Contain Wet Wipe Method (DO NOT Dry Sweep) Assess->Contain Waste Transfer to Hazardous Waste Bin Contain->Waste Clear Final Wash & Incident Report Waste->Clear

Figure 2: Emergency spill response and containment decision matrix for hazardous powders.

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Washington, DC: The National Academies Press. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Requirements for Laboratories (29 CFR 1910.132). Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Hand Protection Standard (29 CFR 1910.138). Available at:[Link]

  • National Institute for Occupational Safety and Health (NIOSH). Hazardous Waste - Safety Checklist Program for Schools. Centers for Disease Control and Prevention (CDC). Available at:[Link]

  • National Institutes of Health (NIH). Chemical Safety Guide, 6th Ed. Office of Research Services. Available at:[Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.